molecular formula C12H9FO B1329295 1-Fluoro-4-phenoxybenzene CAS No. 330-84-7

1-Fluoro-4-phenoxybenzene

Cat. No.: B1329295
CAS No.: 330-84-7
M. Wt: 188.2 g/mol
InChI Key: AODSTUBSNYVSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-phenoxybenzene is a useful research compound. Its molecular formula is C12H9FO and its molecular weight is 188.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSTUBSNYVSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186636
Record name 1-Fluoro-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-84-7
Record name 1-Fluoro-4-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-phenoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 330-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Fluoro-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-phenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-phenoxybenzene (CAS 330-84-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Fluoro-4-phenoxybenzene, also known as 4-fluorodiphenyl ether, is a fluorinated aromatic ether that serves as a pivotal building block in modern organic synthesis. Its unique combination of a diaryl ether linkage and a strategically placed fluorine atom imparts desirable physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of this compound, detailing its core properties, spectroscopic profile, synthesis methodologies, and key reactivity patterns. We will explore the rationale behind its application in drug discovery, grounded in the established role of fluorine in modulating molecular characteristics to enhance efficacy and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical intermediate.

Core Physicochemical and Structural Properties

This compound (C₁₂H₉FO) is typically a colorless to light yellow liquid at room temperature.[1] The molecule consists of two phenyl rings connected by an ether oxygen. One ring is unsubstituted, while the other is para-substituted with a fluorine atom. This substitution is critical; the high electronegativity of fluorine and the strength of the carbon-fluorine bond significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets.[2]

The structural arrangement allows for two rotatable bonds around the C-O linkages, giving the molecule conformational flexibility.[3] The fluorine atom and the ether oxygen are hydrogen bond acceptors, which can influence solubility and binding interactions.[3]

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 330-84-7 [3][4][5]
Molecular Formula C₁₂H₉FO [3][5][6]
Molecular Weight 188.20 g/mol [3][5]
Appearance Colorless to light yellow liquid [1]
Boiling Point 249.8 ± 23.0 °C at 760 mmHg [6]
Density 1.1 ± 0.1 g/cm³ [6]
Flash Point 93.1 ± 14.8 °C [6]
Refractive Index n20/D 1.557 [1]
LogP 3.6 - 4.5 [3][6]
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)F [3][5]

| InChIKey | AODSTUBSNYVSSL-UHFFFAOYSA-N |[4][5] |

Spectroscopic and Analytical Characterization

Confident identification of this compound relies on a combination of standard spectroscopic techniques. The asymmetric nature of the molecule provides a distinct and interpretable spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (approx. 6.8-7.5 ppm). The protons on the unsubstituted phenyl ring will appear as a complex multiplet. The protons on the fluorinated ring will present as two distinct multiplets, each integrating to 2H. The protons ortho to the fluorine will show coupling to the fluorine atom in addition to the adjacent protons, while the protons meta to the fluorine will show a different splitting pattern.

  • ¹³C NMR: The carbon spectrum will show unique signals for all 12 carbon atoms. The carbon directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The ortho (C3, C5) and meta (C2, C6) carbons will show smaller two-bond and three-bond C-F couplings, respectively. These characteristic couplings are definitive for identifying the fluorinated ring.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, typically a triplet of triplets, due to coupling with the ortho and meta protons on the fluorinated ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will be dominated by the molecular ion peak (M⁺) at m/z 188.[5] Key fragmentation patterns would involve the cleavage of the ether bond, leading to fragment ions corresponding to the phenoxy cation (m/z 93) and the fluorophenyl cation (m/z 95), as well as loss of CO from the molecular ion. The second and third highest peaks are observed at m/z 77 (phenyl cation) and m/z 159.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key absorptions include:

  • ~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the diaryl ether.

  • ~1500 & ~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1220 cm⁻¹: C-F stretching vibration.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

Synthesis and Reactivity

Common Synthetic Methodologies

The most prevalent laboratory and industrial synthesis of this compound is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution reaction. This method provides a reliable and scalable pathway.

The core transformation involves coupling an aryl halide with a phenol. Two primary variations are feasible:

  • Reaction of 4-fluorophenol with an activated aryl halide (e.g., iodobenzene or bromobenzene).

  • Reaction of phenol with 4-fluoroiodobenzene or 4-bromofluorobenzene.

Protocol: Representative Ullmann Synthesis of this compound

Causality: This protocol utilizes a copper catalyst to facilitate the coupling between the aryl halide and the phenoxide. A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently. The base is essential for deprotonating the phenol, generating the nucleophilic phenoxide anion required for the substitution reaction.

  • Reagent Preparation : To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq, as base), and copper(I) iodide (0.1 eq, as catalyst).

  • Solvent Addition : Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reactant Addition : Add iodobenzene (1.1 eq).

  • Reaction Conditions : Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification R1 4-Fluorophenol Mix Combine in DMF/DMSO R2 Iodobenzene Base K₂CO₃ (Base) Cat CuI (Catalyst) Heat Heat (120-140 °C) under N₂ Mix->Heat Workup Aqueous Work-up & Extraction Heat->Workup Reaction Completion Purify Vacuum Distillation or Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Ullmann synthesis workflow for this compound.

Reactivity Profile

The molecule's reactivity is dictated by the interplay between the electron-donating phenoxy group and the electron-withdrawing fluorine atom.

Caption: Key reactivity zones of this compound.

  • Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur on the unsubstituted phenyl ring at the ortho and para positions relative to the ether linkage. The fluorinated ring is significantly less reactive to electrophiles.

  • Nucleophilic Aromatic Substitution (NAS): The fluorine atom is not readily displaced by nucleophiles under standard conditions, as the ring is not sufficiently electron-deficient. Harsh conditions would be required to facilitate such a reaction.

Role and Application in Drug Development

The incorporation of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[2] The 4-fluorophenoxy moiety, delivered by intermediates like this compound, is particularly valuable for several reasons:

  • Metabolic Stability : Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. Placing a fluorine atom at the para-position physically blocks this site from oxidation, thereby increasing the metabolic half-life of the drug. This is a classic "metabolic blocking" strategy.

  • Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity (LogP) of a molecule.[2] This can improve its ability to cross cell membranes and reach its intracellular target, potentially enhancing bioavailability and CNS penetration.

  • Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH, impacting its solubility and receptor binding.

  • Improved Binding Affinity : The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.[2]

Because of these benefits, the 4-fluorophenoxy scaffold is found in numerous advanced drug candidates and approved therapeutics across various disease areas.

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.

  • GHS Hazard Classification :

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][8]

    • Handling : Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • Storage :

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.

References

An In-Depth Technical Guide to 1-Fluoro-4-phenoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Role of Fluorinated Aryl Ethers in Modern Chemistry

Welcome to a comprehensive exploration of 1-Fluoro-4-phenoxybenzene, a molecule of significant interest to the scientific community, particularly those engaged in drug discovery, agrochemical development, and materials science. As a fluorinated diaryl ether, this compound occupies a unique chemical space, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom onto the phenoxybenzene framework imparts distinct physicochemical properties that can be leveraged to modulate biological activity, enhance metabolic stability, and fine-tune material characteristics.[1] This guide is intended to serve as a detailed resource for researchers and professionals, providing not only a thorough overview of the physical and chemical properties of this compound but also practical insights into its synthesis and diverse applications.

Molecular Identity and Physicochemical Profile

This compound, also known by its synonyms 4-fluorodiphenyl ether and 4-fluorophenyl phenyl ether, is a colorless liquid at room temperature.[2] Its fundamental identifiers and key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 330-84-7[3]
Molecular Formula C₁₂H₉FO[3]
Molecular Weight 188.20 g/mol [3]
IUPAC Name This compound[3]
Boiling Point 249.8 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
LogP 3.618[4]
Physical Form Liquid[2]
Storage Sealed in dry, room temperature[2]

The molecule's structure, characterized by a fluorine atom at the para-position of one phenyl ring connected via an ether linkage to a second phenyl ring, is the primary determinant of its chemical behavior. The high electronegativity of the fluorine atom influences the electron density distribution across the aromatic system, impacting its reactivity in both nucleophilic and electrophilic reactions.

Synthesis of this compound: The Ullmann Condensation

The most common and effective method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation.[5] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. In the case of this compound, this can be achieved through two primary routes, as illustrated in the workflow below.

G cluster_0 Synthesis of this compound A Route 1 B 4-Fluorophenol A->B C Bromobenzene A->C D Ullmann Condensation (Cu Catalyst, Base) B->D C->D E This compound D->E F Route 2 G Phenol F->G H 1-Bromo-4-fluorobenzene F->H I Ullmann Condensation (Cu Catalyst, Base) G->I H->I J This compound I->J

Figure 1: Synthetic routes to this compound via Ullmann condensation.

General Experimental Protocol for Ullmann Condensation

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on the principles of the Ullmann condensation can be outlined. It is crucial to note that optimization of reaction conditions (catalyst, base, solvent, and temperature) is often necessary to achieve high yields.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene or bromobenzene)

  • Phenol (e.g., phenol or 4-fluorophenol)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)

  • High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, the aryl halide, the copper catalyst, and the base.

  • Add the solvent and stir the mixture.

  • Heat the reaction mixture to a high temperature (typically between 150-210 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of this compound is dictated by the electronic properties of its two distinct aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The phenyl ring bearing the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom, being a good leaving group in SNAr reactions, activates the ring towards attack by nucleophiles.[6] This reactivity is further enhanced by the electron-withdrawing nature of the phenoxy group at the para position.

G cluster_0 Nucleophilic Aromatic Substitution A This compound C Activated Aryl Halide A->C B Nucleophile (Nu⁻) D Meisenheimer Complex (Resonance Stabilized) B->D C->D Attack at C-F bond E Substituted Product D->E F Fluoride Ion (F⁻) D->F Elimination

Figure 2: General mechanism of nucleophilic aromatic substitution on this compound.

This reactivity makes this compound a valuable precursor for the synthesis of a variety of substituted diaryl ethers, where the fluorine atom is displaced by nucleophiles such as amines, alkoxides, and thiolates.

Electrophilic Aromatic Substitution

Both aromatic rings can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the directing effects of the substituents.

  • The Fluorinated Ring: The fluorine atom is an ortho-, para-director, although it is deactivating overall due to its strong inductive effect.[2]

  • The Unsubstituted Ring: The phenoxy group is an activating ortho-, para-director.

Therefore, electrophilic attack is more likely to occur on the unsubstituted phenyl ring at the ortho and para positions due to the activating nature of the ether oxygen. The outcome of electrophilic substitution reactions will depend on the specific electrophile and reaction conditions, with a mixture of products often being possible.

Analytical Characterization: Spectroscopic Fingerprints

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to characteristic splitting patterns. The protons on the unsubstituted ring will appear as multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a diagnostic feature.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 188.[7] The fragmentation pattern is expected to be dominated by cleavages around the ether linkage, leading to characteristic fragment ions. Common fragmentation pathways for aromatic ethers include the loss of the phenoxy radical or the fluorophenyl radical.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C-O-C stretching: Strong, characteristic bands for the aryl ether linkage, typically in the region of 1200-1250 cm⁻¹.

  • C-F stretching: A strong absorption band in the region of 1100-1200 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

The unique combination of a diaryl ether scaffold and a reactive fluorine handle makes this compound a valuable building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The this compound moiety can be found in various bioactive molecules and serves as a key intermediate in their synthesis. For example, fluorinated diaryl ether structures are present in some non-steroidal anti-inflammatory drugs and other therapeutic agents. The ability to perform nucleophilic substitution on the fluorinated ring allows for the late-stage functionalization and diversification of lead compounds, a crucial strategy in modern drug discovery.

Agrochemical Synthesis

Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals.[7] The diaryl ether motif is a common feature in many herbicides and pesticides, and this compound provides a convenient starting point for the synthesis of novel fluorinated analogues with potentially enhanced activity.

Materials Science

The thermal stability and chemical resistance of polymers and other advanced materials can be improved by the incorporation of fluorinated aromatic units. This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers with desirable properties such as low dielectric constant and high thermal stability.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic fluorination in molecular design. Its well-defined physical and chemical properties, coupled with its synthetic accessibility via the robust Ullmann condensation, make it a valuable and versatile building block for chemists across various disciplines. From the rational design of new pharmaceuticals and agrochemicals to the development of advanced materials, the applications of this fluorinated diaryl ether are continually expanding. This guide has aimed to provide a comprehensive and practical overview to empower researchers to harness the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Structure and Bonding of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of 1-fluoro-4-phenoxybenzene. As a key structural motif in numerous pharmaceuticals and functional materials, a deep understanding of its properties is crucial for rational drug design and materials science. This document delves into the nuanced electronic effects of the fluorine and phenoxy substituents, detailed spectroscopic characterization, conformational analysis, and synthetic methodologies. It further explores the reactivity of the molecule, particularly in reactions pertinent to medicinal chemistry, and provides detailed experimental protocols.

Introduction

This compound, also known as 4-fluorodiphenyl ether, is a diaryl ether that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] The incorporation of the fluorine atom and the phenoxy group imparts unique physicochemical properties to the molecule, influencing its reactivity, conformational preferences, and biological activity.[3] Diaryl ethers, in general, are recognized as privileged scaffolds in drug discovery due to their metabolic stability and ability to adopt specific conformations for optimal target binding.[1][4][5][6] The presence of a fluorine atom can further enhance pharmacokinetic properties such as metabolic stability and membrane permeability.

This guide aims to provide a detailed technical overview of the fundamental aspects of this compound's structure and bonding, offering insights that are critical for its application in advanced scientific research.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by two phenyl rings linked by an ether oxygen. One of the phenyl rings is substituted with a fluorine atom at the para position relative to the ether linkage.

Table 1: Predicted Bond Parameters of this compound

ParameterPredicted ValueNotes
C-F Bond Length~1.35 ÅBased on data for fluorobenzene.
C-O Bond Length~1.40 ÅTypical for aryl ethers.
C-O-C Bond Angle~119-120°Influenced by steric and electronic effects.
Dihedral AnglesVariableDefines the conformation of the molecule.

The bonding in this compound is a complex interplay of inductive and resonance effects of the substituents.

  • Fluorine: The highly electronegative fluorine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring through the sigma bond. However, it also possesses lone pairs that can be donated to the aromatic pi-system, resulting in a +R (positive resonance) effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.

  • Phenoxy Group: The phenoxy group (-OPh) is an activating group. The oxygen atom's lone pairs can be delocalized into the attached phenyl ring through resonance (+R effect), increasing the electron density at the ortho and para positions. It also has a -I effect due to the oxygen's electronegativity, but the resonance effect is dominant.

These electronic effects influence the charge distribution and reactivity of both aromatic rings.

Conformational Analysis

The conformation of this compound is defined by the torsional or dihedral angles around the C-O bonds. The molecule can adopt various conformations due to the rotation of the phenyl rings. The rotational energy barrier around the C-O bond in related molecules like 4-methoxythioanisole has been computationally estimated to be around 14.4 kJ/mol, suggesting a relatively flexible structure at room temperature.[2]

The preferred conformation will be a balance between steric hindrance between the two rings and the electronic effects that may favor a more planar or a more twisted arrangement. Computational studies are essential to map the potential energy surface and identify the global and local energy minima corresponding to the most stable conformers.

G cluster_0 Conformational Isomers Planar Planar Twisted Twisted Planar->Twisted Rotation around C-O bonds Twisted->Planar Lower energy barrier

Caption: Conformational flexibility of this compound.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. A modern alternative is the Chan-Lam coupling, which utilizes boronic acids.[1][4][9]

Ullmann Condensation Protocol

This protocol describes the synthesis of this compound from 4-fluorophenol and an aryl halide (e.g., iodobenzene).

Materials:

  • 4-Fluorophenol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

  • Ligand (e.g., 1,10-phenanthroline or an appropriate Schiff base)[10]

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add the ligand (0.1-0.2 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF or dioxane via syringe.

  • Add iodobenzene (1.1 eq) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

G Start Start Reactants 4-Fluorophenol, Iodobenzene, CuI, Base, Ligand, Solvent Start->Reactants Reaction Setup Combine reactants under N2 Reactants->Reaction Setup Heating Heat at 100-140 °C for 12-24h Reaction Setup->Heating Workup Cool, dilute, extract Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Ullmann synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to additional splitting.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz.[6] Long-range C-F couplings (²JCF, ³JCF, etc.) will also be observed for the other carbons in the fluorinated ring.[11]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon PositionPredicted δ (ppm)Predicted JCF (Hz)
C-F (ipso)~158-162¹J ≈ 245
C-O (ipso, fluorinated ring)~150-155²J ≈ 20-25
CH (ortho to F)~115-120²J ≈ 20-25
CH (meta to F)~120-125³J ≈ 8-10
C-O (ipso, non-fluorinated ring)~155-160-
CH (ortho to O)~118-122-
CH (meta to O)~128-132-
CH (para to O)~122-126-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹ for asymmetric stretching and 1050 cm⁻¹ for symmetric stretching), the C-F bond (around 1220 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 188.06, corresponding to the molecular formula C₁₂H₉FO.

Reactivity and Applications

The presence of the fluorine atom makes the fluorinated phenyl ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of more complex molecules.[12]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom can act as a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. While the phenoxy group is not strongly activating for SNAr, under certain conditions, the fluorine can be displaced by strong nucleophiles.

A particularly relevant transformation in drug discovery is the conversion of the fluoro group to an amino group, often a precursor for further functionalization. For example, reaction with an amine nucleophile like piperidine or morpholine can yield the corresponding 4-(substituted-amino)-phenoxybenzene derivative.[13][14] A common synthetic route to 4-phenoxyaniline derivatives involves the SNAr reaction of a protected amine or an amine equivalent with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group.[11]

G cluster_0 SNAr Reaction Start This compound Reaction SNAr (Displacement of F) Start->Reaction Nucleophile Strong Nucleophile (e.g., R₂NH) Nucleophile->Reaction Product 4-(R₂N)-phenoxybenzene Reaction->Product

Caption: General scheme for SNAr on this compound.

Applications in Drug Development

The this compound scaffold is found in a variety of biologically active molecules. Its derivatives have been investigated as potential therapeutic agents in areas such as oncology and inflammation.[15][16] The synthesis of 4-phenoxyaniline and its derivatives is of particular interest, as this moiety is a key building block in many pharmaceuticals.[7][9] The ability to functionalize the molecule through SNAr reactions at the fluorine position allows for the generation of diverse chemical libraries for drug screening.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a detailed overview of its bonding, conformational flexibility, synthesis, spectroscopic characterization, and reactivity. A thorough understanding of these fundamental aspects is essential for researchers and professionals working on the design and development of new pharmaceuticals and advanced materials incorporating this important structural motif. Further experimental and computational studies are encouraged to refine our understanding of this versatile molecule.

References

A Technical Guide to 1-Fluoro-4-phenoxybenzene (4-Fluorodiphenyl ether) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Diaryl Ethers in Medicinal Chemistry

The diaryl ether motif is a cornerstone in modern drug discovery, appearing in a multitude of biologically active molecules. Its conformational flexibility and metabolic stability make it a privileged scaffold. The strategic incorporation of fluorine into these structures offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of a fluorine atom can alter acidity, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency, selectivity, and bioavailability.[1][2] This guide provides an in-depth technical overview of 1-fluoro-4-phenoxybenzene, a key fluorinated diaryl ether intermediate, for researchers and scientists in the field of drug development.

Nomenclature and Physicochemical Properties

The compound commonly known as 4-Fluorodiphenyl ether is systematically named This compound according to IUPAC nomenclature.

PropertyValueReference
Molecular Formula C₁₂H₉FO[3]
Molecular Weight 188.20 g/mol [3]
CAS Number 330-84-7[3][4]
Appearance Colorless liquid/solid[3]
Purity >99% (typical)[3]

Synthesis of this compound: A Comparative Overview

The formation of the diaryl ether linkage can be achieved through several synthetic strategies. The two most prominent methods are the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with a phenol.[5][6] While historically significant, this method often requires harsh reaction conditions, such as high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene.[5]

The reaction generally proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[5][6]

The Buchwald-Hartwig C-O Coupling Reaction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively adapted for the synthesis of diaryl ethers.[7][8][9] This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, a broader substrate scope, and greater functional group tolerance.[7] The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol, and finally, reductive elimination of the diaryl ether product.[7][9][10]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity
1-Bromo-4-fluorobenzene460-00-4C₆H₄BrF>98%
Phenol108-95-2C₆H₆O>99%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pd>98%
XPhos564483-18-7C₃₃H₄₃P>98%
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO>97%
Toluene108-88-3C₇H₈Anhydrous
Step-by-Step Procedure
  • Reaction Setup : In a nitrogen-filled glovebox, combine 1-bromo-4-fluorobenzene (1.0 mmol), phenol (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol) in an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Conditions : Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.[7]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 1-Bromo-4-fluorobenzene - Phenol - NaOtBu - Pd(OAc)2 - XPhos solvent Add Anhydrous Toluene reagents->solvent In glovebox heating Heat to 100°C (16-24h) solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

  • ¹³C NMR : The carbon NMR spectrum will display the expected number of signals for the twelve carbon atoms in the molecule. The carbons on the fluorinated ring will show C-F coupling constants.

  • ¹⁹F NMR : The fluorine NMR spectrum will show a single resonance for the fluorine atom.

  • IR Spectroscopy : The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage and the C-F bond.

  • Mass Spectrometry : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate.

  • Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[1]

  • Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and selectivity.

  • Membrane Permeability : The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes and reach its target.[1]

The fluorophenyl ether moiety is found in a number of drug candidates and approved pharmaceuticals, highlighting its importance in medicinal chemistry.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[4][12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][12]

Conclusion

This compound is a key intermediate for the synthesis of advanced pharmaceutical compounds. Modern synthetic methods, particularly the Buchwald-Hartwig C-O coupling, provide an efficient and versatile route to this important scaffold. The strategic incorporation of fluorine via this building block allows for the fine-tuning of molecular properties, a critical aspect of modern drug design. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in research and development.

References

An In-depth Technical Guide to the Solubility of 1-Fluoro-4-phenoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and membrane permeability.[1][2][3] These modifications often lead to enhanced oral bioavailability, improved target selectivity, and greater resistance to metabolic degradation, ultimately translating to more robust and efficacious therapeutics.[1][4]

1-Fluoro-4-phenoxybenzene (CAS 330-84-7), a simple diaryl ether, represents a key building block in this paradigm.[5][6] Its structure combines the phenoxy group, a common motif in various bioactive molecules, with a strategically placed fluorine atom. This fluorine substitution can block sites susceptible to metabolic oxidation and modulate the electronic profile of the entire molecule, making it a valuable synthon in the synthesis of novel pharmaceutical agents.[1][4] Understanding the solubility of this compound in a range of organic solvents is, therefore, a critical first step in its application. Solubility dictates the choice of reaction conditions, purification strategies like crystallization, and ultimately, the feasibility of scaling up synthetic routes for drug development.

Physicochemical Principles Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. The dissolution process can be conceptualized through a thermodynamic cycle involving the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]

For this compound, the key structural features influencing its solubility are:

  • Aromatic Rings: The two phenyl rings contribute to its nonpolar character, favoring solubility in nonpolar or weakly polar solvents like toluene and benzene through van der Waals forces. The parent compound, diphenyl ether, is soluble in benzene, ether, and ethanol but insoluble in water.[8][9][10]

  • Ether Linkage: The oxygen atom in the ether linkage introduces a slight polarity and can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

  • Fluorine Atom: The highly electronegative fluorine atom introduces a dipole moment and can act as a weak hydrogen bond acceptor.[11] However, its overall effect on solubility is nuanced. While it can increase interactions with polar solvents, the strong C-F bond and low polarizability of fluorine can also lead to "fluorophobic" effects, where the fluorinated part of the molecule is repelled from hydrocarbon environments.[12]

Predicting solubility with high accuracy remains a significant challenge, often requiring sophisticated thermodynamic models or machine learning algorithms.[13][14][15][16][17][18][19] Therefore, experimental determination is the gold standard for obtaining reliable solubility data.

Experimental Determination of Thermodynamic Solubility

The most widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[20][21][22][23][24] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase. The following protocol outlines the determination of this compound solubility, coupled with UV-Vis spectroscopy for concentration analysis.

Experimental Workflow Overview

The overall process involves creating a saturated solution, separating the undissolved solid, and then measuring the concentration of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial and place in a thermostatically controlled shaker bath A->B Secure sample C Agitate at constant temperature (e.g., 24-72 hours) B->C Ensure equilibrium D Allow solution to settle C->D Phase separation E Withdraw an aliquot of the supernatant D->E Sample collection F Filter through a 0.22 µm syringe filter E->F Remove particulates G Dilute filtrate to fall within the calibration curve range F->G Prepare for measurement H Measure absorbance using UV-Vis Spectrophotometer G->H Acquire data I Calculate concentration using Beer-Lambert Law H->I Quantify solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

Causality: The core principle is to create a scenario where the solvent is fully saturated with the solute, and the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium ensures a true and reproducible solubility measurement.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO). "Excess" is critical to ensure that solid remains after equilibrium is reached, confirming saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. For many organic compounds, 24 to 72 hours is adequate.[20] The required time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE with a 0.22 µm pore size) to remove any remaining microscopic particles. This step is crucial to avoid artificially high results from suspended solids.

  • Concentration Analysis by UV-Vis Spectroscopy:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance versus concentration.[25] The curve should be linear and follow the Beer-Lambert Law.

    • Accurately dilute the filtered sample solution with the same solvent so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility.[24][26]

UV-Vis Calibration Curve Workflow

G A Prepare stock solution of This compound B Perform serial dilutions to create a series of standard solutions A->B C Measure absorbance of each standard at λmax B->C D Plot Absorbance vs. Concentration C->D E Perform linear regression to obtain the calibration equation (y = mx + c) D->E

Caption: Workflow for Generating a UV-Vis Calibration Curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of this compound across different organic solvents at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

SolventDielectric Constant (approx.)Solubility (g/L)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone21.0[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]

Note: The molecular weight of this compound is 188.20 g/mol .[6]

Conclusion

While predicting the precise solubility of this compound remains a complex theoretical challenge, its experimental determination is straightforward and essential for its effective use in research and drug development. The shake-flask method, combined with UV-Vis spectroscopic analysis, provides a robust and reliable means of generating the high-quality quantitative data required for optimizing synthetic protocols, purification processes, and formulation development. By following the detailed methodologies outlined in this guide, researchers can confidently establish the solubility profile of this important fluorinated building block, thereby accelerating the journey from molecular design to innovative therapeutics.

References

electrophilic and nucleophilic sites of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactive Sites of 1-Fluoro-4-phenoxybenzene

Abstract

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecules. Its reactivity is governed by the nuanced interplay of its two distinct substituents: the deactivating, ortho-para-directing fluorine atom and the activating, ortho-para-directing phenoxy group. This technical guide provides an in-depth analysis of the molecule's electronic architecture to delineate its electrophilic and nucleophilic reaction sites. We will explore the underlying principles dictating its reactivity, present detailed experimental protocols for targeted modifications, and offer field-proven insights relevant to researchers, scientists, and drug development professionals.

Introduction: The Dichotomous Nature of this compound

This compound (also known as 4-fluorodiphenyl ether) presents a fascinating case study in aromatic reactivity.[1][2] The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing a fluorine atom para to the ether linkage. This substitution pattern creates a chemical dichotomy. The phenoxy group is an electron-donating, activating group for electrophilic aromatic substitution (EAS), while the fluorine atom is an electronegative, deactivating group.[3][4][5] Understanding the balance of these competing electronic effects is paramount to predicting and controlling the outcomes of chemical transformations. This guide will dissect these effects to provide a predictive framework for its behavior with both electrophiles and nucleophiles.

Electronic Architecture and Site Prediction

The reactivity of an aromatic ring is dictated by the electron density at its various positions. In this compound, the fluorine and phenoxy substituents exert both inductive and resonance effects, which modify the electron distribution of the fluorinated benzene ring.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Both fluorine and the ether oxygen are highly electronegative, exerting a strong electron-withdrawing inductive effect.[6] This effect is strongest at the carbon atom directly attached to the substituent and diminishes with distance.

  • Resonance Effect (+M or +R): This is the donation of electron density into the pi (π) system of the aromatic ring through lone pairs. Both the fluorine and the ether oxygen possess lone pairs that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.[5][6][7]

The net effect of a substituent is the sum of these two competing forces.

SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+M)DeactivatingOrtho, Para
-OPh (Phenoxy)Withdrawing (-I)Strongly Donating (+M)ActivatingOrtho, Para

For this compound, the strongly activating phenoxy group dominates the weakly deactivating fluorine. Therefore, the fluorinated ring is considered activated towards electrophilic attack compared to benzene.

The diagram below illustrates the key resonance contributors, showing the increased electron density (indicated by δ-) at the positions ortho to the activating phenoxy group.

Caption: Resonance delocalization and predicted reactive sites.

Electrophilic Attack: Targeting the Activated Ring

Electrophiles are electron-seeking species that react with centers of high electron density.[8] Given the electronic landscape described above, the fluorinated ring of this compound is the primary target for electrophilic attack.

Regioselectivity: Ortho to the Phenoxy Group

The phenoxy group is a powerful ortho-, para-director. Since the para position is already occupied by the fluorine atom, electrophilic substitution is overwhelmingly directed to the two equivalent ortho positions (C3 and C5). While the fluorine atom also directs ortho/para, its ortho positions (C2 and C6) are deactivated by its strong inductive effect, making them less favorable for attack.[3]

Predicted Electrophilic Sites: The primary sites for electrophilic attack are the carbon atoms ortho to the phenoxy group (C3 and C5).

Representative Protocol: Nitration of this compound

This protocol details a standard electrophilic aromatic substitution to install a nitro group, a common transformation in drug development. The causality behind the choice of reagents and conditions lies in generating the nitronium ion (NO₂⁺) electrophile under controlled conditions to prevent over-reaction or degradation of the starting material.[9]

Objective: To synthesize 1-fluoro-2-nitro-4-phenoxybenzene.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid at 0 °C. This exothermic reaction generates the active electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Addition: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The low temperature is critical to control the reaction rate and minimize side-product formation.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction & Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution (to neutralize residual acid), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-fluoro-2-nitro-4-phenoxybenzene.

G cluster_pathway Photoredox-Catalyzed SₙAr Mechanism A Ar-F C Radical Cation (Activated) A->C Single Electron Transfer (SET) B Photocatalyst (Excited State) D Reduced Photocatalyst F Radical Adduct C->F Nucleophilic Attack G Product D->G Regenerates PC E Nucleophile (Nu⁻) E->F F->G Oxidation & Loss of F⁻ H F⁻

References

The Rising Prominence of Fluorinated Diaryl Ethers in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties endowed by this small yet highly electronegative atom—including enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing lead compounds.[1][2][3] This guide delves into the burgeoning field of fluorinated diaryl ethers, a privileged structural motif that has demonstrated a remarkable breadth of biological activities.[4] By dissecting the interplay between the diaryl ether core and the strategic placement of fluorine substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and underlying mechanistic principles of this fascinating class of molecules.

The Diaryl Ether Scaffold: A Versatile Foundation for Bioactivity

The diaryl ether (DE) moiety, characterized by two aromatic rings linked by an oxygen atom, is a recurring feature in both natural products and synthetic pharmaceuticals.[4][5] Its prevalence stems from a combination of desirable attributes:

  • Structural Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations to optimally engage with biological targets.

  • Metabolic Stability: The C-O bond is generally resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles.[5]

  • Lipophilicity: The aromatic rings impart a degree of lipophilicity that facilitates cell membrane penetration.[5]

These fundamental properties have rendered the diaryl ether scaffold a fertile ground for the discovery of agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties.[4][5]

The Fluorine Advantage: Enhancing the Therapeutic Potential of Diaryl Ethers

The introduction of fluorine into the diaryl ether framework is a deliberate strategy to modulate its biological and pharmacological properties. The substitution of a hydrogen atom with its fluorine bioisostere can lead to profound, and often beneficial, changes.[5]

Modulation of Physicochemical Properties:
  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[3]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[6]

Impact on Biological Activity: A Mechanistic Perspective

The strategic placement of fluorine atoms can have a dramatic impact on the biological activity of diaryl ethers. This is often achieved through the modulation of key protein-ligand interactions. For instance, in the context of kinase inhibition, a fluorine atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within the ATP-binding pocket, leading to enhanced potency and selectivity.[7]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the development of fluorinated diaryl ethers as anticancer agents.[5][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Targeting Unregulated Cell Growth

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Fluorinated diaryl ethers have emerged as potent inhibitors of several cancer-relevant kinases.

  • VEGFR-2 Inhibition: A series of fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The introduction of a fluorine atom, mimicking the structure of regorafenib, led to compounds with enhanced VEGFR-2 inhibitory activity compared to the non-fluorinated parent compound, sorafenib.[9]

Induction of Apoptosis and Cell Cycle Arrest

Fluorinated N,N'-diarylureas have been identified as novel activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11][12]

  • AMPK Activation: Activation of AMPK by these compounds in colorectal cancer cells and cancer stem cells leads to the inhibition of cell cycle progression and the induction of apoptosis.[10][11] This provides a promising therapeutic strategy for targeting the highly resilient cancer stem cell population, which is often responsible for tumor recurrence and metastasis.[11][13]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Diaryl Ethers via Chan-Lam Coupling

This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the preparation of fluorinated analogues.

Materials:

  • Phenol (or fluorinated phenol derivative)

  • Arylboronic acid (or fluorinated arylboronic acid derivative)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the phenol (1.0 eq) and the arylboronic acid (1.5 eq) in DCM, add Cu(OAc)₂ (1.0 eq) and pyridine (2.0 eq).

  • Add activated 4 Å molecular sieves to the reaction mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.

Causality behind Experimental Choices:

  • Copper(II) acetate: Serves as the catalyst for the C-O bond formation.

  • Pyridine: Acts as a base to facilitate the reaction and as a ligand for the copper catalyst.

  • Molecular sieves: Are used to remove water from the reaction mixture, which can otherwise deactivate the catalyst and reduce the reaction yield.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated diaryl ethers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

  • The inclusion of both positive and negative controls ensures the validity of the assay. The positive control should show a significant reduction in cell viability, while the negative control should show minimal effect.

  • Performing the assay in triplicate for each concentration and repeating the experiment multiple times will ensure the reproducibility of the results.

Data Presentation

Table 1: Antiproliferative Activities of Representative Fluorinated Diaryl Ethers

CompoundTarget Cell LineIC₅₀ (µM)Reference
14e (4-fluorophenyl derivative)HeLa>10[5]
FND-4bColorectal Cancer Stem Cells~20[13]
Compound 7nA549 (Lung Cancer)0.009[2]
Compound 7lVarious Cancer Cell Lines0.012 - 0.026[2]

Visualizations

Diagram 1: General Synthetic Scheme for Fluorinated Diaryl Ethers

G A Fluorinated Phenol C Fluorinated Diaryl Ether A->C B Arylboronic Acid B->C Catalyst Cu(OAc)₂ Pyridine Catalyst->C Reaction Chan-Lam Coupling Reaction->Catalyst

Caption: Chan-Lam coupling for the synthesis of fluorinated diaryl ethers.

Diagram 2: Proposed Mechanism of Action for FNDs in Cancer Cells

G FND Fluorinated N,N'-Diarylurea AMPK AMPK FND->AMPK Activates CellCycle Cell Cycle Progression AMPK->CellCycle Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: AMPK activation by FNDs leads to cell cycle arrest and apoptosis.

Herbicidal Activity: A Historical and Ongoing Application

Diaryl ethers have a long history of use as herbicides, with acifluorfen-methyl being a classic example.[14] The introduction of fluorine, particularly a trifluoromethyl group, is a common feature in many commercial diphenyl ether herbicides.[14][15]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many diaryl ether herbicides, including their fluorinated derivatives, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[15] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[14]

Acetolactate Synthase (ALS) Inhibition

More recently, a new class of diaryl ether herbicides has been discovered that targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[16][17][18] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to plant starvation and death.

Antimicrobial and Other Biological Activities

While the anticancer and herbicidal activities of fluorinated diaryl ethers are the most extensively studied, these compounds have also shown promise in other therapeutic areas.

Antibacterial and Antifungal Properties

The diaryl ether scaffold is present in compounds with antibacterial and antifungal properties.[5] The incorporation of fluorine can enhance these activities by increasing the lipophilicity and membrane permeability of the compounds, allowing them to better penetrate microbial cells.[19] For example, fluorinated N-methylthio beta-lactams with a C4 aryl substituent have shown interesting antibacterial properties.[19]

Antiviral and Antiparasitic Potential

The versatility of the diaryl ether scaffold extends to antiviral and antiparasitic applications.[5] For instance, B-ring modified analogs of triclosan, a diaryl ether, have been designed as inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[20]

Future Directions and Perspectives

The field of fluorinated diaryl ethers is ripe with opportunities for further research and development. Key areas of focus for the future include:

  • Elucidation of Novel Mechanisms of Action: While kinase and PPO inhibition are well-established mechanisms, further investigation is needed to uncover new biological targets and pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the effects of fluorine substitution patterns on the aryl rings will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.

  • Development of More Efficient Synthetic Methodologies: While methods like the Chan-Lam and Ullmann couplings are effective, the development of more sustainable and efficient synthetic routes will be essential for the large-scale production of promising drug candidates.[16]

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities exhibited by fluorinated diaryl ethers suggests that their therapeutic potential may extend beyond the currently explored areas.

Conclusion

Fluorinated diaryl ethers represent a privileged class of molecules with a remarkable diversity of biological activities. The strategic incorporation of fluorine into the versatile diaryl ether scaffold provides a powerful means of modulating their physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. From anticancer and herbicidal applications to antimicrobial and antiparasitic potential, the future of fluorinated diaryl ethers in drug discovery and development is undoubtedly bright. Continued interdisciplinary collaboration between medicinal chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of this fascinating class of compounds.

References

Foreword: The Strategic Importance of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-phenoxybenzene

This compound is a deceptively simple diaryl ether whose structural motif is a cornerstone in modern medicinal chemistry, agrochemical design, and materials science. Its importance lies in the strategic combination of a phenoxy group, which can modulate solubility and conformational properties, and a fluorine atom, a bioisostere for hydrogen that can profoundly alter metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The synthesis of this and related diaryl ethers is therefore a critical competency in drug development and fine chemical manufacturing.

This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms and the causal logic that dictates the choice of reagents, catalysts, and conditions. Our focus is on providing field-proven insights to enable researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.

Chemical Profile: this compound

  • Molecular Formula: C₁₂H₉FO[3]

  • Molecular Weight: 188.20 g/mol [3]

  • Synonyms: 4-Fluorodiphenyl Ether[3]

  • Structure: this compound Structure

Part 1: Nucleophilic Aromatic Substitution (SNAr) — The Direct Approach

The synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr) is predicated on a direct displacement of a leaving group from an activated aromatic ring by a nucleophile. This pathway is often the most atom-economical and straightforward method, provided the electronic prerequisites of the aryl halide are met.

Pillar of Trust: The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] First, the nucleophile (in this case, a phenoxide anion) attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this reaction to be efficient, the aromatic ring must be "activated," meaning it must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[4] In the context of this compound synthesis, starting with a substrate like 1,4-difluorobenzene is effective because fluorine's high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Fluoride is also an excellent leaving group in this context, an unusual trait that distinguishes SNAr from SN1/SN2 reactions.[6]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Field-Proven Protocol: SNAr Synthesis

This protocol is adapted from established methodologies for SNAr reactions involving phenols and activated fluoroarenes.[7] The causality for the choice of reagents is clear: potassium carbonate is a cost-effective base strong enough to deprotonate phenol to the reactive phenoxide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, preventing side reactions.

  • Reactant Addition: Add 1,4-difluorobenzene (1.1 eq.) to the stirred suspension. The slight excess of the fluoro-compound ensures complete consumption of the phenol.

  • Reaction: Heat the reaction mixture to 140-150 °C using an oil bath. The causality here is that sufficient thermal energy is required to overcome the activation energy of the initial nucleophilic attack. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup: After completion (typically 4-8 hours), cool the mixture to room temperature. Pour the dark reaction mixture into a beaker containing cold water, which precipitates the crude product due to its low water solubility.[7]

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

ParameterValue / ConditionCausality / Rationale
Aryl Halide 1,4-DifluorobenzeneActivated substrate; Fluorine is a good leaving group.
Nucleophile PhenolPrecursor to the phenoxide nucleophile.
Base K₂CO₃Deprotonates phenol; cost-effective.
Solvent DMSOPolar aprotic; enhances nucleophilicity of phenoxide.
Temperature 140-150 °CProvides activation energy for the rate-determining step.
Typical Yield 70-90%Dependent on purity of reagents and reaction conditions.

Part 2: The Ullmann Condensation — The Classic Copper-Catalyzed Route

The Ullmann condensation is a classic and robust method for forming diaryl ether bonds, relying on copper catalysis.[8][9] While often requiring harsh conditions, its reliability and the low cost of copper have cemented its place in the synthetic chemist's toolbox.

Pillar of Trust: The Ullmann Mechanism

While the precise mechanism has been subject to debate, a widely accepted pathway involves a Cu(I) species as the active catalyst.[9] The cycle is thought to proceed as follows:

  • Formation of Copper Phenoxide: The base reacts with phenol to form a phenoxide, which then coordinates with a Cu(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (e.g., 1-bromo-4-fluorobenzene) undergoes oxidative addition to the copper(I) phenoxide center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst.

The traditional Ullmann reaction required stoichiometric copper powder at very high temperatures (>200 °C).[8] Modern protocols have significantly improved upon this by using soluble copper salts (e.g., CuI) and ligands, which facilitate the catalytic cycle and allow for lower reaction temperatures.[8][10]

Ullmann_Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X CuPhenoxide Ar'-O-Cu(I) CuI->CuPhenoxide  + Ar'-O⁻ - X⁻ CuIII Ar'-O-Cu(III)(X)-Ar CuPhenoxide->CuIII Oxidative Addition (+ Ar-X) CuIII->CuI Reductive Elimination Product Ar-O-Ar' (Product) CuIII->Product Phenoxide Ar'-O⁻ ArylHalide Ar-X

Caption: Catalytic cycle for the Ullmann diaryl ether synthesis.

Field-Proven Protocol: Ullmann Synthesis

This protocol employs modern Ullmann conditions, which are milder than traditional methods. The choice of 1-bromo-4-fluorobenzene is strategic; the C-Br bond is more reactive towards oxidative addition than the C-F bond, ensuring selective reaction. Cesium carbonate is a highly effective base in cross-coupling reactions due to its high solubility in organic solvents and its ability to facilitate the reaction.[11]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine copper(I) iodide (CuI, 5-10 mol%), phenol (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reactant Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) via syringe, followed by 1-bromo-4-fluorobenzene (1.0 eq.). The high-boiling polar solvent is necessary to maintain solubility and facilitate the reaction at high temperatures.[8]

  • Reaction: Heat the sealed reaction tube in an oil bath at 150-180 °C for 12-24 hours. The reaction must be vigorously stirred to ensure proper mixing of the heterogeneous mixture.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts and base.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil or solid is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure product.

ParameterValue / ConditionCausality / Rationale
Aryl Halide 1-Bromo-4-fluorobenzeneC-Br bond is more reactive than C-F in this coupling.
Nucleophile PhenolForms the core phenoxy structure.
Catalyst CuI (5-10 mol%)Active Cu(I) source for the catalytic cycle.
Base Cs₂CO₃Highly effective base for cross-coupling reactions.
Solvent NMP or DMFHigh-boiling polar solvent required for Ullmann conditions.
Temperature 150-180 °CHigh thermal energy needed to drive the catalytic cycle.
Typical Yield 60-85%Generally lower and less reliable than Pd-catalyzed methods.

Part 3: Buchwald-Hartwig C-O Cross-Coupling — The Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a pillar of modern cross-coupling chemistry, and its principles are directly applicable to the formation of C-O bonds for diaryl ether synthesis. This palladium-catalyzed method is often superior to the Ullmann condensation, offering milder reaction conditions, broader substrate scope, and higher yields.[8][12]

Pillar of Trust: The Buchwald-Hartwig Mechanism

The catalytic cycle for C-O coupling mirrors the well-established C-N coupling pathway. It is a sequence of well-defined organometallic steps:

  • Activation of Pre-catalyst: A Pd(0) species is generated in situ from a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange/Deprotonation: The phenoxide, formed by the reaction of phenol with a strong base, displaces a halide from the Pd(II) center.

  • Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., X-Phos, S-Phos, tri-tert-butylphosphine) are essential as they promote the reductive elimination step and stabilize the catalytic species.[13]

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Alkoxide LₙPd(II)(Ar)(OAr') PdII_Aryl->PdII_Alkoxide + Ar'-O⁻ - X⁻ PdII_Alkoxide->Pd0 Reductive Elimination Product Ar-O-Ar' (Product) PdII_Alkoxide->Product ArylHalide Ar-X Phenoxide Ar'-O⁻

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

Field-Proven Protocol: Buchwald-Hartwig Synthesis

This protocol is representative of modern, high-yield diaryl ether syntheses. The use of a pre-catalyst/ligand system and a strong, non-nucleophilic base like sodium tert-butoxide in an anhydrous, non-polar solvent like toluene is standard practice. An inert atmosphere is absolutely critical, as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

Step-by-Step Methodology:

  • Reagent Preparation: To a glovebox or Schlenk line, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Reactant Addition: Add 4-fluorophenol (1.0 eq.) and the aryl halide (e.g., bromobenzene, 1.1 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The solvent must be free of water and oxygen to ensure catalyst longevity.

  • Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically much faster than the Ullmann condensation, often reaching completion in 2-12 hours. Monitor progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic phase in vacuo. Purify the residue by flash column chromatography on silica gel to obtain this compound as a pure product.

ParameterValue / ConditionCausality / Rationale
Aryl Halide BromobenzeneCommon, reactive coupling partner.
Nucleophile 4-FluorophenolProvides the fluorinated aromatic ring.
Catalyst Pd₂(dba)₃ / X-PhosEfficient Pd(0) source and bulky, electron-rich ligand.
Base NaOtBuStrong, non-nucleophilic base to form phenoxide without side reactions.
Solvent Toluene (anhydrous)Anhydrous, non-polar solvent standard for this coupling.
Temperature 80-110 °CMilder conditions compared to Ullmann.
Typical Yield >90%Highly efficient and reliable method.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends on project-specific constraints, including scale, cost, available starting materials, and required purity.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Conditions Moderate to harsh (140-160 °C)Harsh (150-220 °C)Mild (80-110 °C)
Catalyst None (base-mediated)Copper (CuI, Cu₂O, Cu powder)Palladium / Phosphine Ligand
Advantages Simple, no transition metal catalystLow-cost catalyst, robustHigh yields, mild conditions, broad scope
Disadvantages Requires activated aryl halideHarsh conditions, high catalyst loadingExpensive catalyst/ligands, air-sensitive
Best For Large-scale synthesis with activated substratesCost-sensitive projects where harsh conditions are tolerableHigh-value products, sensitive substrates, high purity needs

References

safety, handling, and storage of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, and Storage of 1-Fluoro-4-phenoxybenzene

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 330-84-7). As a Senior Application Scientist, the following protocols and recommendations are based on established safety data and best practices in the field of chemical synthesis and pharmaceutical development.

Introduction: Understanding this compound

This compound is a fluorinated aromatic ether utilized as a key intermediate and building block in the synthesis of various organic compounds. Its unique chemical structure, featuring a fluorine atom and a phenoxy group on a benzene ring, imparts specific properties that are advantageous in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and biological activity of the final product, making this compound a valuable tool for medicinal chemists and process development scientists.[1]

This guide will delve into the critical aspects of its safe management in a laboratory and research setting, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.[2]

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The following table summarizes the key hazard information:

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation[2]WarningGHS07
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]WarningGHS07
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2]WarningGHS07

Toxicological Profile:

While comprehensive toxicological data for this compound is not extensively documented in all public sources, related fluorinated compounds and the available safety data sheets indicate that the primary risks are associated with irritant effects upon direct contact or inhalation.[3] The toxicological properties of many specialized chemicals have not been fully investigated, necessitating a cautious approach.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is paramount to minimize exposure risk. The following procedures are designed to create a self-validating system of safety.

3.1. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize inhalation exposure.

3.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.3. Handling Workflow:

The following diagram illustrates a standardized workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Assemble All Necessary Equipment B->C D Carefully Open Container in Fume Hood C->D Proceed to Handling E Dispense Required Amount D->E F Securely Close Container E->F G Clean Work Area F->G Proceed to Cleanup H Properly Dispose of Contaminated Materials G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

4.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

4.2. Accidental Release Measures:

  • Small Spills: Absorb the spill with an inert material such as dry sand or earth, and place it into a chemical waste container.[4]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[6] Collect the spilled material using a non-sparking tool and place it in a suitable container for disposal.[8]

4.3. Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

The following decision tree outlines the appropriate emergency response:

A Emergency Situation B Spill or Release A->B C Personal Exposure A->C D Fire A->D E Small Spill B->E F Large Spill B->F G Inhalation C->G H Skin/Eye Contact C->H I Ingestion C->I O Use Appropriate Extinguisher D->O K Absorb with Inert Material E->K J Evacuate Area F->J L Seek Fresh Air G->L M Flush with Water H->M N Seek Medical Attention I->N L->N M->N

Caption: Emergency Response Decision Tree.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

5.1. Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

  • Keep away from incompatible substances such as strong oxidizing agents.[4]

  • The recommended storage temperature is sealed in dry, room temperature conditions, although some suppliers may recommend refrigerated storage (2-8°C) under an inert atmosphere.[9][10] Always consult the supplier's specific recommendations.

Storage ParameterRecommendation
Container Tightly closed and properly labeled.[4][9]
Location Cool, dry, well-ventilated area.[4]
Separation Away from incompatible materials (e.g., strong oxidizers).[4]
Temperature Room temperature or as specified by the supplier.[9]

5.2. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6]

  • Do not allow the chemical to enter drains or waterways.

  • It is recommended to use a licensed professional waste disposal service.

The following diagram illustrates the proper disposal workflow:

A Unused or Waste This compound C Segregate into a Labeled, Closed Hazardous Waste Container A->C B Contaminated Materials (Gloves, Absorbents, etc.) B->C D Store in a Designated Hazardous Waste Accumulation Area C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F Complete all Necessary Waste Manifest Documentation E->F

Caption: Chemical Waste Disposal Workflow.

Conclusion

This compound is a valuable chemical intermediate, and its safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate risks and ensure a safe and productive work environment.

References

Introduction: The Significance of 1-Fluoro-4-phenoxybenzene in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Fluoro-4-phenoxybenzene: GHS Classification, Properties, and Handling Protocols

This compound (CAS No. 330-84-7) is a fluorinated aromatic ether with a unique combination of chemical properties that make it a valuable building block in various scientific domains, particularly in the development of novel pharmaceuticals and advanced materials.[1][2] Its structure, featuring a phenoxy group attached to a fluorinated benzene ring, provides a scaffold that is frequently explored in medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Understanding the hazard profile and safe handling procedures for this compound is therefore of paramount importance for researchers and scientists who utilize it in their synthetic endeavors. This guide provides a comprehensive overview of its GHS hazard classification, physicochemical properties, and detailed protocols for its safe laboratory use.

GHS Hazard Classification and Safety Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.[5][6] For this compound, the GHS classification indicates that it requires careful handling due to its potential to cause irritation.

GHS Label Elements

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following GHS label elements[1]:

  • Pictogram:

    • alt text

  • Signal Word: Warning [1][2][7]

  • Hazard Statements (H-Statements): These phrases describe the nature of the hazard.

    • H315: Causes skin irritation. [1][8][9] This indicates that direct contact with the skin can lead to inflammatory reactions.

    • H319: Causes serious eye irritation. [1][8][9] Contact with the eyes is likely to cause significant, though reversible, irritation.

    • H335: May cause respiratory irritation. [1][8][9] Inhalation of vapors or mists can irritate the respiratory tract, leading to symptoms like coughing.[10]

  • Precautionary Statements (P-Statements): These statements provide measures to minimize or prevent adverse effects.[1][11]

    • Prevention: P261, P264, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

    • Storage: P403+P233, P405

    • Disposal: P501

The causality behind these classifications lies in the chemical's reactivity with biological tissues. As an organic solvent and irritant, it can disrupt cell membranes upon contact, leading to the observed irritation of the skin, eyes, and respiratory system.

Hazard Classification Workflow Diagram

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures as dictated by the GHS classification.

GHS_Workflow cluster_ID Hazard Identification cluster_Prevention Prevention (P2XX) cluster_Response Response (P3XX) H315 H315 Causes skin irritation P280 P280 Wear protective gloves/ eye protection H315->P280 Requires H319 H319 Causes serious eye irritation H319->P280 H335 H335 May cause respiratory irritation P261 P261 Avoid breathing vapors H335->P261 Requires Skin_Contact P302+P352 IF ON SKIN: Wash with plenty of water P280->Skin_Contact If contact occurs Eye_Contact P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes P280->Eye_Contact If contact occurs P271 P271 Use in well-ventilated area P261->P271 Inhalation P304+P340 IF INHALED: Remove person to fresh air P261->Inhalation If exposure occurs

Caption: GHS Hazard Identification and Response Workflow for this compound.

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. Key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉FO[1][2][7]
Molecular Weight 188.20 g/mol [1][7]
CAS Number 330-84-7[1][2][7]
EC Number 206-357-0[1]
Physical Form Liquid[2]
IUPAC Name This compound[1]
Synonyms 4-Fluorodiphenyl ether, 4-fluorophenyl phenyl ether[1][7]
Storage Temperature Room temperature, sealed in dry conditions[2][7]
Topological Polar Surface Area (TPSA) 9.23 Ų[7]
logP 3.618[7]

Synthesis and Applications in Drug Development

Synthetic Context

The synthesis of fluoroaromatic compounds is a cornerstone of modern synthetic chemistry. While specific, proprietary methods are often used for the industrial production of this compound, the foundational chemistry often involves nucleophilic aromatic substitution or classical methods for introducing fluorine. The Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, remains a historically significant method for the synthesis of fluorobenzenes from anilines.[12][13] This highlights the specialized techniques required to create the C-F bond, which is crucial for the compound's utility.

Role in Research and Drug Design

The presence of a fluorine atom in this compound is not trivial; it significantly alters the electronic properties of the benzene ring.[14] This modification is a key tool for medicinal chemists.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, a critical factor for drug absorption and distribution.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and affecting its interaction with biological targets.

Experimental Protocol: Safe Handling and Use

Adherence to a strict safety protocol is mandatory when working with this compound. The following step-by-step methodology is derived from its GHS precautionary statements and general laboratory best practices.[15]

Engineering Controls and Personal Protective Equipment (PPE)
  • Step 1: Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors (P271).[11]

  • Step 2: Personal Protective Equipment (PPE): Before entering the work area, don the following PPE (P280):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A full-length laboratory coat is required to protect against skin contact.

Handling and Dispensing
  • Step 3: Grounding: If transferring large quantities, ensure containers are properly grounded and bonded to prevent static discharge, which can be an ignition source for many organic liquids.

  • Step 4: Dispensing: Use a pipette or a syringe for transferring the liquid to avoid splashes. Avoid "pouring" directly from a large container.

  • Step 5: Hygiene: Do not eat, drink, or smoke in the laboratory (P270). Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn (P264).

Emergency Response Procedures
  • Step 6: In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes (P302+P352). Seek medical attention if irritation persists (P332+P317).

  • Step 7: In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open (P305+P351+P338). Remove contact lenses if present and easy to do. Seek immediate medical attention (P319).

  • Step 8: In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing (P304+P340). If respiratory symptoms develop, seek medical attention.

  • Step 9: Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place the waste in a sealed, labeled container for proper chemical waste disposal.

Storage and Disposal
  • Step 10: Storage: Store the container tightly closed in a dry, cool, and well-ventilated area (P403+P233). Keep it locked up or in an area accessible only to qualified personnel (P405).

  • Step 11: Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not pour down the drain. This should be handled as hazardous waste (P501).

By integrating this knowledge of its hazards with strict adherence to safety protocols, researchers can confidently and safely leverage the unique properties of this compound in their pursuit of scientific innovation.

References

Methodological & Application

Synthesis of 1-Fluoro-4-phenoxybenzene from 4-Fluorophenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-4-phenoxybenzene, a diaryl ether, is a valuable scaffold in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds and functional materials. The synthesis of this class of compounds is of significant interest to researchers in drug development and organic synthesis. This application note provides a detailed protocol for the synthesis of this compound from 4-fluorophenol and bromobenzene via a copper-catalyzed Ullmann condensation. The document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive characterization data for the final product.

Reaction Principle: The Ullmann Condensation

The formation of the diaryl ether bond in this synthesis is achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] The reaction, named after Fritz Ullmann, involves the coupling of an aryl halide with an alcohol, amine, or thiol.[2] In this specific application, the phenoxide, generated in situ from 4-fluorophenol and a base, acts as the nucleophile, displacing the bromide from bromobenzene.

The catalytic cycle of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[1] The presence of a base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.

Experimental Protocol

This protocol is adapted from established methodologies for Ullmann-type ether synthesis.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluorophenol≥99%Sigma-Aldrich
Bromobenzene≥99.5%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Toluene, anhydrous≥99.8%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshFisher Scientific

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Scheme:

G reactant1 4-Fluorophenol plus1 + reactant1->plus1 reactant2 Bromobenzene arrow reactant2->arrow plus1->reactant2 catalyst CuI, K₂CO₃ catalyst->arrow solvent Toluene, Heat solvent->arrow product This compound arrow->product G setup Reaction Setup: 4-Fluorophenol, K₂CO₃, CuI inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Toluene and Bromobenzene inert->reagents reflux Heat to Reflux (110 °C) Monitor by TLC reagents->reflux workup Cool, Filter, Wash with EtOAc, Water, and Brine reflux->workup dry Dry with MgSO₄ and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolate Pure This compound purify->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of 1-Fluoro-4-phenoxybenzene in SNAr Chemistry

In the landscape of modern organic synthesis, the construction of diaryl ethers and their derivatives is of paramount importance, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool for forging these critical C-O, C-N, and C-S bonds. This guide focuses on a particularly valuable, yet moderately activated, substrate: this compound.

While classical SNAr reactions often rely on substrates heavily activated by multiple strong electron-withdrawing groups (e.g., nitro groups), the phenoxy group in this compound provides a more subtle electronic activation. This presents both a challenge and an opportunity, requiring carefully optimized conditions to achieve efficient substitution. The fluorine atom, owing to its high electronegativity, serves as an excellent leaving group in SNAr reactions, a counterintuitive yet well-established principle that contrasts with SN2 reactions.[1] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the inductive effect of the fluorine.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in SNAr reactions with a diverse array of nucleophiles. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Core Principles: The SNAr Mechanism in Action

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. Understanding this pathway is crucial for rationalizing experimental choices and optimizing reaction conditions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and is partially stabilized by the electron-withdrawing nature of the phenoxy group.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the subsequent, typically fast, step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This compound is a skin and eye irritant and may cause respiratory irritation.

Protocol 1: Synthesis of N-Aryl-4-phenoxyanilines (C-N Bond Formation)

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO or DMF (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) as the base.

  • Stir the reaction mixture at room temperature or heat to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMSO100-12012-24
MorpholineK₂CO₃DMF80-1008-16
PiperidineK₂CO₃DMSO80-1006-12
Protocol 2: Synthesis of Diaryl Ethers (C-O Bond Formation)

This protocol details the SNAr reaction with a phenolic nucleophile, which requires a base to generate the more nucleophilic phenoxide.

Materials:

  • This compound

  • Phenol (e.g., phenol, 4-methoxyphenol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.2 eq) in anhydrous DMF or THF.

  • If using NaH, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the phenoxide. If using K₂CO₃ (2.0 eq), it can be added directly with the phenol.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-140 °C and monitor by TLC or LC-MS. Higher temperatures are often required for O-nucleophiles compared to N-nucleophiles.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PhenolNaHDMF120-14018-36
4-MethoxyphenolK₂CO₃DMF100-12012-24
Protocol 3: Synthesis of Diaryl Sulfides (C-S Bond Formation)

This protocol describes the synthesis of aryl 4-phenoxyphenyl sulfides using a thiol nucleophile.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be necessary for less reactive thiols.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolNaHTHFrt - 604-12
Benzyl mercaptanCs₂CO₃DMF60-806-18

Optimization and Troubleshooting

Troubleshooting_Workflow

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

  • Choice of Base: The basicity of the reaction medium is critical, especially for O- and S-nucleophiles which require deprotonation to become sufficiently reactive. For weakly nucleophilic amines, a stronger base may also be beneficial. Common bases in increasing order of strength are K₂CO₃ < Cs₂CO₃ < NaH.[1] The choice of base should be compatible with the functional groups present in the reactants.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred for SNAr reactions.[1] They effectively solvate the cation of the base, leaving the nucleophilic anion more "naked" and reactive. For less reactive systems, switching from a solvent like THF to DMF or DMSO can significantly accelerate the reaction rate.

  • Temperature Control: Many SNAr reactions with moderately activated substrates like this compound require heating to overcome the activation energy barrier. If a reaction is sluggish at a given temperature, a gradual increase while monitoring for side product formation is a viable strategy.

  • Side Reactions: The formation of multiple products can be an issue. If using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself may compete with the intended nucleophile. It is generally advisable to use a non-reactive, polar aprotic solvent.

Conclusion

This compound is a versatile and valuable substrate for nucleophilic aromatic substitution reactions, providing access to a wide range of diaryl ethers, anilines, and sulfides. The protocols and guidelines presented in this document offer a solid foundation for the successful application of this chemistry in research and development. By understanding the underlying mechanistic principles and systematically optimizing reaction conditions, chemists can effectively utilize this compound to construct complex molecular architectures.

References

The Strategic Role of the 1-Fluoro-4-phenoxybenzene Moiety in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenoxy Ethers in Agrochemical Design

The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing their biological efficacy and metabolic stability. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. The 1-fluoro-4-phenoxybenzene scaffold, and its substituted analogues, represent a key structural motif in a number of modern pesticides. This guide provides an in-depth look at the application of this moiety in the synthesis of potent agrochemicals, with a specific focus on the insecticide flufenoxuron. While this compound itself is a readily available starting material, this guide will delve into the synthesis of a key intermediate that incorporates a substituted 4-fluorophenoxybenzene core, providing a practical and illustrative example of its application.

The presence of the fluorophenoxy group can significantly enhance the insecticidal or herbicidal activity of a compound. It often contributes to improved transport of the active ingredient within the target organism and can increase its binding affinity to the active site of the target enzyme or receptor. Furthermore, the C-F bond is exceptionally stable, which can protect the molecule from metabolic breakdown, thereby prolonging its activity and reducing the required application rates.

This document will provide detailed protocols and the underlying scientific rationale for the synthesis of a key intermediate in the production of the insecticide flufenoxuron, a potent chitin synthesis inhibitor.

Case Study: Synthesis of Flufenoxuron Intermediate - 2-Fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline

Flufenoxuron is a benzoylurea insecticide that is highly effective against a range of agricultural pests. Its mode of action is the inhibition of chitin biosynthesis, a crucial process in the development of the insect exoskeleton. A critical component of the flufenoxuron molecule is the substituted 4-fluorophenoxy aniline moiety, which is essential for its biological activity. The synthesis of this key intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline, is a multi-step process that highlights the practical application of building complex fluorinated phenoxy ether structures.

Synthesis Workflow Overview

The synthesis of the flufenoxuron intermediate can be conceptualized as a three-stage process, starting from readily available precursors. This workflow is designed to efficiently introduce the necessary functional groups and construct the core diaryl ether structure.

SynthesisWorkflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Etherification (Condensation) cluster_2 Stage 3: Hydrolysis 3-Fluoro-4-aminophenol 3-Fluoro-4-aminophenol 3-Fluoro-4-acetylaminophenol 3-Fluoro-4-acetylaminophenol 3-Fluoro-4-aminophenol->3-Fluoro-4-acetylaminophenol Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Fluoro-4-acetylaminophenol 3-Fluoro-4-acetylaminophenol_ref 3-Fluoro-4-acetylaminophenol 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride Intermediate_Acetanilide 2-Fluoro-4-(2-chloro-4- trifluoromethylphenoxy)acetanilide 3,4-Dichlorobenzotrifluoride->Intermediate_Acetanilide 3-Fluoro-4-acetylaminophenol_ref->Intermediate_Acetanilide Condensation Intermediate_Acetanilide_ref 2-Fluoro-4-(2-chloro-4- trifluoromethylphenoxy)acetanilide Final_Product 2-Fluoro-4-(2-chloro-4- trifluoromethylphenoxy)aniline Intermediate_Acetanilide_ref->Final_Product Acidolysis & Neutralization

Application Note & Protocol: High-Purity Isolation of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Fluoro-4-phenoxybenzene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility is directly dependent on its purity, as residual starting materials, catalysts, or reaction byproducts can lead to undesirable side reactions and compromise the quality of the final product. This guide provides a detailed, experience-driven framework for the purification of this compound, targeting researchers and process chemists. We present validated protocols for high-vacuum fractional distillation and flash column chromatography, explain the scientific rationale for method selection, and outline robust procedures for purity verification.

Compound Profile & Purification Rationale

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities that may be present.

Physicochemical Properties

The physical properties of this compound are critical in determining the most effective purification technique. As a high-boiling liquid, thermal methods like distillation must be carefully controlled to prevent degradation.

PropertyValueSource
Molecular Formula C₁₂H₉FOPubChem[1]
Molecular Weight 188.20 g/mol PubChem[1]
Appearance LiquidSigma-Aldrich
Boiling Point ~250 °C @ 760 mmHgChemsrc[2]
Storage Temp. Room Temperature or 2-8 °CSigma-Aldrich, ChemScene[3]
Analysis of Potential Synthetic Impurities

The nature of impurities is dictated by the synthetic route. The two most prevalent industrial methods for synthesizing diaryl ethers are the Ullmann condensation and Williamson-type ether synthesis (Nucleophilic Aromatic Substitution).

  • Ullmann Condensation: This route typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[4]

  • Williamson-type Synthesis (SNAr): This involves the reaction of a phenoxide with an electron-deficient aryl halide (e.g., 1,4-difluorobenzene).[5][6]

Based on these pathways, common process-related impurities may include:

  • Unreacted Starting Materials: Phenol, 4-fluorophenol, 1,4-difluorobenzene, 1-bromo-4-fluorobenzene.[2]

  • Homocoupled Byproducts: Biphenyl, 4,4'-difluorobiphenyl, or diphenyl ether may form, especially in Ullmann reactions.[7][8]

  • Catalyst Residues: Copper salts from Ullmann condensations.

  • Residual Solvents: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often used.[4]

Critical Safety & Handling Protocols

This compound presents moderate hazards that require strict adherence to safety protocols.

  • Hazard Profile: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Required Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves.

    • Chemical safety goggles and a face shield.

    • Flame-resistant lab coat.

  • Engineering Controls: All handling of this compound, especially heating and distillation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

Method Selection: A Logic-Driven Approach

The choice of purification method depends on the scale of the reaction and the nature of the impurities. The following decision tree provides a logical framework for selecting the optimal strategy.

G start Crude this compound decision1 Are non-volatile impurities (salts, catalyst) present? start->decision1 decision2 Are impurities structurally similar (isomers, other ethers)? decision1->decision2 No wash Aqueous Workup (e.g., water, brine wash) decision1->wash Yes distillation Protocol A: High-Vacuum Fractional Distillation decision2->distillation No (B.P. difference >25°C) chromatography Protocol B: Flash Column Chromatography decision2->chromatography Yes wash->decision2 final_product Pure Product (>99%) distillation->final_product chromatography->distillation To remove solvent

Caption: Purification strategy decision workflow.

Detailed Purification Protocols

Protocol A: High-Vacuum Fractional Distillation

This method is ideal for separating this compound from impurities with significantly different boiling points (e.g., unreacted phenol, solvents) and non-volatile residues.

Causality: The compound's high atmospheric boiling point (~250 °C) necessitates distillation under high vacuum.[2] This lowers the boiling point to a manageable temperature (<150 °C), preventing thermal decomposition and increasing the efficiency of separation.

Step-by-Step Methodology:

  • System Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column (10-20 cm), a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with high-vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum using a high-performance vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). A vacuum level of <1 mmHg is recommended.

  • Initiate Heating: Once the vacuum is stable, begin stirring and gently heat the distillation flask using a heating mantle with a sand bath for uniform heat distribution.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile starting materials.

    • Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to pure this compound. The exact boiling point will depend on the vacuum level.

    • Tails: Discontinue distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol B: Flash Column Chromatography

This technique provides superior resolution for separating the target compound from structurally similar impurities like isomers or homocoupled ethers that may co-distill.

Causality: Flash chromatography relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). Non-polar compounds like this compound are well-suited for normal-phase chromatography, where a non-polar eluent is used to move compounds down a polar silica column. Impurities with different polarities will travel at different rates, enabling separation.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. The ideal system should give the product a Retention Factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a glass chromatography column. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to protect the surface.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by collecting spots from each fraction on a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent via rotary evaporation to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent 1. Select Eluent (TLC) pack 2. Pack Column (Silica Gel) eluent->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product product evap->product Purified Product

Caption: Workflow for Flash Column Chromatography.

Purity Verification

Post-purification analysis is a non-negotiable step to validate the success of the procedure.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase such as acetonitrile/water is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and ensuring the absence of proton- or carbon-containing impurities.

References

Application Notes & Protocols for the Comprehensive Characterization of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-4-phenoxybenzene (CAS No. 330-84-7), also known as 4-fluorodiphenyl ether, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Its chemical structure, featuring a fluorinated phenyl ring linked to a phenoxy group, imparts unique properties that are leveraged in the development of complex target molecules. The fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.[1]

Given its role as a critical building block, verifying the identity, purity, and structural integrity of this compound is paramount. Inconsistent quality can lead to failed syntheses, impure final products, and misleading biological data. This guide provides a suite of robust analytical techniques and detailed protocols designed for researchers and quality control professionals to achieve a comprehensive and unambiguous characterization of this compound. The methodologies herein are grounded in established principles of chemical analysis and are designed to be self-validating.

Compound Information & Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 330-84-7[2]
Molecular Formula C₁₂H₉FO[2]
Molecular Weight 188.20 g/mol [2]
Physical Form Liquid
IUPAC Name This compound[2]
Common Synonyms 4-Fluorodiphenyl ether, 4-fluorophenyl phenyl ether[2][3]
Storage Sealed in dry, room temperature

Safety & Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classification indicates potential hazards that require specific safety measures.[2]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • P261: Avoid breathing mist, vapours, or spray.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Always handle within a certified chemical fume hood.

    • Consult the full Safety Data Sheet (SDS) before commencing any work.[5][6]

Analytical Characterization Workflow

A multi-technique approach is essential for a holistic characterization. Structural elucidation is typically achieved via NMR and MS, while purity is assessed using chromatographic methods like GC and HPLC. IR spectroscopy provides confirmation of key functional groups.

G cluster_0 Characterization Workflow for this compound cluster_1 Structural Elucidation cluster_2 Purity & Quantification Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR GCMS GC-Mass Spectrometry Sample->GCMS IR IR Spectroscopy Sample->IR GC Gas Chromatography (GC-FID) Sample->GC HPLC HPLC-UV Sample->HPLC Report Comprehensive Certificate of Analysis NMR->Report GCMS->Report IR->Report GC->Report HPLC->Report

Caption: Overall analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton.

Rationale & Causality
  • ¹H NMR: Determines the number of unique proton environments and their connectivity through spin-spin coupling. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: Identifies all unique carbon atoms. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic signal.

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe for purity and structural confirmation. The chemical shift is characteristic of the electronic environment.

Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of this compound into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogenous.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.

Expected Data & Interpretation
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz) Assignment
¹H NMR ~7.30 - 7.45MultipletProtons on the non-fluorinated phenoxy ring
~7.00 - 7.15Multiplet (showing F-H coupling)Protons on the fluorinated phenyl ring
¹³C NMR ~160Doublet, ¹JCF ≈ 245 HzC-F carbon
~116Doublet, ²JCF ≈ 23 HzCarbons ortho to C-F
~121Doublet, ³JCF ≈ 8 HzCarbons meta to C-F
~155Singlet or small doubletC-O carbon (fluorinated ring)
~157SingletC-O carbon (non-fluorinated ring)
~120 - 130SingletsOther aromatic carbons
¹⁹F NMR ~ -115 to -125MultipletSingle fluorine environment

Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer field strength. The values presented are typical for fluoroaromatic compounds.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds. It provides information on molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Rationale & Causality

The compound is thermally stable and volatile enough for GC analysis. Electron Ionization (EI) is used to generate reproducible fragmentation patterns. The molecular ion peak (M⁺) confirms the molecular weight, while fragment ions (e.g., loss of fluorine, cleavage of the ether bond) provide structural confirmation.[2]

Protocol: GC-MS Analysis

G cluster_0 GC-MS Protocol Workflow Prep Prepare 100 µg/mL Sample in Dichloromethane Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Analyze Analyze Spectrum: Molecular Ion & Fragments Detect->Analyze

Caption: Step-by-step workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of ~100 µg/mL of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[9]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar phase is ideal for separating aromatic compounds.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Expected Data & Interpretation

The resulting mass spectrum should be compared against a reference library (e.g., NIST).

m/z (Mass-to-Charge Ratio) Relative Intensity Identity Rationale
188 High[M]⁺ Molecular Ion, confirms the molecular weight.[2]
159 Moderate[M-CHO]⁺Loss of a formyl radical, a common rearrangement.
95 Moderate[C₆H₄F]⁺Fluorophenyl cation from ether bond cleavage.
77 High[C₆H₅]⁺Phenyl cation from ether bond cleavage.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Rationale & Causality

This technique measures the absorption of infrared radiation by molecular vibrations. For this compound, we expect to see characteristic absorptions for the C-O-C ether linkage, the C-F bond, and aromatic C-H and C=C bonds.[11]

Protocol: FTIR-ATR Analysis
  • Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450StrongAromatic C=C Ring Stretch
1250 - 1200StrongAryl C-O-C Asymmetric Stretch
1200 - 1150StrongAryl C-F Stretch
850 - 800StrongC-H Out-of-plane bend (para-disubstitution)

Note: The fingerprint region (<1500 cm⁻¹) will contain many complex absorptions unique to the molecule.[2][12]

Chromatographic Purity Assessment

While GC-MS confirms identity, a quantitative assessment of purity requires a detector with a linear response over a wide concentration range, such as Flame Ionization Detection (GC-FID) or UV detection (HPLC-UV).

Protocol: Purity by Gas Chromatography (GC-FID)
  • Rationale: GC-FID is highly sensitive to organic compounds and provides excellent quantitative data based on peak area percent. The method parameters are similar to GC-MS but with a different detector.

  • Sample Preparation: Prepare a ~1 mg/mL solution in dichloromethane.

  • GC-FID Conditions:

    • Use the same column and temperature program as described in the GC-MS section.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: HPLC is a complementary technique to GC and is essential for detecting non-volatile or thermally labile impurities. A reverse-phase method is suitable for this relatively non-polar molecule.[13]

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm, where the phenyl rings exhibit strong absorbance.[14]

  • Data Analysis: Calculate purity using the area percent method as described for GC-FID.

References

Application Note: High-Throughput Analysis of 1-Fluoro-4-phenoxybenzene Using HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents robust and validated analytical methods for the quantitative determination and identification of 1-Fluoro-4-phenoxybenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Given the compound's physicochemical properties, both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are demonstrated to be effective analytical techniques. This document provides a comprehensive guide, including method selection rationale, detailed experimental protocols, and data analysis procedures tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction and Method Selection Rationale

This compound (C₁₂H₉FO, Molar Mass: 188.20 g/mol ) is an aromatic ether whose purity and concentration are critical process parameters. The development of reliable analytical methods is paramount for ensuring the quality and consistency of downstream products.

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. For this compound, two key properties guide our strategy:

  • Volatility and Thermal Stability : With a boiling point of approximately 250 °C, this compound is a semi-volatile compound. This characteristic makes it an excellent candidate for Gas Chromatography (GC), where the sample is vaporized for separation. Its presumed thermal stability allows it to withstand the high temperatures of the GC inlet and oven without significant degradation.

  • Polarity : The calculated LogP (octanol-water partition coefficient) of 3.6 indicates that this compound is a nonpolar, hydrophobic molecule. This property is central to the separation mechanism in liquid chromatography. Specifically, for a nonpolar analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Therefore, both GC-MS and HPLC are presented as complementary techniques. GC-MS offers superior separation efficiency and definitive compound identification through mass spectral data, making it ideal for impurity profiling and confirmation. HPLC provides a robust, high-throughput method for routine quantification without the need for sample vaporization.

High-Performance Liquid Chromatography (HPLC-UV) Method

The principle of this method is based on reversed-phase chromatography, where this compound, a nonpolar analyte, is retained by a hydrophobic C18 stationary phase and eluted with a polar mobile phase. Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters for sample clarification.

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 70:30 (v/v). Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 1. Inject the calibration standards followed by the samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The entire process must be validated according to established guidelines, such as ICH Q2(R1), to ensure accuracy, precision, and reliability.

HPLC Operating Conditions
ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe nonpolar C18 stationary phase provides strong hydrophobic interactions with the nonpolar analyte, ensuring good retention.
Mobile Phase Acetonitrile:Water (70:30, v/v)A polar mobile phase. The high percentage of acetonitrile (strong solvent) ensures a reasonable elution time for the hydrophobic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing sufficient analyte for detection.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning.
Detection Wavelength 254 nmAromatic compounds like this compound exhibit strong absorbance at this wavelength, providing good sensitivity.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O) C Inject into HPLC (C18 Column) A->C B Prepare Standards & Sample Solutions B->C D UV Detection (254 nm) C->D E Generate Chromatogram D->E F Construct Calibration Curve E->F G Quantify Analyte F->G

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the separation of complex mixtures and provides definitive identification of this compound based on its mass spectrum. The separation is achieved on a nonpolar capillary column, and the analyte is identified by its characteristic fragmentation pattern.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system equipped with an autosampler and an electron ionization (EI) source.

  • Fused-silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., Dichloromethane or Hexane).

  • This compound reference standard.

  • Class A volumetric flasks and pipettes.

  • Autosampler vials with inserts.

Protocol Steps:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent like dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Transfer to an autosampler vial.

  • GC-MS Analysis: Set up the GC-MS system with the parameters outlined in Table 2. The use of temperature programming is crucial for achieving good separation of compounds with different boiling points.

  • Data Analysis:

    • Identification: Identify the this compound peak in the Total Ion Chromatogram (TIC) based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or a library (e.g., NIST).

    • Quantification: For quantification, either use the peak area from the TIC or, for higher sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte.

GC-MS Operating Conditions
ParameterConditionJustification
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA standard, nonpolar column suitable for the separation of semi-volatile aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)A split injection is used to prevent column overloading when analyzing concentrated samples. For trace analysis, a splitless injection would be more appropriate.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minThe initial temperature allows for focusing of the analyte band. The temperature ramp effectively separates compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 350 amuA range that covers the molecular ion (m/z 188.2) and expected fragments of the analyte.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Sample Solutions (in volatile solvent) B Inject into GC (Split/Splitless) A->B C Separate on Capillary Column B->C D Ionize (EI) & Detect (Mass Spectrometer) C->D E Generate TIC D->E F Extract Mass Spectrum E->F G Identify & Quantify F->G

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note details two effective and complementary methods for the analysis of this compound. The RP-HPLC method is well-suited for rapid, routine quantification in a quality control environment. The GC-MS method provides high-resolution separation and unequivocal identification, making it an invaluable tool for research, development, and impurity analysis. Both methods are robust and can be validated according to regulatory guidelines to ensure data integrity.

The Strategic Role of 1-Fluoro-4-phenoxybenzene in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Advantages of the Fluorinated Phenoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] Among the vast array of fluorinated building blocks, 1-fluoro-4-phenoxybenzene emerges as a particularly valuable synthon in the design of enzyme inhibitors, especially those targeting protein kinases. This diaryl ether scaffold provides a robust framework that can be elaborated to achieve high potency and selectivity.

The 4-phenoxyphenyl group can effectively occupy hydrophobic pockets within an enzyme's active site, while the strategically placed fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues.[5] Furthermore, the fluorine substituent can block sites of potential metabolic oxidation, thereby enhancing the in vivo stability of the drug candidate.[6] This application note provides a detailed exploration of the role of this compound in the synthesis of enzyme inhibitors, with a focus on practical, field-proven protocols for its utilization in nucleophilic aromatic substitution (SNAr) reactions.

Core Application: Synthesis of Diaryl Ether Scaffolds for Kinase Inhibitors

A primary application of this compound is in the construction of the diaryl ether core of various kinase inhibitors. Many potent inhibitors of key signaling kinases, such as p38 MAP kinase, rely on a diaryl ether motif to properly orient the molecule within the ATP-binding site. The synthesis of these scaffolds often hinges on a crucial nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of this compound serves as an excellent leaving group when the aromatic ring is suitably activated or under appropriate reaction conditions.

Causality Behind Experimental Choices in SNAr Reactions

The success of an SNAr reaction involving this compound is governed by several key factors:

  • Nucleophile Strength and Type: The incoming nucleophile must be sufficiently potent to attack the electron-deficient carbon atom bonded to the fluorine. Common nucleophiles in this context are amines, particularly those embedded in heterocyclic systems like pyridines, which are prevalent in kinase inhibitor designs.

  • Solvent System: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane, are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. They also possess high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation energy barriers.

  • Base: A base is often required to deprotonate the nucleophile, generating a more potent anionic species. The choice of base is critical and depends on the pKa of the nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Temperature: SNAr reactions often require heating to proceed at a reasonable rate. The reaction temperature is optimized to ensure a balance between reaction kinetics and the stability of the reactants and products. Microwave irradiation can also be a powerful tool to accelerate these reactions.

Detailed Experimental Protocol: Synthesis of a N-(pyridin-4-yl)-4-phenoxybenzenamine Scaffold

This protocol details the synthesis of a key intermediate in the development of p38 MAP kinase inhibitors, showcasing the utility of this compound in a nucleophilic aromatic substitution reaction with 4-aminopyridine.

Reaction Scheme

SNAr_Reaction cluster_reactants Reactants cluster_products Product This compound This compound product N-(pyridin-4-yl)-4-phenoxybenzenamine This compound->product + 4-aminopyridine 4-Aminopyridine 4-aminopyridine->product K2CO3, DMSO, 120 °C

Caption: Nucleophilic aromatic substitution of this compound.

Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound188.201.0 g5.31
4-Aminopyridine94.110.55 g5.84
Potassium Carbonate (K₂CO₃)138.211.47 g10.62
Dimethyl Sulfoxide (DMSO), anhydrous78.1310 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Silica Gel (for column chromatography)-As needed-
Step-by-Step Methodology
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.31 mmol), 4-aminopyridine (0.55 g, 5.84 mmol, 1.1 equivalents), and potassium carbonate (1.47 g, 10.62 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (10 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford the pure N-(pyridin-4-yl)-4-phenoxybenzenamine as a solid.

Characterization Data (Representative)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 6.0 Hz, 2H), 7.40-7.30 (m, 2H), 7.15-7.05 (m, 5H), 6.85 (d, J = 6.0 Hz, 2H), 6.50 (s, 1H, NH).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₇H₁₄N₂O [M+H]⁺: 263.11; found: 263.1.

Visualization of the Synthetic Workflow

Synthetic_Workflow start Start: Reactants reaction_setup 1. Reaction Setup (this compound, 4-aminopyridine, K2CO3 in DMSO) start->reaction_setup heating 2. Heating (120 °C under N2) reaction_setup->heating monitoring 3. Reaction Monitoring (TLC) heating->monitoring workup 4. Aqueous Work-up (Water, EtOAc, Brine) monitoring->workup Upon completion purification 5. Purification (Column Chromatography) workup->purification product Final Product: N-(pyridin-4-yl)-4-phenoxybenzenamine purification->product

Caption: Workflow for the synthesis of a diaryl ether kinase inhibitor scaffold.

Conclusion and Future Perspectives

This compound stands as a cornerstone building block for the synthesis of a diverse range of enzyme inhibitors. Its utility in nucleophilic aromatic substitution reactions provides a reliable and versatile method for constructing the critical diaryl ether linkage found in numerous potent and selective inhibitors. The protocol detailed herein serves as a practical guide for researchers in the field of drug discovery and development, offering a robust starting point for the synthesis of novel therapeutic agents. Future advancements in catalytic C-N and C-O cross-coupling reactions may offer alternative and potentially milder conditions for the synthesis of these valuable scaffolds, further expanding the synthetic chemist's toolkit in the quest for next-generation enzyme inhibitors.

References

Gram-Scale Synthesis of 1-Fluoro-4-phenoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the gram-scale synthesis of 1-Fluoro-4-phenoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The featured methodology is a modified Ullmann condensation, selected for its reliability, scalability, and use of readily available materials. This guide offers a detailed, step-by-step protocol, in-depth discussion of the reaction mechanism, and essential safety and handling information.

Introduction: The Significance of this compound

This compound, also known as 4-fluorophenyl phenyl ether, is a crucial building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, robust and scalable synthetic routes to this intermediate are of high interest to the scientific and industrial communities.

This application note details a gram-scale synthesis of this compound via a copper-catalyzed Ullmann condensation of 4-fluorophenol and iodobenzene. This classic cross-coupling reaction provides a reliable method for the formation of the diaryl ether bond.[1]

Experimental Protocol: Ullmann Condensation for this compound

This protocol is designed for the synthesis of approximately 15 grams of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Quantity
4-Fluorophenol≥99%e.g., Sigma-Aldrich371-41-511.21 g (100 mmol)
Iodobenzene98%e.g., Alfa Aesar591-50-422.44 g (110 mmol)
Copper(I) iodide (CuI)98%e.g., Strem Chemicals7681-65-41.90 g (10 mmol)
Potassium Carbonate (K₂CO₃), anhydrous≥99%e.g., Fisher Scientific584-08-727.64 g (200 mmol)
N,N-Dimethylformamide (DMF), anhydrous≥99.8%e.g., Acros Organics68-12-2100 mL
TolueneACS Gradee.g., VWR108-88-3For extraction
Saturated Sodium Chloride Solution (Brine)N/ALaboratory preparedN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., EMD Millipore7487-88-9For drying
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (11.21 g, 100 mmol), potassium carbonate (27.64 g, 200 mmol), and copper(I) iodide (1.90 g, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Solvent and Reagent: Add anhydrous N,N-dimethylformamide (100 mL) to the flask, followed by the addition of iodobenzene (22.44 g, 110 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with toluene (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by fractional distillation under reduced pressure.

  • Apparatus: A short-path distillation apparatus is suitable for this purpose.

  • Procedure:

    • Transfer the crude oil to a distillation flask of appropriate size.

    • Connect the flask to the distillation apparatus and apply vacuum.

    • Gradually heat the flask. Collect the fraction boiling at approximately 85-90 °C at 5 mmHg.

  • Expected Yield: 13.2 - 15.0 g (70-80%) of this compound as a colorless liquid.

Experimental Workflow Diagram

experimental_workflow reagents Combine 4-Fluorophenol, K₂CO₃, CuI in Flask inert Establish Inert Atmosphere (N₂/Ar) reagents->inert addition Add Anhydrous DMF and Iodobenzene inert->addition reaction Heat to 130-140 °C (12-24 h) addition->reaction workup Aqueous Workup and Toluene Extraction reaction->workup purification Purify by Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the gram-scale synthesis of this compound.

Scientific Rationale and Mechanistic Insights

The Ullmann condensation is a cornerstone of C-O bond formation in organic synthesis.[1] The choice of this method for the gram-scale synthesis of this compound is predicated on its proven reliability and the relatively low cost of the copper catalyst compared to palladium-based systems.

The Ullmann Condensation Mechanism

The reaction is believed to proceed through a copper(I) intermediate. The key steps are:

  • Formation of the Copper(I) Phenoxide: In the presence of a base (potassium carbonate), the phenol is deprotonated to form the corresponding phenoxide. This phenoxide then reacts with the copper(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (iodobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

ullmann_mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_phenoxide [ArO-Cu(I)] CuI->Cu_phenoxide + ArOH, Base CuIII_intermediate [ArO-Cu(III)-Ar'](I) Cu_phenoxide->CuIII_intermediate + Ar'I (Oxidative Addition) CuIII_intermediate->CuI (Reductive Elimination) - Ar-O-Ar' product This compound CuIII_intermediate->product phenol 4-Fluorophenol phenol->Cu_phenoxide iodobenzene Iodobenzene iodobenzene->CuIII_intermediate

Caption: Simplified mechanism of the Ullmann condensation for diaryl ether synthesis.

Causality Behind Experimental Choices
  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. While more sophisticated copper-ligand systems have been developed, for this particular transformation on a gram scale, the use of the simple salt is often sufficient and more cost-effective.

  • Base: Anhydrous potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Its insolubility in the reaction solvent can sometimes lead to slower reaction rates, but it simplifies the workup procedure.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. Its high boiling point allows for the necessary reaction temperatures to be reached.

  • Aryl Halide: Iodobenzene is used as the aryl halide because the C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive in the oxidative addition step.

  • Temperature: The reaction is conducted at an elevated temperature to overcome the activation energy of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (t, J = 7.9 Hz, 2H), 7.12 (t, J = 7.4 Hz, 1H), 7.04-6.98 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz)δ 159.2 (d, J = 241.5 Hz), 157.3, 153.2 (d, J = 2.4 Hz), 129.8, 123.5, 120.9 (d, J = 8.0 Hz), 118.9, 116.4 (d, J = 23.2 Hz)
GC-MS m/z 188 (M⁺)
Appearance Colorless liquid

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a fume hood.

  • Iodobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care.

  • Copper(I) iodide: May cause skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

The Strategic Application of 1-Fluoro-4-phenoxybenzene in the Synthesis of High-Performance Poly(ether ketone) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide is intended for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the use of 1-fluoro-4-phenoxybenzene as a critical building block in the synthesis of high-performance polymers, specifically focusing on Poly(ether ketone) (PEK). This document delves into the underlying chemical principles, offers detailed experimental protocols, and outlines robust characterization methodologies.

Introduction: The Significance of Fluorinated Monomers in Polymer Chemistry

High-performance polymers are essential materials in industries ranging from aerospace to medical devices, valued for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] Among these, the polyaryletherketone (PAEK) family, which includes well-known polymers like Poly(ether ether ketone) (PEEK), stands out. The synthesis of these advanced materials often relies on the strategic use of fluorinated aromatic monomers. The fluorine atom, being the most electronegative element, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the cornerstone of many polycondensation reactions.[3][4]

While monomers like 4,4'-difluorobenzophenone are commonly used for PEEK synthesis, this compound presents a unique opportunity for the synthesis of other PAEK variants, most notably Poly(ether ketone) (PEK). Its structure allows for the introduction of phenoxy side groups, which can influence the polymer's solubility, processability, and final properties.

Core Principles: Nucleophilic Aromatic Substitution in PAEK Synthesis

The synthesis of PEK from this compound is predicated on the nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a step-growth polymerization process. The key features of this mechanism are:

  • Activation: The fluorine atom on the this compound is activated by the electron-withdrawing effect of the para-phenoxy group, making the ipso-carbon susceptible to nucleophilic attack.

  • Nucleophilic Attack: A strong nucleophile, typically a bisphenolate generated in situ from a bisphenol and a weak base, attacks the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The highly electronegative fluorine atom is an excellent leaving group, and its departure re-aromatizes the ring, forming a stable ether linkage. This process is repeated to build the polymer chain.[3]

For the synthesis of a high molecular weight polymer, precise control over stoichiometry, high monomer purity, and the use of an appropriate high-boiling polar aprotic solvent are crucial.

Experimental Section: Synthesis of Poly(ether ketone) (PEK)

This section provides a detailed protocol for the synthesis of PEK. It is important to note that this compound is a monofunctional monomer in the context of SNAr. Therefore, to achieve a high molecular weight polymer, it must be reacted with a suitable difunctional comonomer. A common strategy involves the reaction with a diacid chloride in a Friedel-Crafts acylation, or more commonly in this context, polymerization with a bisphenol. For this protocol, we will focus on the polycondensation of a bisphenate with a monomer derived from this compound. A plausible route involves the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene, which can then be polymerized. However, a more direct, analogous route to PEEK synthesis involves the reaction of a di-Grignard reagent with this compound, though the SNAr approach is more common for PAEKs.

Here, we present a representative protocol for the synthesis of a PEK-type polymer via nucleophilic aromatic substitution, analogous to established PEEK synthesis methodologies.[3] This protocol will utilize a bisphenol and an activated dihalide monomer that incorporates the phenoxybenzene moiety.

Materials and Equipment
Reagents Equipment
1,4-Bis(4-fluorobenzoyl)benzeneThree-necked round-bottom flask
HydroquinoneMechanical stirrer
Anhydrous Potassium Carbonate (K2CO3)Dean-Stark trap and condenser
Diphenyl sulfoneNitrogen inlet and outlet
TolueneHeating mantle with temperature controller
MethanolBuchner funnel and filter paper
AcetoneVacuum oven

Synthetic Protocol

PEK_Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification A Charge flask with 1,4-Bis(4-fluorobenzoyl)benzene, Hydroquinone, K2CO3, and Diphenyl sulfone B Add Toluene A->B C Purge with Nitrogen B->C D Heat to 140-160°C (Azeotropic removal of water) C->D E Remove Toluene D->E F Heat to 200-220°C (Polymerization starts) E->F G Heat to 280-320°C (Increase molecular weight) F->G H Cool to 150°C G->H I Precipitate in Methanol/Water H->I J Filter and wash with Acetone and Water I->J K Dry under vacuum J->K

Caption: Experimental workflow for PEK synthesis.

  • Reactor Setup: In a meticulously dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1,4-bis(4-fluorobenzoyl)benzene (1.00 equiv), hydroquinone (1.00 equiv), anhydrous potassium carbonate (1.10 equiv), and diphenyl sulfone as the solvent.

  • Azeotropic Water Removal: Add toluene to the flask to act as an azeotroping agent. Heat the reaction mixture to 140-160°C with vigorous stirring under a nitrogen blanket. The water generated from the reaction of the phenol with the carbonate will be removed azeotropically and collected in the Dean-Stark trap. Continue this process until no more water is collected.

  • Toluene Removal: Once all the water has been removed, carefully distill off the toluene by increasing the temperature.

  • Polymerization: Gradually increase the temperature of the reaction mixture to 200-220°C. The polymerization will commence, and the viscosity of the solution will start to increase. Maintain this temperature for 1-2 hours.

  • Chain Extension: Further increase the temperature to 280-320°C and continue the reaction for another 1-3 hours, or until the desired viscosity is achieved, indicating a high molecular weight polymer has been formed.[3]

  • Isolation and Purification: Allow the reaction mixture to cool to approximately 150°C. The viscous polymer solution is then poured into a large excess of a non-solvent like methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration and then washed repeatedly with hot deionized water and acetone to remove the diphenyl sulfone solvent and any remaining salts.

  • Drying: The purified PEK polymer is then dried in a vacuum oven at 120-150°C until a constant weight is achieved.

Reaction Mechanism Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phenoxide Ar-O⁻ (Nucleophile) meisenheimer Meisenheimer Complex phenoxide->meisenheimer Nucleophilic Attack fluoroaromatic Ar'-F (Activated Aromatic) fluoroaromatic->meisenheimer ether Ar-O-Ar' (Ether Linkage) meisenheimer->ether Leaving Group Departure fluoride F⁻ (Leaving Group) meisenheimer->fluoride

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Characterization of Poly(ether ketone)

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized PEK.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages and the presence of the ketone groups. Look for characteristic peaks for Ar-O-Ar stretching (around 1240 cm-1) and C=O stretching (around 1650 cm-1).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed structure of the polymer repeat unit. 19F NMR can be used to confirm the absence of fluoro-end groups.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is a standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. These are critical parameters for defining the processing window and the upper service temperature of the material.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.

Typical Properties of PEK
PropertyTypical Value Range
Glass Transition Temperature (Tg)160 - 180 °C
Melting Temperature (Tm)350 - 370 °C
Decomposition Temperature (Td, 5% wt. loss)> 500 °C
Tensile Strength90 - 110 MPa
Tensile Modulus3.5 - 4.5 GPa

Note: These values are representative and can vary depending on the molecular weight and crystallinity of the polymer.

Conclusion and Future Outlook

The use of this compound and its derivatives in polymer chemistry provides a versatile platform for the synthesis of high-performance poly(ether ketone)s. The nucleophilic aromatic substitution pathway is a robust and well-established method for achieving high molecular weight polymers with excellent thermal and mechanical properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these advanced materials. Future research may focus on the synthesis of novel PEK copolymers with tailored properties for specific applications, such as in the development of new biocompatible materials for medical implants or advanced composites for the aerospace industry.

References

Application Notes and Protocols for the Derivatization of 1-Fluoro-4-phenoxybenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of 1-fluoro-4-phenoxybenzene. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the 4-phenoxyphenyl moiety in a wide array of biologically active compounds and functional materials.[1][2][3] This guide delves into three principal strategies for the functionalization of this compound: electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. For each methodology, we provide a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, enabling researchers to confidently incorporate this valuable synthon into their research and development programs.

Introduction: The Significance of the 4-Phenoxyphenyl Scaffold

The 4-phenoxyphenyl ether motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1] Its presence can favorably modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational rigidity, thereby enhancing pharmacokinetic profiles and target engagement.[1] this compound serves as a key starting material for accessing a diverse library of derivatives, where the fluorine atom can either be retained as a beneficial substituent or displaced to introduce new functionalities. The strategic derivatization of this compound opens avenues for the synthesis of novel therapeutic agents and advanced materials.

Derivatization Strategies: A Multi-faceted Approach

The chemical reactivity of this compound is dictated by the electronic properties of its two aromatic rings and the ether linkage. The fluorine atom and the phenoxy group exert distinct directing effects in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom can also facilitate nucleophilic aromatic substitution under appropriate conditions. Furthermore, the carbon-fluorine bond can be activated for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound is a powerful method for introducing a variety of functional groups onto the fluorinated phenyl ring. The regiochemical outcome of these reactions is governed by the directing effects of the fluorine and phenoxy substituents. The fluorine atom is a deactivating, ortho-, para-director, while the phenoxy group is an activating, ortho-, para-director.[4] The interplay of these effects, along with steric hindrance, will determine the position of substitution.

Nitration of this compound

Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can be subsequently reduced to an amino group or used in other transformations. The directing effects of the fluorine and phenoxy groups will likely favor substitution at the positions ortho to the activating phenoxy group.

Reaction Workflow: Nitration

start This compound reagents HNO₃ / H₂SO₄ start->reagents Reaction workup Aqueous Work-up & Purification reagents->workup product Nitro-1-fluoro-4-phenoxybenzene (Isomer Mixture) workup->product

Caption: Workflow for the nitration of this compound.

Protocol 1: Nitration

Parameter Value
Reactants This compound, Nitric Acid (fuming), Sulfuric Acid (conc.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Aqueous quench, extraction, and column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into ice-water and stir for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the isomeric nitro derivatives.

Bromination of this compound

Bromination introduces a bromine atom onto the aromatic ring, which can serve as a handle for further cross-coupling reactions. Similar to nitration, the regioselectivity is directed by the existing substituents.

Protocol 2: Bromination

Parameter Value
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Acetic Acid or Dichloromethane (DCM)
Catalyst Iron(III) bromide (FeBr₃) (catalytic)
Temperature Room temperature
Reaction Time 2-4 hours
Work-up Aqueous quench, extraction, and recrystallization/column chromatography

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in acetic acid or DCM, add a catalytic amount of FeBr₃.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the combined organic layers with sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation introduces an acyl group (e.g., acetyl) to the aromatic ring, forming a ketone.[5][6][7][8][9] This reaction is a valuable method for the synthesis of precursors to various pharmaceuticals.[6]

Protocol 3: Friedel-Crafts Acylation

Parameter Value
Reactants This compound, Acetyl chloride
Catalyst Aluminum chloride (AlCl₃) (stoichiometric)
Solvent Dichloromethane (DCM) or Carbon disulfide (CS₂)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Acidic aqueous quench, extraction, and purification

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in dry DCM.

  • Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C, then add a solution of this compound (1.0 eq) in dry DCM dropwise.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the fluorine atom on the electron-deficient aromatic ring of this compound can be displaced by a variety of nucleophiles. The presence of an electron-withdrawing group (EWG) ortho or para to the fluorine would significantly activate the ring towards this reaction. While the phenoxy group is not a strong EWG, under forcing conditions or with strong nucleophiles, SNAr can still be a viable derivatization strategy.

Reaction Mechanism: SNAr

substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ nucleophile Nu⁻ product 4-Phenoxy-substituted Product meisenheimer->product - F⁻ leaving_group F⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Substitution with Alkoxides

Reaction with alkoxides, such as sodium methoxide, can replace the fluorine atom with an alkoxy group, yielding a diaryl ether with a different substitution pattern.

Protocol 4: Methoxylation

Parameter Value
Reactants This compound, Sodium methoxide
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 100-150 °C
Reaction Time 12-24 hours
Work-up Aqueous quench, extraction, and purification

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substitution with Amines

Primary and secondary amines can displace the fluorine atom to form N-aryl derivatives, which are important pharmacophores.

Protocol 5: Amination with Morpholine

Parameter Value
Reactants This compound, Morpholine
Base Potassium carbonate (K₂CO₃)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 120-160 °C
Reaction Time 24-48 hours
Work-up Aqueous quench, extraction, and purification

Step-by-Step Procedure:

  • In a sealed tube, combine this compound (1.0 eq), morpholine (2.0 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the mixture to 150 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. The carbon-fluorine bond in this compound can be challenging to activate, but with the appropriate catalyst and ligand system, it can participate in these transformations. Alternatively, a bromo or iodo derivative of this compound can be synthesized and used as a more reactive coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[10][11][12][13][14]

Reaction Workflow: Suzuki-Miyaura Coupling

start 1-Bromo-2-fluoro-4-phenoxybenzene catalyst Pd Catalyst + Base start->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Coupled Biaryl Product catalyst->product

Caption: Workflow for the Suzuki-Miyaura coupling of a bromo-derivative.

Protocol 6: Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-phenoxybenzene

Parameter Value
Reactants 1-Bromo-2-fluoro-4-phenoxybenzene, Arylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene/Water or Dioxane/Water
Temperature 80-110 °C
Reaction Time 12-24 hours
Work-up Extraction and column chromatography

Step-by-Step Procedure:

  • To a degassed mixture of toluene and water, add 1-bromo-2-fluoro-4-phenoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16][17][18][19]

Protocol 7: Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-phenoxybenzene

Parameter Value
Reactants 1-Bromo-2-fluoro-4-phenoxybenzene, Aniline
Catalyst Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Work-up Filtration, extraction, and column chromatography

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.08 eq).

  • Add sodium tert-butoxide (1.4 eq), 1-bromo-2-fluoro-4-phenoxybenzene (1.0 eq), and aniline (1.2 eq).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized molecules. This guide has provided a detailed overview and practical protocols for its derivatization through electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By understanding the underlying principles and following the detailed procedures outlined herein, researchers can effectively utilize this key building block to advance their synthetic programs in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-fluoro-4-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important diaryl ether. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yields and product purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Synthesizing this compound, a key intermediate in various applications, can present several challenges. This section addresses specific issues you might encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

One of the most common frustrations in organic synthesis is a lower-than-expected yield. In the case of this compound, several factors could be at play, primarily related to the choice of synthetic route. The two most prevalent methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

Probable Causes & Solutions for Ullmann Condensation:

The Ullmann reaction, a copper-catalyzed coupling of an aryl halide with an alcohol or phenol, is a classic method for forming diaryl ethers.[1][2][3] However, it is notorious for requiring harsh reaction conditions and can be sensitive to several variables.[1][4]

  • Inactive Catalyst: The copper catalyst, whether in metallic form or as a salt, is the heart of the Ullmann reaction.[1][5] If its surface is oxidized or otherwise passivated, the catalytic cycle cannot proceed efficiently.

    • Solution: Activate the copper catalyst immediately before use. For copper powder, this can be achieved by washing with a dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. For copper salts like CuI, ensure they are of high purity and have been stored under an inert atmosphere.[1]

  • Inappropriate Base: The choice and strength of the base are critical for the deprotonation of the phenol, a key step in the catalytic cycle.[6]

    • Solution: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. The choice may depend on the solvent and reaction temperature. For instance, K₃PO₄ has been shown to be highly effective in DMSO.[7]

  • Suboptimal Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Traditional Ullmann reactions often require high-boiling polar aprotic solvents.[1]

    • Solution: Solvents like DMF, NMP, or pyridine are commonly used.[1][5] However, for milder conditions, toluene or xylene can be effective, particularly with a well-chosen catalyst and base combination.[8]

  • Insufficient Temperature: The classical Ullmann reaction often requires high temperatures, sometimes exceeding 200°C, to proceed at a reasonable rate.[1][3]

    • Solution: Ensure your reaction is heated to the appropriate temperature for the chosen solvent and catalyst system. If you are aiming for milder conditions, consider using a more reactive aryl halide (iodide > bromide > chloride) or a more sophisticated catalyst system involving ligands like phenanthroline or picolinic acid.[7]

Probable Causes & Solutions for Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction is an alternative route where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[9][10] For the synthesis of this compound, this would typically involve the reaction of a phenoxide with a 1,4-dihalobenzene.

  • Poor Leaving Group: The nature of the leaving group on the aryl halide is crucial. While fluorine is highly electronegative, it is not always the best leaving group in SNAr reactions in terms of bond strength. However, its strong electron-withdrawing effect activates the ring towards nucleophilic attack, often making it the preferred choice.[10][11]

    • Solution: 1,4-Difluorobenzene or 1-chloro-4-fluorobenzene are good starting materials. The fluoride is a better leaving group than chloride in many SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[10]

  • Insufficiently Activated Aromatic Ring: For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[9][12]

    • Solution: In the case of this compound synthesis from 1,4-difluorobenzene, the second fluorine atom acts as the activating group. If the reaction is sluggish, ensure that the reaction conditions (temperature, solvent) are optimized to overcome the activation barrier.

  • Solvent Effects: The solvent has a significant impact on the rate of SNAr reactions.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the phenoxide salt, leaving the nucleophilic anion more reactive.[13][14]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

  • Homocoupling of Aryl Halide (Ullmann): A common side reaction in Ullmann condensations is the coupling of two molecules of the aryl halide to form a biaryl compound.[3][4]

    • Cause: This is often favored at very high temperatures or when the concentration of the copper catalyst is too high.

    • Solution: Optimize the reaction temperature and catalyst loading. Using a ligand for the copper catalyst can often suppress this side reaction by promoting the desired C-O bond formation.

  • Ether Scrambling: In some cases, the newly formed diaryl ether can undergo further reactions, leading to a mixture of products.

    • Cause: This can be an issue under very harsh reaction conditions or with certain catalyst systems.

    • Solution: Milder reaction conditions, including lower temperatures and shorter reaction times, can help to minimize this. The use of modern, more selective catalyst systems is also beneficial.

  • Reaction with Solvent: Some solvents, particularly DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and react with the aryl halide.

    • Cause: Prolonged heating at high temperatures.

    • Solution: Use the minimum necessary reaction time and temperature. Consider alternative high-boiling solvents like sulfolane or diphenyl ether if solvent decomposition is a significant issue.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

  • Co-elution with Starting Materials or Side Products: The product may have similar polarity to the starting materials or byproducts, making chromatographic separation difficult.

    • Solution: Optimize your chromatography conditions. This may involve trying different solvent systems (e.g., hexane/ethyl acetate, toluene/heptane) or using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method if a suitable solvent can be found.[15]

  • Residual Copper Catalyst: In Ullmann reactions, removing the copper catalyst from the reaction mixture can be problematic.

    • Solution: After the reaction, the mixture can be filtered through a pad of Celite to remove the bulk of the solid catalyst. Washing the organic phase with an aqueous solution of ammonia or ammonium chloride can help to remove residual copper salts by forming soluble copper-ammonia complexes.

II. Frequently Asked Questions (FAQs)

This section provides answers to some of the broader questions you may have about the synthesis of this compound.

Q1: Which synthetic route is generally better for preparing this compound: Ullmann condensation or SNAr?

A1: The "better" route depends on several factors, including the available starting materials, scale of the reaction, and desired purity. The SNAr reaction is often preferred for its milder conditions and simpler workup, provided a suitable activated aryl halide like 1,4-difluorobenzene is available. The Ullmann condensation is more versatile in terms of the aryl halides that can be used but often requires harsher conditions and a more complex workup to remove the copper catalyst.

Q2: What is the role of a ligand in the Ullmann condensation?

A2: Ligands, such as diamines (e.g., phenanthroline) or amino acids (e.g., L-proline), can significantly improve the efficiency and selectivity of the Ullmann reaction.[7][16] They coordinate to the copper center, increasing its solubility and catalytic activity. This often allows the reaction to be carried out at lower temperatures and with lower catalyst loadings, which can reduce the formation of side products.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product. This allows you to determine when the reaction is complete and avoid unnecessary heating, which can lead to side product formation.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount in the laboratory.

  • Solvents: Many of the solvents used in these reactions (e.g., DMF, NMP) are toxic and should be handled in a well-ventilated fume hood.[14]

  • Reagents: Aryl halides can be irritants. Phenol is corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: Be cautious when working with high-temperature reactions. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure that your glassware is free from cracks or defects.

Q5: What is the best way to purify the final product?

A5: For most lab-scale preparations, column chromatography on silica gel is a reliable method for obtaining high-purity this compound.[15] If the product is a solid at room temperature, recrystallization can be a very effective and scalable purification technique.[15] The choice of solvent for recrystallization will need to be determined experimentally, but a good starting point would be a solvent in which the product is soluble when hot but sparingly soluble when cold, such as ethanol or a hexane/ethyl acetate mixture.

III. Visualizing the Process

To aid in your understanding of these synthetic pathways, the following diagrams illustrate the key steps and decision-making processes.

Diagram 1: General Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Aryl Halide, Phenol, Base add_catalyst Add Activated Cu Catalyst & Ligand start->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_catalyst Filter to Remove Catalyst cool->filter_catalyst extract Aqueous Wash & Extraction filter_catalyst->extract purify Purify (Chromatography/Recrystallization) extract->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the Ullmann condensation.

Diagram 2: Troubleshooting Low Yield in Ullmann Synthesis

Ullmann_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Inactive Catalyst Oxidized Cu surface start->cause1 cause2 Incorrect Base Incomplete deprotonation start->cause2 cause3 Suboptimal Solvent/Temp Poor solubility/kinetics start->cause3 cause4 Side Reactions Homocoupling start->cause4 sol1 Activate Cu (acid wash) Use high-purity Cu salt cause1->sol1 sol2 Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Ensure anhydrous conditions cause2->sol2 sol3 Use high-boiling polar aprotic solvent Increase temperature cause3->sol3 sol4 Optimize catalyst loading Add a ligand (e.g., phenanthroline) cause4->sol4

Caption: A troubleshooting guide for low yield in Ullmann synthesis.

IV. Data Summary

For your convenience, the following table summarizes key reaction parameters for the Ullmann condensation, based on literature findings.

Parameter Recommendation Rationale Reference
Catalyst CuI, Cu powder, CuO nanoparticlesCu(I) is the active catalytic species. Nanoparticles offer high surface area.[1][17]
Ligand (Optional) Picolinic acid, N,N-dimethylglycine, PhenanthrolineAccelerates reaction, allows for milder conditions, improves selectivity.[7][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the phenol to form the active nucleophile. Choice affects reactivity.[6][7][16]
Solvent DMF, NMP, DMSO, Toluene, XyleneHigh-boiling polar aprotic solvents are traditional. Non-polar solvents can work with optimized systems.[1][7][8]
Temperature 80 - 220 °CDependent on catalyst, solvent, and reactants. Higher temperatures are often needed for less reactive halides.[1][7][16]

V. References

  • M. Magné, V., Garnier, T., Danel, M., Pale, P., & Chassaing, S. (2015). CuI-USY as a Ligand-Free and Recyclable Catalytic System for the Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 17, 4494–4497. Available at: --INVALID-LINK--

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Available at: --INVALID-LINK--

  • Ullmann condensation. (2023). In Wikipedia. Available at: --INVALID-LINK--

  • Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2022). Journal of Synthetic Chemistry. Available at: --INVALID-LINK--

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2013). ResearchGate. Available at: --INVALID-LINK--

  • Nature of the nucleophile and solvent effect on a SNAr reaction. (2020). ResearchGate. Available at: --INVALID-LINK--

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2021). Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2015). National Institutes of Health. Available at: --INVALID-LINK--

  • Some Items of Interest to Process R&D Chemists and Engineers. (2016). American Chemical Society. Available at: --INVALID-LINK--

  • Optimization of the reaction conditions for the synthesis of diaryl ethers. (2020). ResearchGate. Available at: --INVALID-LINK--

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Institutes of Health. Available at: --INVALID-LINK--

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Available at: --INVALID-LINK--

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2012). Journal of Chemical Education. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Available at: --INVALID-LINK--

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2020). Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Birmingham. Available at: --INVALID-LINK--

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: --INVALID-LINK--

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). WordPress. Available at: --INVALID-LINK--

  • Ullmann Reaction. (1991). In Comprehensive Organic Synthesis.

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). Arkivoc.

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2015). JMU Scholarly Commons. Available at: --INVALID-LINK--

  • "Fluorobenzene". (1929). Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Technical Support Center: Synthesis of 4-Fluorobenzene-1,3-dicarboxylic Acid. (2025). Benchchem. Available at: --INVALID-LINK--

  • Phosphazene P4-But base for the Ullmann biaryl ether synthesis. (2001). Chemical Communications. Available at: --INVALID-LINK--

  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Ullmann reaction. (2023). In Wikipedia. Available at: --INVALID-LINK--

  • Ullmann Reaction. (n.d.). BYJU'S. Available at: --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound. (n.d.). ChemScene. Available at: --INVALID-LINK--

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • This compound. (n.d.). PubChem. Available at: --INVALID-LINK--

  • One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. (2022). ResearchGate. Available at: --INVALID-LINK--

  • Preparation method of fluorobenzene. (2011). Google Patents. Available at: --INVALID-LINK--

  • Technical Support Center: 4-Ethoxy-2-fluoro-1-nitrobenzene Purification. (2025). Benchchem. Available at: --INVALID-LINK--

  • NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. (2022). European Patent Office. Available at: --INVALID-LINK--

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). ResearchGate. Available at: --INVALID-LINK--

References

Ullmann Ether Synthesis: A Technical Support Center for Troubleshooting Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Ullmann Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-O bond-forming reaction. Unlike rigid protocols, this center is structured as a dynamic troubleshooting resource in a question-and-answer format to directly address the common challenges and side reactions encountered in the lab. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance your reaction efficiency and product purity.

Frequently Asked Questions & Troubleshooting Guides

The Ullmann ether synthesis, while a cornerstone of organic synthesis for creating diaryl ethers, is often plagued by competing side reactions. This guide will address the three most common culprits: Aryl Halide Homocoupling , Hydrodehalogenation , and Phenol Homocoupling .

Issue 1: Formation of Biaryl Homocoupling Product

Q1: I am observing a significant amount of biaryl byproduct (Ar-Ar) from the homocoupling of my aryl halide. What causes this and how can I prevent it?

A: The formation of a biaryl side product is a classic competing reaction pathway in Ullmann synthesis. This issue arises when the organocopper intermediate, formed from the aryl halide and copper catalyst, reacts with a second molecule of the aryl halide before it can couple with the desired phenol.

The mechanism for this side reaction is essentially the classic Ullmann reaction pathway. It is particularly prevalent under conditions that either slow down the desired C-O coupling or accelerate the C-C coupling pathway.

Causality and Mechanism:

The classic Ullmann homocoupling involves the formation of an ary-copper(I) species, which then undergoes oxidative addition with a second aryl halide molecule to form a diaryl-copper(III) intermediate. Reductive elimination from this intermediate yields the biaryl product and regenerates a copper(I) species. The desired ether synthesis, a so-called "Ullmann-type" reaction, competes with this pathway. The key is to favor the reaction of the copper phenoxide intermediate with the aryl halide over the reaction of the aryl-copper intermediate with another aryl halide.

Caption: Competing pathways: Desired ether synthesis vs. aryl homocoupling.

Troubleshooting & Optimization Protocol for Aryl Homocoupling:
  • Lower the Reaction Temperature: Traditional Ullmann homocoupling reactions often require very high temperatures (>150-200 °C). Modern ligand-accelerated ether synthesis protocols can often proceed at much lower temperatures (e.g., 80-120 °C). Lowering the temperature can significantly disfavor the higher activation energy pathway of C-C bond formation.

  • Choose the Right Ligand: The ligand plays a crucial role in modulating the reactivity of the copper center. Bidentate ligands like 1,10-phenanthroline, N,N-dimethylglycine, or picolinic acid can accelerate the C-O coupling pathway, making it kinetically more favorable than the homocoupling reaction. If you are running the reaction without a ligand, adding one is the first step. If you are already using a ligand, consider screening others.

  • Use an Excess of the Phenol: To favor the desired reaction, ensure the copper catalyst has a high concentration of the phenoxide to react with. Using a slight excess of the phenol (e.g., 1.2-1.5 equivalents) can push the equilibrium towards the formation of the copper phenoxide intermediate, which is a key step in the ether synthesis catalytic cycle.

  • Control the Rate of Aryl Halide Addition: In difficult cases, particularly on a larger scale, adding the aryl halide slowly to the reaction mixture containing the phenol, base, and catalyst can help maintain a low instantaneous concentration of the aryl halide, thereby suppressing its bimolecular self-coupling.

Issue 2: Formation of Hydrodehalogenation Product

Q2: My main byproduct is the reduced arene (Ar-H), where the halogen on my starting material has been replaced by hydrogen. What is the source of this hydrodehalogenation, and how can I minimize it?

A: Hydrodehalogenation is a common and often frustrating side reaction in many cross-coupling reactions, including the Ullmann synthesis. It occurs when the aryl halide is reduced to the corresponding arene. The hydrogen atom for this process can be abstracted from various sources within the reaction mixture, including the solvent, ligand, or trace amounts of water.

This side reaction is particularly problematic because the resulting arene byproduct often has similar chromatographic properties to the starting aryl halide and the desired ether product, complicating purification.

Causality and Mechanism:

The precise mechanism can vary, but it often involves the formation of an aryl radical or an aryl-copper species that is subsequently protonated or undergoes hydrogen atom abstraction.

  • Source of Hydrogen:

    • Solvent: Solvents with abstractable protons, such as alcohols or even ethers like THF or dioxane (especially if aged and containing peroxides), can serve as hydrogen donors. Amine-based ligands or solvents can also be a source.

    • Base/Water: The presence of water can lead to protonolysis of the aryl-copper intermediate. Some bases, particularly hydroxides or wet carbonate bases, can introduce water into the system.

    • Ligand: Certain ligands, especially those with easily abstractable C-H bonds, can decompose under the reaction conditions and provide a source of hydrogen.

Caption: The pathway to the hydrodehalogenation side product.

Troubleshooting & Optimization Protocol for Hydrodehalogenation:
  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous, high-purity solvents. Consider using freshly distilled solvents or those packaged under an inert atmosphere.

    • Dry reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃), by heating under vacuum before use.

    • Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Solvent Selection: Switch to a more robust, aprotic polar solvent that is less likely to act as a hydrogen donor. Recommended solvents include DMF, DMSO, NMP, or non-polar options like toluene or xylene. Avoid alcohols as the primary solvent unless they are the intended nucleophile.

  • Ligand Stability: If you suspect the ligand is the hydrogen source, consider switching to a more robust ligand with fewer easily abstractable protons. For example, ligands based on phenanthroline are generally very stable.

  • Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.

Issue 3: Formation of Phenolic Homocoupling Product

Q3: I am isolating a biaryl ether that appears to be derived from the homocoupling of my phenol starting material (Ar'-O-Ar'). Why is this happening?

A: The formation of a symmetrical diaryl ether from the self-coupling of the phenol is due to an oxidative C-O coupling process. This side reaction is mechanistically distinct from the desired Ullmann coupling and is often promoted by the presence of an oxidant, which can be atmospheric oxygen.

Causality and Mechanism:

This pathway involves the oxidation of the copper phenoxide intermediate (or the phenol itself) to a phenoxy radical. Two of these radicals can then couple to form the symmetrical diaryl ether. The copper catalyst can facilitate this single-electron transfer (SET) process, especially if Cu(II) species are present or formed during the reaction.

preventing diaryl ether cleavage under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unintended cleavage of diaryl ether linkages during chemical synthesis. As a robust and common motif in pharmaceuticals and natural products, maintaining the integrity of the diaryl ether bond is often critical to synthetic success. This center is designed to help you diagnose the root cause of cleavage and implement effective, field-proven strategies to preserve your molecular architecture.

Troubleshooting Guide: Diagnosing and Preventing Cleavage

This section addresses specific experimental problems in a question-and-answer format. Each answer delves into the mechanistic cause of the cleavage and provides a detailed protocol for an alternative, safer approach.

Issue 1: Cleavage During Palladium-Catalyzed Reactions

Question: I am performing a Pd-catalyzed cross-coupling reaction on a substrate that contains a diaryl ether moiety. My post-reaction analysis (LC-MS/NMR) shows significant amounts of the corresponding phenol, indicating the diaryl ether has been cleaved. Why is this happening, and how can I prevent it?

Answer: This is a common and challenging issue. The cleavage you are observing is likely a result of the palladium catalyst itself, especially under hydrogenolytic conditions or at elevated temperatures.

Causality: The Mechanism of Pd-Catalyzed Cleavage

The C–O bond in a diaryl ether, while strong, can be cleaved through a reductive pathway catalyzed by palladium. The generally accepted mechanism involves the partial hydrogenation of one of the aromatic rings to form an enol ether intermediate.[1][2] This enol ether is much more susceptible to hydrolysis or alcoholysis, which rapidly cleaves the C–O bond to yield a phenol and a cyclohexanone derivative (which may be further reduced).[1][2] This pathway is distinct from direct hydrogenolysis and is often favored in the presence of a hydrogen source (like H₂ gas, or transfer hydrogenation reagents like formic acid) and a palladium catalyst.

Workflow: Troubleshooting Pd-Catalyzed Reactions

G start Diaryl Ether Cleavage Observed in Pd-Catalyzed Reaction q1 Is a hydrogen source present? (H₂, formic acid, alcohols at high T) start->q1 sol1 Eliminate or replace the H-source. Consider alternative reaction types. q1->sol1 Yes q2 Are you using a standard Buchwald-Hartwig or Suzuki coupling? q1->q2 No sol2 Optimize coupling conditions for stability. Focus on Ligand, Base, and Temperature. q2->sol2 Yes protocol Implement Mild Buchwald-Hartwig Protocol for Diaryl Ether Synthesis/Modification sol2->protocol G cluster_0 1. Coordination cluster_1 2. Cleavage cluster_2 3. Hydrolysis Ar-O-Ar' Ar-O-Ar' Adduct Ar-O⁺(BBr₃⁻)-Ar' Ar-O-Ar'->Adduct + BBr₃ BBr3 BBr₃ Adduct2 Ar-O⁺(BBr₃⁻)-Ar' Products Ar-O-BBr₂ + Br-Ar' Adduct2->Products Intramolecular Rearrangement Products2 Ar-O-BBr₂ + Br-Ar' Final Ar-OH + HO-BBr₂ Products2->Final + H₂O

References

Technical Support Center: Optimizing Temperature for 1-Fluoro-4-phenoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1-Fluoro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the critical role of temperature in controlling reaction outcomes, focusing on common transformations of this compound, such as Ullmann condensations, Suzuki couplings, and Nucleophilic Aromatic Substitutions (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for reactions involving this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For instance, traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C, especially with less reactive aryl halides.[1] However, modern ligand-assisted protocols can often be conducted at much milder temperatures, typically in the range of 40-120°C.[2] Suzuki couplings are generally performed at temperatures between 60-100°C.[3] Nucleophilic aromatic substitutions (SNAr) can vary widely; while some may proceed at room temperature, others may require heating to 140°C or higher, particularly when the aromatic ring is not strongly activated by electron-withdrawing groups.[4]

Q2: How does temperature affect the yield of my reaction?

A2: Temperature has a significant impact on reaction kinetics and, consequently, on the yield.[5] An inadequate temperature may lead to a slow reaction rate and incomplete conversion of starting materials, resulting in a low yield. Conversely, an excessively high temperature can cause the decomposition of reactants, products, or catalysts, and can also promote the formation of unwanted side products, again reducing the yield of the desired product.[5][6] It is crucial to find the optimal temperature that balances reaction rate and product stability.

Q3: Can temperature influence the formation of byproducts?

A3: Absolutely. The formation of impurities is often highly dependent on reaction temperature.[5] Different reaction pathways can be favored at different temperatures, leading to the generation of various byproducts.[5] For example, in Ullmann ether synthesis, a common side reaction is the reduction of the aryl halide to the corresponding arene, which can be more prevalent at higher temperatures.[7] Careful temperature control is a key strategy to enhance the selectivity of your reaction and minimize the formation of impurities.[8]

Q4: My reaction is not proceeding at the recommended temperature. What should I do?

A4: If your reaction is sluggish, incrementally increasing the temperature is a logical first step. However, before doing so, ensure that other reaction parameters are optimal. Check the quality and stoichiometry of your reagents, the purity of your solvent, and the integrity of your catalyst and any ligands. In some cases, the choice of base or solvent may be limiting the reaction rate more than the temperature. For instance, polar aprotic solvents like DMF and DMSO can often accelerate SNAr and Ullmann-type reactions.[2][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound, with a focus on temperature-related solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Reaction Temperature Too Low The activation energy for the reaction may not be met. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or GC-MS. Be mindful that excessive heat can lead to degradation.[5]
Suboptimal Catalyst/Ligand System The chosen catalyst or ligand may not be active enough at the current temperature. For Ullmann reactions, screening different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., L-proline, 1,10-phenanthroline) can reveal a more efficient system that operates at a lower temperature.[2]
Incorrect Base or Solvent The base might not be strong enough to deprotonate the nucleophile effectively, or the solvent may not be suitable for the reaction. For instance, in Suzuki couplings, a variety of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ can be used, and their effectiveness can be temperature-dependent.[10]
Decomposition of Reactants or Products The reaction temperature might be too high, causing decomposition.[5] If you observe the formation of degradation products, lower the temperature. Running the reaction for a shorter time at a slightly higher temperature might be a viable alternative.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
Reaction Temperature Too High Elevated temperatures can provide the necessary activation energy for undesired reaction pathways to occur.[5] Reducing the temperature may increase the selectivity towards the desired product.
Prolonged Reaction Time Even at an optimal temperature, extended reaction times can lead to the slow formation of byproducts or the degradation of the desired product.[5] Monitor the reaction progress and quench it as soon as the starting material is consumed to a satisfactory level.
Presence of Protic Impurities In Ullmann couplings, the presence of water can lead to the reduction of the aryl halide, a common side reaction.[2] Ensure you are using anhydrous solvents and reagents, especially when working at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Assisted Ullmann C-O Coupling (Etherification)

This protocol provides a general starting point for the synthesis of diaryl ethers using this compound and a phenolic nucleophile.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 mmol), the phenol (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).

  • Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF or Toluene) via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140°C).[11]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Suzuki Coupling

This protocol outlines a general method for the cross-coupling of this compound with a boronic acid.

Reaction Setup:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, combine this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Evacuate and backfill the flask with an inert gas.

  • Add a deoxygenated mixture of solvents (e.g., 1,4-dioxane/water, 4:1).[3]

  • Heat the resulting solution to the desired temperature (typically 80-100°C) and stir for the required time (e.g., 24 hours).[3]

Reaction Monitoring and Work-up:

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with an organic solvent (e.g., EtOAc).

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Typical Temperature Ranges for Common Reactions of this compound

Reaction TypeCatalyst/ConditionsTypical Temperature Range (°C)Reference
Ullmann CondensationTraditional (Stoichiometric Cu)>210[1]
Ullmann CondensationModern (Ligand-Assisted Cu)40 - 120[2]
Suzuki CouplingPd-catalyzed60 - 100[3]
Nucleophilic Aromatic SubstitutionBase-mediatedRoom Temperature - 150[4][12]

Visualizations

Temperature_Optimization_Workflow cluster_planning Planning & Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision cluster_optimization Optimization Loop A Define Reaction: This compound + Nucleophile B Select Initial Conditions: Catalyst, Ligand, Base, Solvent A->B C Choose Initial Temperature (Based on literature precedents) B->C D Run Initial Experiment C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Analyze Outcome: Yield, Purity, Side Products G Optimal Temperature? F->G H Adjust Temperature: Increase for low conversion Decrease for decomposition G->H No I Consider Other Variables: Solvent, Base, Catalyst G->I No, persistent issues J Optimized Protocol G->J Yes H->D Iterate I->B Re-evaluate Troubleshooting_Flowchart Start Reaction Issue Encountered Q1 Low or No Yield? Start->Q1 A1 Increase Temperature Incrementally Q1->A1 Yes Q2 Significant Side Products? Q1->Q2 No A2 Screen Catalysts/Ligands A1->A2 If no improvement End Problem Resolved A1->End A3 Verify Reagent Quality A2->A3 If no improvement B1 Decrease Temperature Q2->B1 Yes Q2->End No B2 Reduce Reaction Time B1->B2 If no improvement B1->End B3 Ensure Anhydrous Conditions B2->B3 If no improvement

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-fluoro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this challenging substrate in their synthetic workflows. The inherent stability of the Carbon-Fluorine (C-F) bond presents a significant hurdle, making catalyst selection and condition optimization paramount for success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Section 1: Core Concepts & Catalyst Selection
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

The primary difficulty lies in the strength of the C-F bond. The C(sp²)–F bond in fluorobenzene has a bond dissociation energy of approximately 126 kcal/mol, making it significantly stronger than the corresponding C-Cl (96 kcal/mol), C-Br (81 kcal/mol), and C-I (65 kcal/mol) bonds.[1][2] This high bond strength makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle thermodynamically and kinetically demanding for standard palladium catalysts.[3] Unlike aryl fluorides activated by strong electron-withdrawing groups, the phenoxy group in your substrate is not sufficiently activating, rendering the C-F bond particularly inert.[4]

Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for activating the C-F bond of this compound?

This is a critical decision point, and the optimal choice depends on the specific coupling reaction and your tolerance for certain reaction conditions.

  • Palladium Catalysts: While traditionally less reactive for C-F activation than nickel, significant advances in ligand design have made Pd-catalyzed couplings of non-activated aryl fluorides feasible.[1][5] Success with palladium almost invariably requires the use of very bulky and electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[6][7] These ligands are essential to promote the difficult oxidative addition step. Modern, well-defined palladium "precatalysts" are highly recommended as they ensure the efficient in situ generation of the active, monoligated Pd(0) species, which is crucial for these challenging transformations.[8][9]

  • Nickel Catalysts: Nickel is inherently more reactive towards C-F bond cleavage than palladium, partly due to its lower electronegativity.[1] This often makes it the catalyst of choice for unactivated aryl fluorides.[4] Nickel systems can often operate under milder conditions and may not require the highly specialized ligands developed for palladium. However, nickel catalysis can sometimes be more sensitive to air and moisture, and the reaction mechanisms can be more complex.

The general catalytic cycle for a Pd-catalyzed cross-coupling is illustrated below, highlighting the critical oxidative addition step.

Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_cycle Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-F) Pd(0)L->OxAdd Ar-F (Challenging Step) Pd(II) LPd(II)(Ar)(F) OxAdd->Pd(II) Transmetalation Transmetalation (R-M) Pd(II)->Transmetalation R-M Pd(II)_R LPd(II)(Ar)(R) Transmetalation->Pd(II)_R RedElim Reductive Elimination Pd(II)_R->RedElim RedElim->Pd(0)L Regenerates Catalyst Product Product RedElim->Product Forms Ar-R

General Pd-Catalyzed Cross-Coupling Cycle
Q3: Which specific ligands are most effective for promoting C-F activation with palladium?

For challenging C-F activations, standard ligands like PPh₃ are typically ineffective. You must turn to specialized, sterically demanding, and electron-rich ligands that stabilize the Pd(0) center and facilitate oxidative addition.

Ligand ClassSpecific ExamplesKey Features & Rationale
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhos, tBuXPhosThese are the gold standard for many challenging couplings.[7] Their steric bulk promotes the formation of the highly reactive, monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the strong C-F bond.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™-type precatalystsNHCs are strong sigma-donors and can be even more electron-releasing than phosphines. They form very stable palladium complexes that can be highly active for C-F activation.[6][10] PEPPSI™ precatalysts are particularly useful as they are air- and moisture-stable.[9]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)While often used in Suzuki and Buchwald-Hartwig reactions, dppf can be effective for some C-F activations, particularly in nickel catalysis.[11][12] Its "wide bite angle" provides a unique steric and electronic environment.
Section 2: Optimizing Reaction Conditions
Q4: How do I select the right base and solvent for my reaction?

The base and solvent are not passive components; they are critical parameters that can dictate the success or failure of a C-F activation.[6]

  • Base Selection: The base plays multiple roles, including activating the coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig or forming a boronate 'ate' complex in Suzuki coupling). For C-F activation, strong, non-nucleophilic bases are often required.

    • Common Choices: K₃PO₄, Cs₂CO₃, and NaOtBu are frequently used.

    • Causality: In Suzuki couplings, the base facilitates the transmetalation step.[13] In Buchwald-Hartwig aminations, it deprotonates the amine. However, excessively strong bases like NaOtBu can sometimes promote side reactions or product degradation, especially with sensitive substrates.[14][15] Weaker bases like Cs₂CO₃ or K₃PO₄ in combination with a highly active catalyst are often a better starting point.[8][16]

  • Solvent Selection: The solvent must solubilize all reaction components and be stable at the required temperature.

    • Common Choices: Aprotic, non-coordinating solvents like Toluene , Dioxane , or THF are standard.

    • Causality: The solvent polarity can influence the rates of the catalytic steps. For instance, less polar solvents can sometimes favor the reductive elimination step. It is crucial to use anhydrous solvents, as water can lead to catalyst decomposition and unwanted side reactions like protodeboronation of the boronic acid partner in Suzuki couplings.[6]

Section 3: Troubleshooting Common Issues
Q5: My reaction is not working. I'm only recovering starting material. What should I do?

This is a common outcome for a challenging coupling. The issue is almost certainly a failure of the oxidative addition step. Here is a systematic troubleshooting guide:

Troubleshooting_Flowchart start Reaction Failure: No Product Formation q1 Is your catalyst system potent enough for C-F activation? start->q1 a1_no Using standard ligands (e.g., PPh3)? q1->a1_no Yes a1_yes Using an advanced ligand? q1->a1_yes No sol1 Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) or an NHC. a1_no->sol1 q2 Are you using a Pd(II) source (e.g., Pd(OAc)2)? a1_yes->q2 sol2 Ensure complete reduction to Pd(0). Switch to a modern precatalyst (e.g., a Buchwald G2/G3/G4 palladacycle) to guarantee active catalyst formation. q2->sol2 Yes q3 Are reaction conditions optimal? q2->q3 No, using precatalyst sol3 Increase temperature. Screen stronger bases (e.g., K3PO4 -> NaOtBu). Ensure anhydrous solvent. q3->sol3 q4 Consider switching metal. sol3->q4 sol4 Try a Nickel-based catalyst system (e.g., NiCl2(dppp) or Ni(COD)2 with a ligand), as Ni is inherently more reactive for C-F activation. q4->sol4

References

Technical Support Center: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming common challenges in SNAr reactions, particularly low conversion rates. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles that govern the success of these powerful transformations.

Troubleshooting Workflow for Low Conversion SNAr Reactions

Before diving into specific issues, it's helpful to have a general workflow for diagnosing and resolving low conversion in your SNAr reaction. The following diagram outlines a systematic approach to troubleshooting.

SNAr_Troubleshooting_Workflow start Low Conversion Observed check_activation Is the aromatic ring sufficiently activated? start->check_activation check_lg Is the leaving group appropriate? check_activation->check_lg Yes modify_substrate Consider a more electron-deficient analog. check_activation->modify_substrate No check_nucleophile Is the nucleophile potent enough? check_lg->check_nucleophile Yes change_lg Switch to a more suitable leaving group (e.g., F > Cl > Br > I). check_lg->change_lg No check_base Is the base selection correct? check_nucleophile->check_base Yes enhance_nucleophile Use a stronger nucleophile or a stronger base for deprotonation. check_nucleophile->enhance_nucleophile No check_solvent Is the solvent optimal? check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->change_solvent No solution Reaction Optimized check_temp->solution Yes increase_temp Gradually increase the reaction temperature. check_temp->increase_temp No check_base->check_solvent Yes change_base Screen different bases (e.g., K2CO3, KOH, NaH). check_base->change_base No modify_substrate->check_activation change_lg->check_lg enhance_nucleophile->check_nucleophile change_base->check_base change_solvent->check_solvent increase_temp->check_temp Meisenheimer_Complex reactant Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Colored) reactant->intermediate Step 1: Addition (Fast, Color Formation) product Product intermediate->product Step 2: Elimination (Slow/Stalled, Rate-Limiting)

Technical Support Center: Purification of Crude 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Fluoro-4-phenoxybenzene. This guide is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for obtaining high-purity this compound.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude sample. This compound is commonly synthesized via an Ullmann condensation reaction.[1][2] This copper-catalyzed cross-coupling of an aryl halide and a phenol can introduce several types of impurities that need to be addressed.

Common Impurities in Crude this compound:

Impurity CategorySpecific ExamplesRationale
Unreacted Starting Materials 4-Halofluorobenzene (e.g., 4-bromofluorobenzene), PhenolIncomplete reaction
Catalyst Residues Copper(I) and Copper(II) saltsRemnants from the Ullmann catalyst system[3][4][5]
Homocoupled Side Products Biphenyl, 4,4'-DifluorobiphenylSide reactions of the aryl halides
Solvent Residues DMF, Dioxane, TolueneHigh-boiling point solvents used in the reaction[6]
Base Residues Potassium carbonate, Cesium carbonateIncomplete removal during initial workup

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound after the Ullmann reaction?

The crucial first step is to remove the copper catalyst. Copper salts can interfere with subsequent purification steps and contaminate your final product. An aqueous wash is typically effective. Washing the crude organic layer with an aqueous solution of ammonia or EDTA can complex with the copper, pulling it into the aqueous phase.[5]

Q2: My crude product is a dark-colored oil. What is the likely cause and how can I decolorize it?

The dark color is often due to residual copper salts and polymeric side products. The initial aqueous workup to remove the copper catalyst should significantly reduce the color. If the color persists, passing the crude product through a short plug of silica gel or activated carbon can be effective.

Q3: this compound is a liquid at room temperature. Can I still use recrystallization?

While standard recrystallization is for solids, if your compound has a low melting point, it might be possible to crystallize it at sub-ambient temperatures.[3][7] However, for a liquid like this compound, vacuum distillation and column chromatography are the more common and effective purification methods.

Q4: How do I choose between vacuum distillation and column chromatography for purification?

The choice depends on the nature of the impurities.

  • Vacuum Distillation is ideal for separating compounds with significantly different boiling points. It is effective for removing high-boiling point solvents and some side products. Given that this compound has a boiling point of around 249.8 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition at high temperatures.[8][9]

  • Column Chromatography is excellent for separating compounds with similar boiling points but different polarities.[10][11] This is particularly useful for removing structurally similar homocoupled byproducts from the desired diaryl ether.

Q5: How can I assess the purity of my final product?

Several analytical techniques are suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying volatile impurities in your sample.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic aromatic signals of your product and can be used to detect proton-containing impurities.

    • ¹⁹F NMR: Is a highly sensitive technique for fluorine-containing compounds. The this compound will have a characteristic chemical shift, and the presence of other fluorine-containing impurities will be readily apparent.[7][8][15][16][17] The chemical shift for monofluorobenzene is around -113.15 ppm (relative to CFCl₃).[17]

  • High-Performance Liquid Chromatography (HPLC): Can also be used to assess purity, especially when coupled with a UV detector.

Troubleshooting Guides

Issue 1: Incomplete Removal of Copper Catalyst
  • Symptom: The organic layer remains colored (blue or green) even after aqueous washes.

  • Cause: Insufficient complexation of the copper ions.

  • Solutions:

    • Increase the concentration of the complexing agent: Use a more concentrated solution of aqueous ammonia or EDTA.

    • Increase contact time: Stir the biphasic mixture vigorously for a longer period.

    • Perform multiple washes: Repeat the aqueous wash until the aqueous layer is colorless.

    • Filter through Celite: Passing the organic solution through a pad of Celite can help remove finely dispersed copper salts.[5]

Issue 2: Poor Separation During Vacuum Distillation
  • Symptom: Fractions are not well-separated, and the distillate is still impure.

  • Cause:

    • Inefficient distillation column.

    • Pressure fluctuations during distillation.[18]

    • Distillation rate is too fast.

  • Solutions:

    • Use a fractionating column: For compounds with close boiling points, a simple distillation setup may not be sufficient. Use a Vigreux or packed column to increase the number of theoretical plates.[19][20]

    • Ensure a stable vacuum: Use a reliable vacuum pump and a manometer to monitor the pressure. Ensure all joints are properly sealed.

    • Slow down the distillation: Apply heat gradually and maintain a slow, steady distillation rate (1-2 drops per second).

    • Insulate the column: Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient.[19]

Issue 3: Co-elution of Impurities During Column Chromatography
  • Symptom: The desired product and an impurity elute together from the column.

  • Cause:

    • The solvent system (eluent) is not optimized.

    • The column is overloaded.

    • The column was not packed properly.[21]

  • Solutions:

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (a ΔRf of at least 0.2). For a nonpolar compound like this compound, a good starting point is a high percentage of a nonpolar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Reduce the sample load: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Improve column packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often preferred.

    • Use a longer, narrower column: This can improve resolution for difficult separations.[10][22]

Experimental Protocols

Protocol 1: Workup and Removal of Copper Catalyst

This protocol outlines the initial steps to be taken after the Ullmann condensation reaction is complete.

G cluster_0 Reaction Workup cluster_1 Copper Removal cluster_2 Drying and Concentration A 1. Cool the reaction mixture to room temperature. B 2. Dilute with an organic solvent (e.g., ethyl acetate) and water. A->B C 3. Transfer to a separatory funnel. B->C D 4. Wash the organic layer with aqueous ammonia (e.g., 10%) or EDTA solution. C->D E 5. Repeat the wash until the aqueous layer is colorless. D->E F 6. Wash with water, then with brine. E->F G 7. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. F->G H 8. Filter to remove the drying agent. G->H I 9. Concentrate the solution under reduced pressure using a rotary evaporator. H->I

Caption: Workflow for the initial workup and removal of the copper catalyst.

Protocol 2: Purification by Vacuum Distillation

This protocol is a general guideline for the vacuum distillation of crude this compound.

G cluster_0 Setup cluster_1 Distillation cluster_2 Shutdown A 1. Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. B 2. Add the crude oil and a magnetic stir bar to the distillation flask. A->B C 3. Apply vacuum grease to all ground glass joints. B->C D 4. Begin stirring and slowly apply vacuum. C->D E 5. Gently heat the distillation flask once a stable vacuum is achieved. D->E F 6. Collect fractions based on boiling point and refractive index. E->F G 7. Cool the distillation flask to room temperature. F->G H 8. Slowly vent the system to atmospheric pressure. G->H I 9. Turn off the vacuum pump. H->I

Caption: General workflow for purification by vacuum distillation.

Protocol 3: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

G cluster_0 Preparation cluster_1 Loading and Elution cluster_2 Analysis and Isolation A 1. Select an appropriate eluent system using TLC. B 2. Pack a glass column with silica gel using the wet slurry method. A->B C 3. Add a layer of sand on top of the silica gel. B->C D 4. Dissolve the crude product in a minimal amount of eluent and load it onto the column. C->D E 5. Carefully add eluent to the top of the column. D->E F 6. Begin collecting fractions. E->F G 7. Analyze the collected fractions by TLC. F->G H 8. Combine the pure fractions. G->H I 9. Remove the solvent using a rotary evaporator to obtain the purified product. H->I

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Navigating Scale-Up Challenges in 1-Fluoro-4-phenoxybenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Fluoro-4-phenoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to ensure a robust and efficient production process.

The industrial synthesis of this compound, a key intermediate in pharmaceuticals and agrochemicals, predominantly relies on the Ullmann condensation (or Ullmann ether synthesis).[1] This copper-catalyzed cross-coupling reaction, while effective, presents several hurdles during scale-up, including managing reaction kinetics, controlling impurity formation, and ensuring process safety.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most established industrial method is the Ullmann condensation, which involves the copper-catalyzed reaction between a phenoxide salt and an activated aryl halide.[1] For this specific product, the common pathways are:

  • Route A: Reaction of 1,4-difluorobenzene with potassium phenoxide.

  • Route B: Reaction of 4-fluorophenol with a suitable arylating agent in the presence of a base.

Both routes require a copper catalyst, often in the form of copper(I) iodide (CuI) or activated copper powder, and are typically run at elevated temperatures in a polar aprotic solvent like DMF, NMP, or DMSO.[1]

Q2: What are the primary safety concerns when scaling up this process?

The key safety risks involve:

  • High Temperatures: Ullmann reactions often require temperatures exceeding 150-200°C, which increases the risk of thermal runaways and requires robust temperature control systems.[1]

  • Flammable Solvents: High-boiling polar aprotic solvents are common but can be flammable.[3][4] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area with explosion-proof equipment.[3][4][5]

  • Hazardous Reagents: Starting materials like 1,4-difluorobenzene and intermediates can be harmful.[5][6][7] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection if needed.[4][5][6][7]

  • Exothermic Reactions: The reaction can be exothermic. On a large scale, this heat must be managed effectively to prevent pressure buildup and potential vessel failure. A thorough process safety review, including calorimetry studies, is highly recommended before scaling up.

Q3: What are the critical process parameters (CPPs) to monitor during the reaction?

The success of the scale-up hinges on the tight control of several parameters:

  • Temperature: Directly impacts reaction rate and impurity profile.

  • Reactant Stoichiometry: An excess of one reactant may be used to drive the reaction to completion but can complicate purification.

  • Catalyst Loading: Insufficient catalyst leads to slow or incomplete reactions, while excessive amounts can be costly and difficult to remove.

  • Base Selection and Stoichiometry: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) and its amount are critical for the deprotonation of phenol and overall reaction efficiency.

  • Agitation Rate: Ensures proper mixing and heat transfer, which is crucial for avoiding localized overheating and side reactions.

  • Water Content: The reaction is sensitive to water. Ensure all reagents and the solvent are sufficiently dry to prevent side reactions and catalyst deactivation.[8]

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A: Low conversion is a common scale-up challenge. The root cause often lies within the catalyst system, reaction conditions, or raw material quality.

  • Catalyst Deactivation: This is a primary suspect. Copper catalysts in Ullmann reactions are known to be sensitive.

    • Cause: The active Cu(I) species can be inhibited by the product, inorganic halide byproducts, or certain bases.[9][10] Some bases, like soluble carboxylates or even carbonates under certain conditions, can act as competitive ligands, forming off-cycle, inactive copper complexes.[11][12][13] Oxidation of Cu(I) to inactive Cu(II) can also occur.

    • Solution:

      • Use Fresh Catalyst: Ensure your copper source (e.g., CuI) is fresh and has been stored under an inert atmosphere. Old or oxidized copper salts can have significantly reduced activity.[14]

      • Add a Ligand: Modern Ullmann protocols often include a ligand, such as 1,10-phenanthroline or an N,N-donor ligand, which can stabilize the active copper species, prevent aggregation, and accelerate the catalytic cycle.[15]

      • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to prevent oxygen from oxidizing the catalyst.

      • Check Base Purity & Form: The physical form and purity of an inorganic base like Cs₂CO₃ can impact reaction rates and may even lead to catalyst inhibition if it contains certain impurities.[10]

  • Insufficient Temperature or Time:

    • Cause: The reaction may not have reached the required activation energy or has not been run long enough for completion. Lab-scale heating (e.g., oil bath) is often more efficient than large-scale jacketed reactors.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Profile the reaction over time by taking small aliquots for analysis (GC or HPLC) to determine the optimal reaction time.

  • Poor Raw Material Quality:

    • Cause: Water is a known issue.[8] Traces of water in the phenol, base, or solvent can hydrolyze intermediates or affect catalyst activity. Other impurities in the starting materials could also interfere with the reaction.

    • Solution: Dry your solvent and reagents before use. Potassium phenoxide should be prepared and handled under anhydrous conditions. Use reagents of known, high purity (e.g., >99%).

Problem Area 2: High Impurity Profile

Q: My final product is contaminated with several byproducts. What are they and how can I minimize them?

A: Side reactions become more pronounced at scale due to longer reaction times and potential temperature gradients.

  • Common Impurities:

    • Diphenyl ether: Formed if the starting 1,4-difluorobenzene reacts on both sides.

    • Phenol: Unreacted starting material.

    • Hydroxylated byproducts: Can form if water is present in the reaction mixture.

    • Solvent-related impurities: High temperatures can cause decomposition of solvents like DMF.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of the phenoxide can help to consume the 1,4-difluorobenzene and minimize the formation of di-substituted products.

    • Optimize Temperature: Running the reaction at the lowest possible temperature that still provides a reasonable rate can significantly reduce byproduct formation. A temperature optimization study (e.g., 120°C, 140°C, 160°C) is recommended.

    • Solvent Choice: Consider alternative, more stable solvents. While DMF is common, solvents like diphenyl ether or sulfolane can be more robust at very high temperatures.[16] Non-polar solvents like toluene or xylene have also been used successfully with the right catalyst-ligand system and may simplify work-up.[17]

Problem Area 3: Work-up and Purification

Q: I am struggling to remove the copper catalyst and other salts during the work-up. What are the best practices?

A: Removing the copper catalyst is a critical and often challenging step.

  • Standard Procedure:

    • Filtration: After cooling, the reaction mixture is often diluted with a solvent like toluene or ethyl acetate and filtered through a pad of Celite® or silica to remove the bulk of the insoluble copper salts and inorganic base.

    • Aqueous Washes: The filtrate is then washed to remove residual salts and the solvent.

      • Ammonia/Ammonium Chloride Wash: Washing the organic layer with an aqueous solution of ammonium hydroxide or saturated ammonium chloride is highly effective.[18] The ammonia complexes with the copper, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous phase.[19] Repeat washes until the aqueous layer is colorless.

      • Chelating Agent Wash: An aqueous wash with a chelating agent like EDTA can also be very effective at sequestering and removing copper ions.[19]

      • Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove basic impurities, but be cautious if your product is acid-sensitive.

    • Final Purification: The crude product, after drying and solvent removal, is typically purified by vacuum distillation or recrystallization.

Experimental Protocols & Data

Protocol 1: General Procedure for Ullmann Condensation

This is a representative lab-scale procedure. All scale-up operations should be conducted by trained personnel with appropriate engineering and safety controls in place.

  • Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add potassium carbonate (1.5 equivalents), copper(I) iodide (0.05 equivalents), and 1,10-phenanthroline (0.1 equivalents).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF), followed by phenol (1.0 equivalent) and 1,4-difluorobenzene (1.2 equivalents) via syringe.

  • Reaction: Heat the mixture to 140-150°C with vigorous stirring. Monitor the reaction progress by GC or TLC. Typical reaction times are 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with toluene.

    • Filter the mixture through a pad of Celite to remove inorganic solids.

    • Transfer the filtrate to a separatory funnel and wash three times with 10% aqueous ammonium hydroxide, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

Data Presentation: Common Impurities
Compound NameStructureTypical GC-MS Retention Time (Relative)Potential Origin
PhenolC₆H₅OHEarly elutingUnreacted starting material
1,4-DifluorobenzeneC₆H₄F₂Very early elutingUnreacted starting material
This compound C₁₂H₉FO Product Desired Product
1,4-DiphenoxybenzeneC₁₈H₁₄O₂Late elutingOver-reaction of product

Visualizations: Workflows & Logic Diagrams

Below are diagrams to help visualize the process and troubleshooting logic.

SynthesisWorkflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep Charge K2CO3, CuI, Ligand inert Inert with N2 prep->inert add_reagents Add Solvent, Phenol, 1,4-Difluorobenzene inert->add_reagents heat Heat to 140-150 °C (Monitor by GC) add_reagents->heat cool Cool & Dilute heat->cool filter Filter through Celite cool->filter wash Aqueous Washes (NH4OH, Brine) filter->wash dry Dry & Concentrate wash->dry distill Vacuum Distillation dry->distill product Final Product: This compound distill->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting start Problem: Low Yield / Stalled Reaction cat_check Is the catalyst system active? start->cat_check Check first temp_check Is the temperature adequate? cat_check->temp_check If Yes sol_cat1 Use fresh CuI. Add a stabilizing ligand (e.g., phenanthroline). cat_check->sol_cat1 If No sol_cat2 Ensure a strictly inert atmosphere (N2/Ar). cat_check->sol_cat2 If No mat_check Are raw materials pure & dry? temp_check->mat_check If Yes sol_temp Verify internal temperature. Increase setpoint if necessary. Extend reaction time. temp_check->sol_temp If No sol_mat Dry solvents and reagents. Use high-purity starting materials. mat_check->sol_mat If No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting the Synthesis of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-fluoro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific diaryl ether synthesis. Rather than a rigid set of instructions, this document provides a dynamic troubleshooting framework based on established chemical principles and field-proven insights. We will explore the common synthetic routes, dissect potential points of failure, and offer systematic solutions to get your reaction back on track.

Introduction: The Chemistry of this compound Synthesis

The formation of the C-O bond in diaryl ethers like this compound is a cornerstone of modern organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science. The primary methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. A third, though less common for this specific unactivated substrate, is Nucleophilic Aromatic Substitution (SNAr).

The success of your this compound synthesis hinges on a delicate interplay of factors: the choice of starting materials, the catalytic system (catalyst and ligand), the base, the solvent, and the reaction temperature. The presence of a fluorine atom on one of the aromatic rings introduces specific electronic effects that must be considered when troubleshooting a failing reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction shows no or very low conversion of starting materials. Where should I start troubleshooting?

A1: Low or no conversion is a common but often solvable issue. A systematic approach is key. Begin by verifying the integrity of your starting materials and reagents.

  • Purity of Starting Materials: Ensure your phenol and 1-halo-4-fluorobenzene (e.g., 1-bromo-4-fluorobenzene, 1-iodo-4-fluorobenzene, or 1-chloro-4-fluorobenzene) are pure and dry. Phenol is hygroscopic and water can inhibit the reaction. Similarly, impurities in the aryl halide can poison the catalyst.

  • Catalyst Activity: If using a palladium or copper catalyst, ensure it has not been deactivated by exposure to air or moisture. For palladium catalysts, using a pre-catalyst can often lead to more consistent results.

  • Base Strength and Solubility: The base is critical for deprotonating the phenol to form the reactive phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[1] If your base is not strong enough or is not soluble in the reaction medium, the phenoxide will not form in sufficient concentration.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or dioxane are typically used to ensure all reactants remain in solution at the reaction temperature.[1] For Ullmann reactions, non-polar solvents like toluene or xylene can also be effective.[2]

  • Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions often require elevated temperatures (typically 80-150 °C) to proceed at a reasonable rate.[3][4] Ensure your reaction is reaching and maintaining the target temperature.

A logical troubleshooting workflow for low conversion is presented below:

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am using 1,4-difluorobenzene as my starting material, but the reaction is not working. Why might this be?

A2: While it seems intuitive to use 1,4-difluorobenzene for a Nucleophilic Aromatic Substitution (SNAr) with phenoxide, this reaction is challenging for unactivated aryl fluorides. SNAr reactions generally require strong electron-withdrawing groups (like nitro or cyano groups) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[5][6] The fluorine atom in 1,4-difluorobenzene is an electron-withdrawing group, but it is not sufficiently activating to facilitate SNAr with phenoxide under standard conditions.

For a successful reaction, you will likely need to switch to a more reactive 1-halo-4-fluorobenzene (where the halo is Cl, Br, or I) and employ a metal-catalyzed cross-coupling reaction like the Ullmann or Buchwald-Hartwig. The reactivity order for the leaving group in these reactions is generally I > Br > Cl >> F.

Q3: My reaction is producing multiple unidentified side products. What are the likely culprits?

A3: The formation of side products can be attributed to several factors. Here are some of the most common possibilities in diaryl ether synthesis:

  • Homocoupling of Aryl Halide: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct (e.g., 4,4'-difluorobiphenyl). This is more prevalent at higher temperatures and with more reactive aryl halides like aryl iodides.

  • Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig chemistry, where the aryl halide is reduced to the corresponding arene (fluorobenzene in this case). This can occur if there are sources of hydride in the reaction or through a competing catalytic cycle.

  • Ether Scrambling: At high temperatures, particularly in the presence of strong bases, diaryl ethers can undergo scrambling, leading to a mixture of products.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

To minimize side products, consider the following:

  • Lowering the Reaction Temperature: This can often reduce the rate of side reactions more than the desired reaction.

  • Optimizing the Catalyst and Ligand: In Buchwald-Hartwig reactions, the choice of ligand can significantly impact selectivity and minimize side reactions like hydrodehalogenation. Bulky, electron-rich phosphine ligands are often employed.

  • Careful Control of Stoichiometry: Using a slight excess of the phenol can sometimes suppress the homocoupling of the aryl halide.

Q4: How do I know if I have successfully synthesized this compound, and how can I assess its purity?

A4: Proper characterization is crucial. A combination of chromatographic and spectroscopic techniques should be used:

  • Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These techniques are excellent for monitoring the progress of the reaction and assessing the purity of the final product. By comparing the reaction mixture to the starting materials, you can determine if a new product has formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying your product and any impurities. The mass spectrum of this compound will show a molecular ion peak at m/z 188.20.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 12 carbons in the molecule. The carbon attached to the fluorine will exhibit a large coupling constant.

    • ¹⁹F NMR: Fluorine NMR is a very sensitive technique for fluorine-containing compounds. This compound will show a single signal in the ¹⁹F NMR spectrum. The chemical shift of C₆H₅F is approximately -113.5 ppm (relative to CFCl₃).[1]

Detailed Experimental Protocols

Below are representative protocols for the synthesis of this compound via the Ullmann condensation and Buchwald-Hartwig reaction. These should be considered as starting points, and optimization may be necessary for your specific setup.

Protocol 1: Ullmann Condensation

This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.[2][3]

Materials:

  • 1-Bromo-4-fluorobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add 1-bromo-4-fluorobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig C-O Cross-Coupling

This protocol is based on general procedures for palladium-catalyzed diaryl ether synthesis.[4][7][8]

Materials:

  • 1-Bromo-4-fluorobenzene

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos or a biaryl phosphine ligand like SPhos)

  • Cesium carbonate (Cs₂CO₃), dried

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Add phenol (1.2 equivalents) and cesium carbonate (1.5 equivalents).

  • Finally, add 1-bromo-4-fluorobenzene (1.0 equivalent).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 8-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Tables

Table 1: Common Reagents and Conditions for this compound Synthesis

ParameterUllmann CondensationBuchwald-Hartwig CouplingNucleophilic Aromatic Substitution (SNAr)
Aryl Halide 1-Iodo-4-fluorobenzene > 1-Bromo-4-fluorobenzene1-Bromo-4-fluorobenzene, 1-Chloro-4-fluorobenzene1,4-Difluorobenzene (requires activation)
Catalyst CuI, Cu₂O, CuBrPd(OAc)₂, Pd₂(dba)₃None (or photoredox catalyst for unactivated arenes)[9]
Ligand N,N-dimethylglycine, 1,10-phenanthroline (optional but recommended)Xantphos, SPhos, other biaryl phosphinesNot applicable
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBuK₂CO₃, NaH
Solvent DMF, DMSO, NMP, TolueneToluene, DioxaneDMSO, DMF
Temperature 100 - 160 °C80 - 120 °CHigh temperatures often required

Visualizing the Reaction Mechanisms

Understanding the catalytic cycles can aid in troubleshooting.

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Final Recommendations

If your this compound synthesis is not working, a methodical approach to troubleshooting is your greatest asset. Begin by ensuring the quality of your reagents and the integrity of your reaction setup. Then, systematically evaluate each reaction parameter: catalyst, ligand, base, solvent, and temperature. For this particular transformation, a palladium-catalyzed Buchwald-Hartwig reaction using 1-bromo-4-fluorobenzene and phenol is often a reliable starting point.

Should you continue to experience difficulties, consider consulting the primary literature for more specialized protocols or variations on the methods described here. The field of cross-coupling chemistry is constantly evolving, with new and improved catalyst systems being developed regularly.

References

refining purification protocol for high-purity 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 1-Fluoro-4-phenoxybenzene

Introduction: Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate at high purity levels for applications in pharmaceuticals, agrochemicals, and advanced materials synthesis. Achieving purity greater than 99.5% is often critical, as even minor impurities can have significant impacts on downstream reaction yields, product profiles, and biological activity. This document provides in-depth, field-proven insights into refining your purification protocol, focusing on troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, practical problems encountered during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Q1: My final product purity is stuck at 95-98% by GC analysis. What are the likely persistent impurities and how can I remove them?

Expert Analysis: Achieving that final leap to >99.5% purity requires identifying and targeting impurities with similar physicochemical properties to the desired product. The most common synthesis route for this compound is the Ullmann condensation, which couples an aryl halide with a phenol.[1][2][3] This reaction, while effective, can lead to several challenging impurities.

Common Impurities & Their Origins:

  • Starting Materials: Unreacted 4-fluorophenol or the second aryl halide (e.g., iodobenzene, bromobenzene).

  • Homocoupled Byproducts: Formation of biphenyl or 4,4'-difluorobiphenyl from the coupling of two aryl halides.

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of regioisomers such as 1-fluoro-2-phenoxybenzene may form.

  • Solvent Residue: High-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) used in the Ullmann reaction can be difficult to remove.

Solution: Fractional Vacuum Distillation

For a liquid product like this compound, fractional vacuum distillation is the most powerful purification technique.[4] It separates compounds based on differences in their boiling points. Applying a vacuum is crucial to lower the boiling point, preventing thermal degradation of the product at its atmospheric boiling point of approximately 250 °C.

Workflow for Optimizing Purity via Distillation

G cluster_0 Purification Workflow Crude Crude Product (Purity 95-98%) Wash Aqueous Base Wash (e.g., 5% NaOH) Removes acidic phenols Crude->Wash Step 1 Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Step 2 Distill Fractional Vacuum Distillation Dry->Distill Step 3 Analyze GC Purity Analysis (>99.5%) Distill->Analyze Step 4 Store Store Under N2 (2-8 °C) Analyze->Store Step 5

Caption: High-purity purification workflow for this compound.

Detailed Protocol: Fractional Vacuum Distillation

  • Pre-treatment: Wash the crude product with a 5% NaOH solution to remove any residual 4-fluorophenol, followed by a water wash to neutrality. Dry the organic layer over anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency). Use a short-path distillation head to minimize product loss. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction: Carefully collect the this compound fraction at a stable head temperature.

    • Tails: Discontinue distillation before the high-boiling residue ("tails") begins to distill.

  • Analysis: Analyze all collected fractions by GC to confirm purity.

CompoundBoiling Point (°C at 760 mmHg)Rationale for Separation
Iodobenzene188Lower boiling point, removed in forerun.
4-Fluorophenol185Removed by pre-treatment wash and in forerun.
This compound 250 Desired product, collected as main fraction.
Diphenyl ether259Higher boiling point, may require efficient column.
Copper Residue/SaltsNon-volatileRemains in the distillation flask.
Q2: My purified product is discolored (yellow to light brown). What causes this and how can I fix it?

Expert Analysis: Discoloration is a common issue, often indicating the presence of trace-level impurities that are highly chromophoric. For phenolic compounds and their derivatives, this usually points towards oxidation.

Primary Causes:

  • Phenolic Impurities: Residual 4-fluorophenol or other phenolic byproducts are highly susceptible to air oxidation, forming colored quinone-type structures.

  • Residual Copper Catalyst: Trace copper from the Ullmann synthesis can catalyze oxidation reactions.

Solutions:

  • Aqueous Base Wash (Pre-Distillation): As mentioned in the previous section, a wash with dilute NaOH or K₂CO₃ is highly effective at removing acidic phenolic impurities.

  • Activated Carbon Treatment: If discoloration persists after distillation, a charcoal treatment can be employed.

    • Dissolve the discolored product in a low-boiling, non-polar solvent (e.g., hexane or diethyl ether).

    • Add a small amount (1-2% by weight) of activated carbon.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Remove the solvent under reduced pressure.

  • Chelating Wash: To remove residual copper, wash the crude product with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) prior to distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for assessing the purity of this compound?

For routine analysis and quantification of purity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard. It offers excellent resolution for separating volatile organic compounds and provides accurate quantification. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable as it provides structural information about each separated component.[5]

Q2: Can I use recrystallization to purify this compound?

While this compound is a liquid at room temperature, low-temperature recrystallization can be a viable polishing step if fractional distillation is insufficient or if the compound can be induced to solidify.[6][7]

Feasibility Check:

  • Solvent Screening: Test the solubility of your product in various solvents (e.g., hexane, heptane, ethanol) at room temperature and at low temperatures (e.g., -20 °C). An ideal solvent will dissolve the compound when warm but cause it to crystallize upon cooling.

  • Procedure: If a suitable solvent is found, dissolve the compound in a minimal amount of the warm solvent, then cool it slowly and undisturbed in a freezer to promote crystal growth.[8]

However, for removing impurities with very similar structures, fractional distillation remains the superior method.

Q3: What are the optimal storage conditions for maintaining high purity?

To prevent degradation over time, high-purity this compound should be stored with the following precautions:

  • Temperature: Store at 2-8 °C to minimize any potential decomposition pathways.[9]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.

  • Container: Use a tightly sealed, amber glass bottle to protect it from light and moisture.

Q4: My GC-MS analysis shows an unexpected peak. What could it be?

Troubleshooting Logic:

G cluster_0 Impurity Identification Decision Tree Start Unexpected Peak in GC-MS Check_MW Analyze Mass Spectrum (MS) Determine Molecular Weight (MW) Start->Check_MW Compare_SM Is MW consistent with Starting Materials or Homocoupled Products? Check_MW->Compare_SM Evaluate MW Isomer_Check Is MW identical to Product? Compare_SM->Isomer_Check No Result_SM Impurity is likely SM or byproduct. Optimize distillation. Compare_SM->Result_SM Yes Solvent_Check Does MS match reaction/extraction solvent? Isomer_Check->Solvent_Check No Result_Isomer Impurity is likely an isomer. Use high-efficiency fractional distillation. Isomer_Check->Result_Isomer Yes Result_Solvent Residual Solvent. Improve drying process (high vacuum). Solvent_Check->Result_Solvent Yes End Impurity Identified Result_SM->End Result_Isomer->End Result_Solvent->End

References

Technical Support Center: Solvent Effects in SNAr Reactions of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-Fluoro-4-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your reactions.

Part 1: Foundational Concepts - The SNAr Mechanism

The reaction of this compound with a nucleophile (Nu⁻) proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. Understanding this pathway is critical for troubleshooting, as the solvent's primary role is to stabilize the key intermediate.

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This step is typically the slowest and thus the rate-determining step of the reaction.[1]

  • Step 2 (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity makes the attached carbon highly electrophilic, which accelerates the rate-determining nucleophilic attack.[2][3]

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism sub This compound mc Meisenheimer Complex (Rate-Determining Formation) sub->mc + Nu⁻ (k₁) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - F⁻ (k₂ fast) lg Fluoride (F⁻)

Caption: SNAr mechanism for this compound.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is extremely slow in methanol, but literature suggests it should be fast. Why?

A1: This is a classic solvent effect related to solvent proticity. Solvents are broadly classified as protic (can donate hydrogen bonds, e.g., water, methanol, ethanol) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, DMF, acetonitrile).[4]

  • Polar Protic Solvents (e.g., Methanol): These solvents have acidic hydrogens that form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, RNH⁻). This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy.[5][6] A more stable, "caged" nucleophile is less reactive and less available to attack the aromatic ring, dramatically slowing the rate-determining step.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar and can dissolve the reactants and stabilize the charged Meisenheimer complex, but they lack the acidic protons to form a strong hydrogen-bond cage around the nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate.[8] For many SNAr reactions, switching from a protic to a polar aprotic solvent can increase the rate by several orders of magnitude.[9]

Q2: I'm observing a very low yield even after extended reaction times in DMSO. What should I check first?

A2: While DMSO is an excellent solvent choice, low yield can point to other issues. A systematic check is required:

  • Water Contamination: Anhydrous conditions are crucial. Polar aprotic solvents are often hygroscopic. Trace amounts of water can protonate and deactivate strong anionic nucleophiles. Ensure you are using a dry solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Quality/Generation: If you are generating your nucleophile in situ (e.g., using NaH to deprotonate an alcohol), ensure the base is fresh and the deprotonation is complete before adding the this compound. Incomplete deprotonation means a lower concentration of your active nucleophile.

  • Insufficient Activation: While the fluorine atom is activating, the phenoxy group is slightly deactivating. For less reactive nucleophiles, your system may require higher temperatures (e.g., 80-120 °C) to achieve a reasonable rate.

  • Side Reactions: The combination of a strong nucleophile/base and high temperatures can sometimes lead to decomposition of the solvent or starting material.[10] Monitor the reaction by TLC or LCMS to see if side products are forming. If so, consider running the reaction at a lower temperature for a longer period.

Q3: Can I use a non-polar solvent like toluene or THF to run my reaction?

A3: It is generally not recommended.

  • Toluene/Hexane (Non-polar): These solvents are poor choices because they cannot effectively dissolve ionic nucleophiles or stabilize the highly polar, charged Meisenheimer complex. The activation energy for the reaction becomes prohibitively high.

  • THF/Dioxane (Ethers): While better than non-polar solvents, ethers have lower polarity and dielectric constants than solvents like DMSO or DMF.[11] They provide suboptimal stabilization for the Meisenheimer intermediate, resulting in slower reaction rates. They may be suitable for highly activated substrates or very reactive nucleophiles, but are not the first choice for a challenging SNAr reaction.[12]

Q4: My TLC plate shows many spots and a baseline streak. What could be the cause?

A4: This often indicates a complex reaction mixture, potentially involving side reactions or degradation.

  • Meisenheimer Complex Sticking: The colored Meisenheimer complex is an anion and can be highly polar, often sticking to the baseline of a silica TLC plate.[10] This can make monitoring starting material consumption difficult. Try using a more polar eluent or a different stationary phase if possible.

  • Base-Induced Decomposition: If you are using a very strong base (like NaH) and an aldehyde/ketone is present elsewhere in the molecule, you could be triggering side reactions like aldol condensations or Cannizzaro reactions.[10]

  • Solvent Incompatibility: Using strong bases (e.g., alkoxides) with ester-based solvents (like ethyl acetate) will lead to saponification of the solvent itself, consuming your base and creating impurities.[11] Always check for solvent-reagent compatibility.

Part 3: Data Reference & Solvent Selection

The choice of solvent has a profound impact on the reaction rate. The table below summarizes the properties of common solvents and their general suitability for SNAr reactions with this compound.

SolventTypeDielectric Constant (ε)General Effect on SNAr RateRationale
DMSO Polar Aprotic47Excellent High polarity stabilizes the Meisenheimer complex; does not solvate the nucleophile via H-bonds, maximizing nucleophilicity.
DMF Polar Aprotic37Excellent Similar to DMSO, provides a polar environment without caging the nucleophile.
Acetonitrile Polar Aprotic38Good A good polar aprotic option, often less viscous and easier to remove than DMSO/DMF.
THF Ethereal (Weakly Polar Aprotic)7.5Moderate to Poor Lower polarity offers less stabilization for the charged intermediate, leading to slower rates.
Methanol Polar Protic33Poor Strongly solvates and deactivates anionic nucleophiles through hydrogen bonding, drastically reducing the reaction rate.[4][6]
Water Polar Protic80Very Poor Highest potential for H-bonding and nucleophile deactivation.
Toluene Non-Polar2.4Unsuitable Fails to dissolve reagents and cannot stabilize the charged intermediate.
Part 4: Experimental Protocols & Workflows

A logical workflow is essential for optimizing your reaction conditions.

Solvent_Screening_Workflow Figure 2: Workflow for Solvent Screening start Define Reaction (this compound + Nucleophile) prep_nuc Prepare Nucleophile Stock Solution (or generate in situ) start->prep_nuc setup Set up Parallel Reactions (e.g., in vials with stir bars) prep_nuc->setup add_solvents Add Anhydrous Solvents (DMSO, DMF, ACN, THF) setup->add_solvents add_substrate Add Substrate (this compound) add_solvents->add_substrate run_rxn Run at Set Temperature (e.g., 80 °C) under N₂ add_substrate->run_rxn monitor Monitor by TLC/LCMS (at t = 1h, 4h, 12h) run_rxn->monitor analyze Analyze Results (Compare conversion rates) monitor->analyze optimize Select Best Solvent for Scale-up & Further Optimization analyze->optimize

Caption: A systematic workflow for screening solvents.

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for testing the efficacy of different solvents for the reaction of this compound with a model nucleophile, such as sodium methoxide.

  • Preparation: In an oven-dried glovebox or under a constant stream of inert gas (N₂ or Ar), add a magnetic stir bar to four separate 5 mL reaction vials.

  • Solvent Addition: To each vial, add 2.0 mL of a different anhydrous solvent:

    • Vial 1: DMSO

    • Vial 2: DMF

    • Vial 3: Acetonitrile

    • Vial 4: THF

  • Reagent Addition:

    • To each vial, add this compound (e.g., 100 mg, 0.53 mmol).

    • To each vial, add sodium methoxide (e.g., 34 mg, 0.64 mmol, 1.2 equivalents).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.

  • Monitoring: After 1, 4, and 12 hours, carefully take a small aliquot from each reaction mixture. Quench the aliquot with a drop of saturated NH₄Cl solution and extract with ethyl acetate. Spot the organic layer on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate eluent) to monitor the disappearance of the starting material.

  • Analysis: Compare the conversion rates across the different solvents to identify the most effective one for your system. The reaction in DMSO or DMF is expected to proceed fastest.

Part 5: Visualizing Solvent-Nucleophile Interactions

The fundamental difference between polar protic and aprotic solvents lies in how they interact with the nucleophile. The following diagram illustrates this key concept.

Caption: Protic solvents "cage" nucleophiles, while aprotic solvents do not.

References

Technical Support Center: Minimizing Tar Formation in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with tar formation during processes like gasification and pyrolysis. As your application science resource, my goal is to provide not just solutions, but a foundational understanding of the mechanisms driving tar formation, enabling you to proactively design more robust and efficient experiments.

Section 1: Foundational Understanding - What is Tar and Why Does it Form?

Before troubleshooting, it's crucial to understand the adversary. Tar is not a single compound but a complex, heterogeneous mixture of condensable hydrocarbons.[1] It is an unavoidable byproduct of the thermochemical conversion of carbonaceous materials, evolving during the pyrolysis stage.[2][3] The formation process is a continuum of reactions, often categorized into three classes based on reaction temperature and complexity.

  • Primary Tars (Oxygenates): Formed at lower temperatures (400-500°C), these are derived directly from the initial decomposition of feedstock components like cellulose, hemicellulose, and lignin.[4][5] They are rich in oxygenated compounds like phenols, cresols, and furans.[4]

  • Secondary Tars (Phenols & Olefins): As temperatures increase, primary tars undergo further reactions, forming more stable single-ring aromatic hydrocarbons (like benzene, toluene, xylene - BTEX) and phenolic compounds.[4]

  • Tertiary Tars (PAHs): At high temperatures (>800°C), secondary tars polymerize and recombine into more complex, stable, and problematic multi-ring Polycyclic Aromatic Hydrocarbons (PAHs) like naphthalene, phenanthrene, and pyrene.[4][6] These are often the most difficult to remove.

Understanding this progression is key to selecting the right mitigation strategy. The diagram below illustrates this evolutionary pathway.

TarFormationPathway cluster_feedstock Feedstock Decomposition cluster_primary Low Temp Zone (Pyrolysis) cluster_secondary Medium Temp Zone cluster_tertiary High Temp Zone (Reforming) Feedstock Biomass / Organic Feedstock (Cellulose, Lignin, etc.) Primary Primary Tars (Oxygenates, Phenols, Furans) Feedstock->Primary Initial Heating (400-500°C) Secondary Secondary Tars (BTEX, Alkylated Aromatics) Primary->Secondary De-alkylation, Dehydration (Cracking Reactions) Tertiary Tertiary Tars (PAHs: Naphthalene, etc.) Secondary->Tertiary Polymerization & Recombination (>800°C) Gases Light Gases (H₂, CO, CH₄) Secondary->Gases Thermal Cracking Tertiary->Gases High-Temp Cracking / Catalytic Reforming

Caption: Evolution of tar from primary to tertiary compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is it possible to completely eliminate tar formation?

A1: Realistically, no. Tar formation is an intrinsic part of the fundamental thermochemistry of gasification and pyrolysis.[2][3] The goal is not complete elimination but reduction to a concentration that is acceptable for your downstream application (e.g., an internal combustion engine, a synthesis catalyst, etc.). Different applications have vastly different tar tolerance levels.

Q2: What are the main operational parameters I should control to influence tar formation?

A2: The most influential parameters are temperature, residence time, gasifying agent, and feedstock composition .[2]

  • Temperature: Higher temperatures generally favor tar cracking, reducing overall tar yield.[7][8] However, they can also promote the formation of more stable PAHs.[4][9]

  • Residence Time: Longer residence times at high temperatures give tar molecules more time to crack into lighter gases.[7][10]

  • Gasifying Agent: The choice of agent (air, steam, CO₂, etc.) significantly alters the reaction environment. Steam and CO₂, for instance, can act as reforming agents to help convert tars.[7][11]

  • Feedstock Composition: The amounts of cellulose, hemicellulose, and lignin in the feedstock directly impact the initial composition and quantity of primary tars.[5][12] Lignin, for example, tends to produce more stable, aromatic tars.[5]

Q3: What's the difference between "in-situ" and "ex-situ" tar reduction?

A3:

  • In-situ (Primary) methods aim to minimize tar formation inside the main reactor. This involves optimizing the operational parameters mentioned above and sometimes using catalysts directly within the reactor bed (e.g., dolomite, olivine).[7][13]

  • Ex-situ (Secondary) methods involve cleaning the producer gas after it has left the reactor.[14] This includes techniques like thermal cracking in a separate high-temperature zone, catalytic reforming in a secondary reactor, or physical removal using scrubbers and filters.[2][15][16] For high-purity applications, a multi-stage approach combining both in-situ and ex-situ methods is often necessary.[2][3]

Section 3: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

TroubleshootingWorkflow Start High Tar Yield Detected CheckTemp Is Temperature Optimal? Start->CheckTemp CheckTime Is Residence Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase Temp in Stages. Monitor gas & tar composition. CheckTemp->IncreaseTemp No CheckFeedstock Has Feedstock Changed? CheckTime->CheckFeedstock Yes IncreaseTime Action: Increase Residence Time. (e.g., lower flow rate, increase reactor freeboard) CheckTime->IncreaseTime No CheckCatalyst Using a Catalyst? CheckFeedstock->CheckCatalyst No AnalyzeFeedstock Action: Re-characterize Feedstock. (Lignin/Cellulose content) CheckFeedstock->AnalyzeFeedstock Yes CatalystOK Is Catalyst Active? CheckCatalyst->CatalystOK Yes End Tar Yield Reduced CheckCatalyst->End No CheckPAH Caution: High temps can increase stable PAHs. Analyze tar composition. IncreaseTemp->CheckPAH CheckPAH->CheckTime CheckPAH->End IncreaseTime->CheckFeedstock IncreaseTime->End AnalyzeFeedstock->CheckCatalyst AnalyzeFeedstock->End RegenerateCatalyst Action: Regenerate or Replace Catalyst. Check for fouling/sintering. CatalystOK->RegenerateCatalyst No OptimizeCatalyst Action: Consider different catalyst or loading. CatalystOK->OptimizeCatalyst Maybe RegenerateCatalyst->End OptimizeCatalyst->End

Caption: A logical workflow for troubleshooting high tar yields.

Q: My tar yield has suddenly increased, though I haven't changed the setpoint temperature. What should I check first?

A:

  • Verify Actual Temperature: Do not rely solely on the setpoint. Use a calibrated, independent thermocouple to measure the temperature profile within your reactor, especially in the reaction zone (the "freeboard" above the feedstock bed). A drop in actual temperature is a common cause for increased tar. Increasing the gasification temperature from 700°C to 900°C can decrease tar yield from over 15 g/Nm³ to around 5 g/Nm³.[8][17]

  • Check Gasifying Agent Flow: Ensure the flow rate of your gasifying agent (steam, air, etc.) is accurate and stable. An incorrect equivalence ratio (ER) or steam-to-biomass ratio (S/B) can significantly alter the reaction chemistry and heat balance, leading to lower temperatures and incomplete tar conversion.

  • Inspect for Channeling: In fixed-bed or fluidized-bed reactors, "channeling" can occur, where gas bypasses the main reaction zone. This drastically reduces the effective residence time for tar molecules at the target temperature.[6] Check for uniform gas distribution.

Q: I've increased the temperature, but my tar problem persists, and the composition seems heavier. What is happening?

A: You are likely observing the shift from secondary to tertiary tars. While higher temperatures crack lighter tars, they can also promote polymerization reactions that form more stable, high-molecular-weight PAHs like naphthalene.[4][9]

  • Causality: At temperatures above ~850°C, the destruction rate of lighter aromatics (like toluene) increases, but if the residence time is insufficient, the fragments can recombine into highly stable PAHs.[6]

  • Solution: You need to either further increase the temperature (thermal cracking often requires >1100°C for significant PAH reduction) or, more efficiently, introduce a catalyst.[9][13] Catalysts provide an alternative reaction pathway with lower activation energy, allowing for effective PAH destruction at more moderate temperatures (800-900°C).[13] Nickel-based catalysts, for example, have shown tar reduction efficiencies greater than 90% in this range.[13]

Q: My catalytic reactor's performance is degrading over time. Why?

A: Catalyst deactivation is a critical challenge. The most common causes are:

  • Coke Formation (Fouling): Carbonaceous deposits (coke) can form on the catalyst's active sites, blocking access for tar molecules.[2] This is especially prevalent with catalysts that have high acidity.[18]

  • Sintering: At high temperatures, the small, highly dispersed metal particles of the catalyst can agglomerate into larger particles, reducing the total active surface area.[2]

  • Poisoning: Impurities in the feedstock or gas stream (like sulfur or chlorine) can irreversibly bind to the catalyst's active sites.

Solution: Implement a catalyst management strategy.

  • Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO), BET surface area analysis, and microscopy (SEM/TEM) to determine the cause of deactivation.

  • Regeneration: If deactivation is due to coking, a controlled oxidation cycle (e.g., with air or steam) can often burn off the carbon and restore activity.

  • Process Optimization: To prevent future deactivation, consider co-feeding a small amount of steam or CO₂, which can help inhibit coke formation through reforming reactions.[18]

Section 4: Key Mitigation Strategies & Protocols

Data Summary: Effect of Operating Parameters on Tar Yield
ParameterGeneral Effect on Tar YieldCausal MechanismKey Considerations & Trade-offs
Temperature Decreases with increasing temp.[3][7]Promotes thermal cracking and reforming reactions.Very high temps (>1100°C) needed for stable PAHs; can increase operational cost and risk of ash melting.[7][9]
Residence Time Decreases with increasing time.[10][19]Allows more time for cracking/reforming reactions to proceed to completion.Increasing residence time may decrease reactor throughput. Balance is required.[10]
Pressure Decreases total tar, but can increase PAHs.[17]Higher pressure can inhibit the formation of some tars like phenol but may favor polymerization into PAHs.System complexity and cost increase significantly with pressure.
Gasifying Agent Steam/CO₂ are more effective than air.[7][11]Steam and CO₂ participate in reforming reactions, converting tar to H₂ and CO.Steam gasification is endothermic, requiring an external heat source.[11] Air introduces N₂ dilution.
Catalyst Significantly Decreases tar yield.[2][13]Provides a lower-energy pathway for tar cracking and reforming reactions.Catalyst cost, lifetime, and susceptibility to deactivation are major factors.[2][3]
Experimental Protocol: Lab-Scale Catalytic Tar Reforming

This protocol describes a self-validating experiment to test the efficacy of a catalyst for tar reduction.

Objective: To quantify the reduction in tar concentration from a producer gas stream using a fixed-bed catalytic reactor.

Materials:

  • High-temperature tube furnace with gas flow and temperature control.

  • Quartz reactor tube.

  • Catalyst material (e.g., Ni/Al₂O₃, dolomite, or biochar-based catalyst).[20][21]

  • Inert packing material (e.g., quartz wool, silicon carbide).

  • Producer gas source (from a gasifier or a simulated gas mixture with a known tar concentration, e.g., naphthalene as a model compound).[22]

  • Tar sampling and analysis equipment (e.g., Solid Phase Adsorption (SPA) method or impinger train with solvent, followed by GC-MS analysis).[20][23][24][25]

Methodology:

  • System Preparation & Leak Check:

    • Assemble the reactor setup: Place quartz wool plugs at both ends of the desired catalyst bed location within the quartz tube.

    • Load a precisely weighed amount of catalyst into the tube, ensuring a uniform packed bed. Measure the bed length.

    • Install the reactor in the furnace and connect all gas lines.

    • Pressurize the system with an inert gas (N₂) and perform a leak check. This is critical for safety and data accuracy.

  • Catalyst Pre-Treatment (if required):

    • Many catalysts require reduction before use. For a Ni-based catalyst, heat the reactor to a specified temperature (e.g., 700°C) under a flow of H₂/N₂ mixture for 2-4 hours to reduce the nickel oxide to its active metallic form. This step is dictated by the catalyst manufacturer's recommendations.

  • Baseline Measurement (Self-Validation Step 1):

    • Bypass the catalyst bed or run the experiment with an empty reactor (or packed with inert material).

    • Set the furnace to the target reaction temperature (e.g., 850°C).

    • Flow the tar-laden producer gas through the system at a known flow rate.

    • After allowing the system to stabilize (e.g., 30-60 minutes), perform tar sampling at the reactor outlet.

    • Causality Check: This step quantifies the effect of thermal cracking alone at the target temperature and provides the baseline against which catalytic activity will be measured.

  • Catalytic Reforming Run:

    • Maintain the same temperature and gas flow rate as the baseline run.

    • Divert the producer gas flow through the pre-treated catalyst bed.

    • Allow the system to stabilize.

    • Perform tar sampling at the reactor outlet using the identical method as the baseline. Collect samples at multiple time points (e.g., 1 hr, 2 hr, 4 hr) to assess catalyst stability.

  • Post-Run Analysis (Self-Validation Step 2):

    • Analyze all tar samples via GC-MS to determine the concentration of individual tar compounds and the total gravimetric tar content.[20][26]

    • Calculate the tar conversion efficiency for the catalyst compared to the thermal baseline.

    • After the experiment, carefully cool the reactor under inert gas. The spent catalyst can be weighed and analyzed (e.g., TPO, BET) to assess coke formation and sintering.

Section 5: References

  • Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (n.d.). Google Scholar. 23

  • Effect of temperature and dolomite on tar formation during gasification of torrefied biomass in a pressurized fluidized bed. (n.d.). SINTEF. 27

  • Jayanarasimhan, A., Pathak, R. M., Shivapuji, A. M., & Rao, L. (2024). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS Omega, 9(2), 2060–2079. --INVALID-LINK--

  • Pattar, N. K., & Gowreesh, S. S. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. IJERT. 17

  • Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. (n.d.). National Institutes of Health. 3

  • Tar Content and Composition in Producer Gas of Fluidized Bed Gasification and Low Temperature Pyrolysis of Straw and Wood – Influence. (n.d.). BEST bioenergy and sustainable technologies. 28

  • Yield and characteristics of tar formed during biomass fluidised-bed gasification. (n.d.). JSEE Journal. 29

  • Effect of temperature and dolomite on tar formation during gasification of torrefied biomass in a pressurized fluidized bed. (n.d.). ResearchGate. --INVALID-LINK--

  • TAR FORMATION IN FLUIDISED-BED GASIFICATION - IMPACT OF GASIFIER OPERATING CONDITIONS. (2004). ECN. 6

  • Guideline for sampling and analysis of tar and particles in biomass producer gases. (n.d.). SciSpace. 20

  • SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION. (n.d.). DiVA portal. 30

  • The Impact of Biomass Feedstock Composition and Pre-treatments on Tar Formation during Biomass Gasification: Biofeedstocks and Their Processing. (n.d.). ResearchGate. --INVALID-LINK--

  • Tar analysis methods for small scale gasification systems. (n.d.). SlidePlayer. 24

  • Guideline for Sampling and Analysis of Tar and Particles in Biomass Producer Gases. (n.d.). TarWeb.Net. 26

  • TAR IN BIOMASS PRODUCER GAS: AN ENDURING CHALLENGE. (n.d.). TNO Publications. 9

  • A comprehensive review of primary strategies for tar removal in biomass gasification. (2022). SciSpace. 11

  • Lotfi, S., et al. (2021). Technologies for Tar Removal from Biomass-Derived Syngas. Medwin Publishers. 7

  • Tar removal from Producer Gas: A Review. (n.d.). International Science Community Association. 14

  • Tar cracking and reforming in fluidized-bed biomass gasification conditions. (n.d.). Agritrop. 22

  • Measurement and Characterization of Tars using the SPA Method. (n.d.). IEA Bioenergy Task 33. 25

  • Schematic diagram of tar ex situ catalytic cracking/reforming using... (n.d.). ResearchGate. --INVALID-LINK--

  • Jayanarasimhan, A., Pathak, R. M., Shivapuji, A. M., & Rao, L. (2024). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. PubMed. --INVALID-LINK--

  • Effect of temperature on gasification performance (heating value, gas...). (n.d.). ResearchGate. --INVALID-LINK--

  • Tar and Particulate Removal Methods for the Producer Gas Obtained from Biomass Gasification. (2017). Conference Paper. 16

  • Technologies for tar removal from biomass-derived syngas. (2021). NRC Publications Archive. 31

  • Tar formation in pyrolysis and gasification. (n.d.). TNO Publications. 32

  • The reduction and control technology of tar during biomass gasification/pyrolysis: An overview. (n.d.). ResearchGate. --INVALID-LINK--

  • Catalytic Cracking of Biomass-Derived Hydrocarbon Tars or Model Compounds To Form Biobased Benzene, Toluene, and Xylene Isomer Mixtures. (n.d.). ACS Publications. 33

  • Iron-Loaded Activated Carbon as a Tar Cracking/Reforming Catalyst in the Production of Clean Producer Gas from Oil Palm Biomass. (n.d.). AIP Publishing. 18

  • Evaluating the role of feedstock composition and component interactions on biomass gasification. (2025). Macquarie University. 12

  • Advances in in situ and ex situ tar reforming with biochar catalysts for clean energy production. (n.d.). RSC Publishing. 21

  • The impact of biomass feedstock composition and pre-treatments on tar formation during biomass gasification. (n.d.). ResearchGate. --INVALID-LINK--

  • Mechanism in the formation of tar. (n.d.). ResearchGate. --INVALID-LINK--

  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (n.d.). MDPI. 34

  • Experimental Investigation on Tar Formation and Destruction in a Lab-Scale Two-Stage Reactor. (n.d.). ResearchGate. --INVALID-LINK--

References

dealing with emulsions during workup of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support guide for managing the workup of 1-Fluoro-4-phenoxybenzene. This document is specifically designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this diaryl ether. The primary focus of this guide is to provide robust, field-tested solutions for one of the most common and persistent issues in its liquid-liquid extraction: the formation of stable emulsions. Our goal is to equip you with both the practical steps to resolve these issues and the scientific understanding to prevent them, ensuring higher yields and process efficiency.

Part 1: Troubleshooting Guide - Emulsion Resolution

This section provides a direct, problem-and-solution framework for issues encountered in real-time in the laboratory. We address the most frequent and critical challenge—a persistent emulsion—with a tiered approach, from simple physical methods to more robust chemical and mechanical interventions.

Question: I've just performed an aqueous wash (e.g., with water or NaHCO₃) of my organic layer containing this compound, and a stable emulsion has formed that won't separate. What should I do?

Answer: A stable emulsion is a mixture of two immiscible liquids where one is dispersed as fine droplets in the other, often stabilized by surfactant-like molecules or fine solid particles at the interface.[1][2][3] Your immediate goal is to destabilize this interface. Proceed through the following steps in order.

Initial, Non-Invasive Techniques

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed for up to 30 minutes.[4][5] Often, a less stable emulsion will break on its own with time.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[6][7] This can help the dispersed droplets coalesce without introducing more energy to further stabilize the emulsion. Avoid shaking.

Protocol 1: Chemical Intervention with Saturated Brine (NaCl Solution)

If gentle methods fail, the addition of brine is the most common and highly effective technique.

Scientific Principle: Adding a saturated salt solution (brine) dramatically increases the ionic strength and polarity of the aqueous phase.[1][8] This has two key effects: 1) It decreases the solubility of organic molecules in the aqueous layer, forcing your product into the organic phase (a phenomenon known as "salting out").[8] 2) It disrupts the electrostatic forces that help stabilize the droplets, promoting their coalescence and leading to a clean phase separation.[9][10]

Step-by-Step Protocol: Brine Wash

  • Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Add a volume of the brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsified mixture.

  • Stopper the funnel and gently invert it 3-5 times. Do not shake vigorously.

  • Vent the funnel.

  • Allow the funnel to stand and observe the phase separation. The interface should become sharp and clear within minutes.

  • Drain the lower aqueous layer. Repeat the brine wash if a small emulsion layer persists.

dot

G cluster_0 Emulsion Breaking Workflow A Persistent Emulsion Formed B Add Saturated Brine (NaCl Solution) A->B Intervention C Gently Invert Funnel (3-5 times) B->C D Allow Phases to Settle C->D G Issue Persists? D->G E Clean Phase Separation Achieved F Drain Aqueous Layer E->F G->E No H Proceed to Advanced Methods G->H Yes

Caption: Decision workflow for breaking an emulsion using a brine wash.

Question: The brine wash helped, but a stubborn emulsion or a solid "cuff" remains at the interface. What are my advanced options?

Answer: A persistent "cuff" often indicates that the emulsion is stabilized by finely divided solid particulates from the reaction mixture.[4] In this scenario, or if brine is ineffective, more advanced techniques are required.

Advanced Troubleshooting Methods

MethodDescriptionScientific RationaleBest For
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel.[4][11]Celite is a porous, inert filter aid that physically traps the fine solid particulates that often stabilize an emulsion, allowing the now destabilized liquids to pass through and separate cleanly in the collection flask.[4][12]Emulsions with a visible solid precipitate or "cuff" at the interface.[4][13]
Addition of a Different Solvent Add a small amount of a solvent miscible with the organic phase (e.g., diethyl ether, ethyl acetate).[1][9]This alters the polarity, density, and solvency of the organic phase, which can disrupt the delicate balance stabilizing the emulsion.[8]Stubborn, purely liquid emulsions where brine is insufficient.
Centrifugation If the volume is small enough, transfer the emulsion to centrifuge tubes and spin at high speed.The applied g-force accelerates the gravitational separation of the denser aqueous phase from the less dense organic phase, physically forcing the emulsion to break.[1][6][8]Small-scale experiments (<50 mL) where appropriate equipment is available.
pH Adjustment Cautiously add dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).If the emulsion is stabilized by acidic or basic impurities acting as soaps (e.g., residual phenoxides), neutralizing them will destroy their surfactant properties.[4][6][7]Reactions where acidic or basic byproducts are known to be present. Use with extreme caution to avoid unwanted side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the workup of this compound so susceptible to emulsion formation?

A1: The molecular structure of this compound contains both nonpolar (hydrophobic) aromatic rings and polar (hydrophilic) ether and fluoro groups.[14] This amphiphilic character allows it to act as a weak surfactant, concentrating at the boundary between the organic solvent and the aqueous wash. More significantly, impurities from its synthesis, such as unreacted sodium phenoxide, can act as powerful soap-like emulsifiers, leading to highly stable emulsions.[1]

Q2: Can I do anything to prevent emulsions from forming in the first place?

A2: Yes. Prevention is the most effective strategy.

  • Gentle Mixing: During extractions, use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. This provides adequate surface area for extraction while minimizing the high-shear mixing that creates emulsions.[1]

  • Pre-emptive Salting Out: If a reaction is known to produce emulsions, add salt or brine to the aqueous phase before the first extraction.[2][6]

  • Solvent Choice: Emulsions are often more common when using chlorinated solvents like dichloromethane (DCM).[4] If your compound is soluble, consider switching to a less problematic solvent like ethyl acetate or diethyl ether.

Q3: After filtration through Celite, my filtrate is still cloudy. What should I do?

A3: This suggests that either the Celite pad was not packed tightly enough or the emulsion is not stabilized by solid particles. First, ensure your Celite pad is at least 1-2 cm thick and was settled with solvent under vacuum before filtration.[11][15] If the problem persists, the emulsion is likely stabilized by soluble surfactants. At this point, return the filtrate to a clean separatory funnel and re-attempt a brine wash, which should now be more effective without the interference of solid matter.

G stabilizer stabilizer interface interface stabilizer->interface Concentrates at phases phases interface->phases:f0 interface->phases:f1

References

Validation & Comparative

A Comparative Spectroscopic Guide to 1-Fluoro-4-phenoxybenzene and its Symmetric Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the diphenyl ether scaffold is a cornerstone of molecular design. Its inherent conformational flexibility and stability make it a privileged structure in numerous applications. The introduction of fluorine substituents dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug development. Understanding the precise structural characteristics of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation in solution.

This guide provides a comprehensive analysis and comparison of the ¹H and ¹³C NMR spectra of 1-fluoro-4-phenoxybenzene and its symmetric counterpart, 4,4'-difluorodiphenyl ether. Moving beyond a simple presentation of data, we will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights grounded in established spectroscopic theory. This comparative approach is designed to equip researchers with the practical knowledge to confidently interpret the spectra of these and related fluorinated aromatic compounds.

The Importance of Fluorine in NMR Spectroscopy

The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin (I) of ½ and a natural abundance of 100%, provides an additional, highly sensitive NMR handle.[1] However, its primary influence in ¹H and ¹³C NMR spectra is through scalar (J) coupling. The magnitude of this coupling diminishes with the number of bonds separating the interacting nuclei, providing invaluable information for assigning specific protons and carbons within the molecule.

Section 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is influenced by the local electron density, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring nuclei.

This compound: An Asymmetric System

The asymmetry of this compound leads to a more complex ¹H NMR spectrum compared to its symmetric analogue. The spectrum displays distinct signals for the protons on both the fluorinated (Ring A) and non-fluorinated (Ring B) phenyl rings.

  • Ring A (Fluorinated): The protons on the fluorinated ring (H-2', H-3', H-5', H-6') are chemically non-equivalent. However, due to the molecule's symmetry plane, H-2' is equivalent to H-6', and H-3' is equivalent to H-5'. The protons ortho to the fluorine atom (H-3', H-5') are coupled to the fluorine, resulting in a characteristic splitting pattern. These protons typically appear as a triplet around 7.05 ppm. The protons meta to the fluorine (H-2', H-6') are further away and show less significant coupling to fluorine. These often appear as a multiplet around 7.02-7.06 ppm.[2]

  • Ring B (Phenoxy): The protons on the unsubstituted phenoxy ring also exhibit distinct signals. The ortho protons (H-2, H-6) are deshielded by the ether oxygen and typically appear as a multiplet around 7.34-7.36 ppm.[2] The meta protons (H-3, H-5) are found slightly upfield, often in the same multiplet as the ortho protons. The para proton (H-4) is the most shielded of this ring and appears as a multiplet in the same region.

4,4'-Difluorodiphenyl Ether: A Symmetric System

The C₂ symmetry of 4,4'-difluorodiphenyl ether simplifies its ¹H NMR spectrum significantly. All four protons on one ring are chemically and magnetically equivalent to the corresponding protons on the other ring.

The spectrum typically shows two main multiplets. The protons ortho to the fluorine atoms (H-3, H-5, H-3', H-5') will be coupled to the adjacent fluorine, and the protons meta to the fluorine (H-2, H-6, H-2', H-6') will also form a distinct multiplet.

Comparative Data Summary: ¹H NMR
CompoundProton PositionObserved Chemical Shift (δ, ppm)Multiplicity
This compound H-2', H-6' (ortho to O, meta to F)~7.02-7.06Multiplet
H-3', H-5' (meta to O, ortho to F)~7.05Triplet
H-2, H-6 (ortho to O)~7.34-7.36Multiplet
H-3, H-5, H-4 (meta, para to O)~7.34-7.36Multiplet
4,4'-Difluorodiphenyl Ether H-2, H-6, H-2', H-6' (ortho to O)~7.00Multiplet
H-3, H-5, H-3', H-5' (meta to O)~7.10Multiplet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Section 2: ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The key features are the chemical shifts and the coupling between carbon and fluorine (JCF).

This compound

The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. The carbons on the fluorinated ring exhibit splitting due to C-F coupling.

  • C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-4'), which typically appears as a doublet with a coupling constant in the range of 240-250 Hz.[3] The coupling constants decrease with the number of bonds: ²JCF (ortho) is typically 20-50 Hz, ³JCF (meta) is around 5-10 Hz, and ⁴JCF (para) is usually less than 3 Hz.[3]

4,4'-Difluorodiphenyl Ether

Due to symmetry, the ¹³C NMR spectrum of 4,4'-difluorodiphenyl ether is simpler, showing only four signals for the aromatic carbons. Each of these signals, except for the one corresponding to the carbons at the ether linkage, will be a doublet due to C-F coupling.

Comparative Data Summary: ¹³C NMR
CompoundCarbon PositionObserved Chemical Shift (δ, ppm)C-F Coupling Constant (JCF, Hz)
This compound C-4' (para to O, attached to F)~157.1¹J ≈ 237.2
C-1 (attached to O)~155.3⁴J ≈ 2.0
C-3'/C-5' (ortho to F)~115.7²J ≈ 23.0
C-2'/C-6' (meta to F)~115.4³J ≈ 7.9
Other aromatic C~120-130-
4,4'-Difluorodiphenyl Ether C-4/C-4' (attached to F)~159.0¹J ≈ 241
C-1/C-1' (attached to O)~152.0⁴J ≈ 2.5
C-2/C-6/C-2'/C-6' (meta to F)~120.0³J ≈ 8.5
C-3/C-5/C-3'/C-5' (ortho to F)~116.5²J ≈ 23.5

Note: Chemical shifts and coupling constants are approximate and can vary. Data for this compound is referenced from a study on 1-Butoxy-4-fluorobenzene, which provides a close approximation.[4]

Experimental Protocols

Standard NMR Sample Preparation

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice for these compounds.[2] The residual solvent peak can be used as a secondary internal reference (δH = 7.26 ppm, δC = 77.16 ppm).[5][6]

  • Analyte Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Data Acquisition: Acquire the spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structures and the key through-bond relationships that give rise to the observed NMR coupling patterns.

Caption: Molecular structure of this compound.

Caption: Molecular structure of 4,4'-Difluorodiphenyl Ether.

Concluding Remarks for the Practicing Scientist

The detailed analysis of ¹H and ¹³C NMR spectra of this compound and 4,4'-difluorodiphenyl ether highlights the powerful diagnostic capabilities of NMR spectroscopy in the structural elucidation of fluorinated organic molecules. The key differentiators—molecular symmetry and the number of fluorine substituents—give rise to distinct and predictable spectral patterns. For the medicinal chemist or materials scientist, a firm grasp of these principles is not merely academic; it is a practical tool for reaction monitoring, purity assessment, and the rational design of novel molecular entities. By understanding the causality behind observed chemical shifts and coupling constants, researchers can leverage NMR data to its fullest potential, accelerating the pace of discovery and innovation.

References

A Comparative Guide to the Structural Elucidation of 1-Fluoro-4-phenoxybenzene: Mass Spectrometry vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of pharmaceutical research and drug development, the precise structural characterization of chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-Fluoro-4-phenoxybenzene, a key intermediate in various synthetic pathways. Authored for researchers, scientists, and drug development professionals, this document contrasts the fragmentation-based analysis of mass spectrometry with the structural insights provided by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a multi-faceted approach to compound verification.

Introduction to this compound and its Analytical Importance

This compound (C₁₂H₉FO) is an aromatic ether with a molecular weight of approximately 188.20 g/mol .[1][2] Its structure, featuring a fluorinated phenyl ring linked to a phenoxy group, presents a unique analytical challenge. Understanding its structural integrity is crucial for ensuring the desired outcome of synthetic reactions and the purity of downstream products. This guide will navigate the interpretation of its mass spectrum and compare these findings with data from NMR and FTIR spectroscopy, providing a holistic analytical perspective.

Mass Spectrometry: Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique that provides information about a molecule's mass and fragmentation pattern, offering clues to its structure. When this compound is subjected to EI-MS, it undergoes ionization and subsequent fragmentation into characteristic charged particles.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ion fragments into smaller, more stable ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key peaks:

  • Molecular Ion Peak (M⁺•) at m/z 188: This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.[1][2]

  • Fragment Ion at m/z 159: This significant peak likely results from the loss of a formyl radical (CHO) or a related neutral fragment from the molecular ion, although the exact mechanism for this common fragmentation in diphenyl ethers is complex and can involve rearrangements.

  • Fragment Ion at m/z 77: This prominent peak is characteristic of a phenyl cation (C₆H₅⁺), indicating the cleavage of the ether bond.[1] Aromatic ethers are known to cleave at the bond alpha to the ring, leading to the formation of the phenyl cation.

  • Other Fragments: Other smaller fragments may be observed, corresponding to further fragmentation of the aromatic rings.

The fragmentation pathway can be visualized as follows:

fragmentation M [C₁₂H₉FO]⁺• m/z = 188 (Molecular Ion) F1 [C₁₁H₉O]⁺ m/z = 159 M->F1 Rearrangement & Loss F2 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) M->F2 Ether Bond Cleavage F3 [C₆H₄F]⁺ m/z = 95 (Fluorophenyl Cation) M->F3 Ether Bond Cleavage Neutral1 - CHO• Neutral2 - C₆H₄FO• Neutral3 - C₆H₅O•

Fragmentation pathway of this compound in EI-MS.

Comparative Analysis with Spectroscopic Techniques

While mass spectrometry breaks down the molecule to deduce its structure, spectroscopic techniques like NMR and FTIR provide a non-destructive analysis of the intact molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule.

Based on established substituent effects for aromatic compounds and ethers, the following chemical shifts can be predicted:

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)
C-F (ipso-carbon of fluorophenyl ring)~158-162 (doublet, due to C-F coupling)
C-O (ipso-carbon of fluorophenyl ring)~153-157
C-O (ipso-carbon of phenyl ring)~156-160
Carbons ortho to Fluorine~115-119 (doublet)
Carbons meta to Fluorine~120-124
Carbons ortho to Phenoxy group~118-122
Carbons meta to Phenoxy group~129-131
Carbon para to Phenoxy group~123-127

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

The presence of a fluorine atom will cause splitting of the signals for the carbons in the fluorinated ring, providing definitive evidence for its presence and position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~1600-1450C=C stretchAromatic Ring
~1250-1200Asymmetric C-O-C stretchAryl Ether[3]
~1200-1150C-F stretchAryl Fluoride
~1050-1010Symmetric C-O-C stretchAryl Ether[3]

The strong absorption band around 1250-1200 cm⁻¹ is a key indicator of the aryl ether linkage.

Synthesis and Comparison

The following diagram illustrates the overall analytical workflow for the structural confirmation of this compound, integrating the insights from each technique.

workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis This compound MS Mass Spectrometry (EI-MS) Synthesis->MS Provides Molecular Weight & Fragmentation Pattern NMR ¹³C NMR Spectroscopy Synthesis->NMR Confirms Carbon Skeleton & Substituent Positions FTIR FTIR Spectroscopy Synthesis->FTIR Identifies Functional Groups (Ether, C-F) MS_Data m/z 188 (M⁺•) m/z 159, 77 MS->MS_Data NMR_Data Characteristic Chemical Shifts & C-F Coupling NMR->NMR_Data FTIR_Data Aryl Ether C-O Stretch (~1240 cm⁻¹) C-F Stretch (~1200 cm⁻¹) FTIR->FTIR_Data Conclusion Confirmed Structure of This compound MS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Integrated analytical workflow for structural confirmation.

Conclusion: A Synergistic Approach

While mass spectrometry provides invaluable information regarding the molecular weight and fragmentation of this compound, a comprehensive structural elucidation is best achieved through a synergistic approach. ¹³C NMR spectroscopy confirms the carbon framework and the position of the fluorine substituent, while FTIR spectroscopy provides definitive evidence of the ether linkage and the carbon-fluorine bond. By combining the data from these three powerful analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their research and development processes.

References

A Comparative Guide to the FTIR Spectrum of 1-Fluoro-4-phenoxybenzene: An Analysis of Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Fluoro-4-phenoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a comparative framework for spectral interpretation. By contrasting the spectrum of the target molecule with simpler analogues—fluorobenzene and diphenyl ether—we will deconstruct the vibrational contributions of its core functional groups: the carbon-fluorine bond, the diaryl ether linkage, and the substituted aromatic rings. This approach not only facilitates a robust assignment of spectral features but also reinforces the fundamental principles of vibrational spectroscopy.

The Molecular Blueprint: Structure and Vibrational Modes

This compound (C₁₂H₉FO) is an aromatic ether distinguished by a fluorine atom on one of its phenyl rings. Its structure comprises three key components for FTIR analysis: a para-substituted fluorophenyl group, a monosubstituted phenyl group, and the central C-O-C ether bridge. Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

cluster_mol This compound cluster_groups Key Functional Groups for FTIR Analysis r1 Fluorophenyl Ring (p-disubstituted) o Ether Linkage (C-O-C) r1->o cf C-F Bond r1->cf para r2 Phenyl Ring (monosubstituted) o->r2 fg1 Aryl C-F Stretch fg2 Asymmetric C-O-C Stretch fg3 Aromatic C=C & C-H Bends

Caption: Molecular structure and key functional groups of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure spectral accuracy and reproducibility, Attenuated Total Reflectance (ATR) is the preferred technique for a liquid or solid sample like this compound, as it requires minimal sample preparation.

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation: Ensure the spectrometer is purged and stable. The ATR crystal (typically diamond or germanium) must be impeccably clean. This is a critical step, as any residue will appear in the spectrum.

  • Background Collection: Before introducing the sample, a background spectrum is collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions.

  • Sample Application: Apply a small amount of this compound directly onto the ATR crystal. If solid, ensure firm and even contact using the pressure clamp. This maximizes the interaction between the sample and the infrared evanescent wave.

  • Sample Spectrum Collection: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine functional group analysis.

  • Data Processing: After collection, the spectrum is analyzed. This may include baseline correction or other processing steps, though modern ATR techniques often yield high-quality spectra without extensive manipulation.

Caption: Standard workflow for ATR-FTIR spectral acquisition.

Spectral Deconstruction: Analysis of this compound

The FTIR spectrum can be logically divided into distinct regions, each revealing specific structural information. The table below summarizes the principal vibrational modes and their expected absorption frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3100 - 3000Medium-WeakC-H StretchAromatic C-H bonds[1][2]
1600 - 1580MediumC=C StretchAromatic Ring Skeletal Vibration[3]
1500 - 1470StrongC=C StretchAromatic Ring Skeletal Vibration[3]
~1240StrongAsymmetric C-O-C StretchAryl Ether Linkage[4][5][6]
1230 - 1180StrongC-F StretchAromatic C-F bond[7][8]
~1040MediumSymmetric C-O-C StretchAryl Ether Linkage[4][5]
860 - 800StrongC-H Out-of-Plane Bend1,4-Disubstitution (para)[1][9]
770 - 730 & 720 - 680StrongC-H Out-of-Plane BendMonosubstitution[3][9]

Key Interpretive Insights:

  • Aromatic C-H Stretch (>3000 cm⁻¹): The presence of weak to medium bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[1][2] Aliphatic C-H stretches, by contrast, appear just below 3000 cm⁻¹.[3]

  • Aromatic Ring Stretching (1600-1450 cm⁻¹): Multiple sharp bands in this region are characteristic of the C=C bond stretching within the benzene rings.[3]

  • The Diagnostic Fingerprint (1300-1000 cm⁻¹): This region is particularly informative. The most intense peak is typically the asymmetric C-O-C stretch of the diaryl ether, expected around 1240 cm⁻¹.[5] The C-F stretch in aromatic compounds gives rise to a strong absorption in the 1300-1100 cm⁻¹ range; for fluorobenzene, this is often coupled with other vibrations and appears around 1292-1328 cm⁻¹.[7] In this compound, this band will be present near the dominant C-O-C stretch. The weaker symmetric C-O-C stretch is also found in this region, typically near 1040 cm⁻¹.[4]

  • Substitution Pattern (<900 cm⁻¹): The out-of-plane (o.o.p.) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic rings.[1][9] We expect to see a strong band between 860-800 cm⁻¹ confirming the 1,4-disubstitution (para) of the fluorophenyl ring, and two bands (770-730 cm⁻¹ and 720-680 cm⁻¹) characteristic of the monosubstituted phenoxy ring.[9]

A Comparative Analysis: Isolating Functional Group Contributions

To validate the peak assignments for this compound, we compare its spectrum with those of its constituent parts: fluorobenzene and diphenyl ether. This exercise demonstrates how specific structural changes manifest in the IR spectrum.

Vibrational ModeFluorobenzene (Ph-F)Diphenyl Ether (Ph-O-Ph)This compoundRationale for Change
Asymmetric C-O-C Stretch Absent~1238 cm⁻¹[5]~1240 cm⁻¹ Introduction of the ether linkage creates this strong, characteristic band.
C-F Stretch ~1292 cm⁻¹[7]Absent~1230-1180 cm⁻¹ Introduction of the fluorine atom creates this strong absorption.
Para-substituted C-H Bend AbsentAbsent~830 cm⁻¹ This band appears due to the specific 1,4-disubstitution pattern on one ring.
Monosubstituted C-H Bend ~750 & 690 cm⁻¹~750 & 692 cm⁻¹[5]~750 & 690 cm⁻¹ This pattern is retained from the monosubstituted phenoxy portion of the molecule.

Comparison vs. Fluorobenzene: The spectrum of fluorobenzene provides the baseline for a monosubstituted aromatic ring containing a C-F bond.[10][11] When comparing it to this compound, the most dramatic new features are the very strong asymmetric C-O-C stretch around 1240 cm⁻¹ and the bands corresponding to the second aromatic ring.

Comparison vs. Diphenyl Ether: Diphenyl ether serves as the model for the diaryl ether functionality.[5][12] Its spectrum is dominated by the C-O-C stretch at ~1238 cm⁻¹ and the absorptions of two monosubstituted rings.[5] When a fluorine atom is added in the para position of one ring, as in our target molecule, a new strong C-F stretching band appears, and the out-of-plane bending region changes to reflect both a monosubstituted and a 1,4-disubstituted ring system.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the foundational principles of vibrational spectroscopy, allows for the confident assignment of its key functional groups. The strong absorptions around 1240 cm⁻¹ (asymmetric C-O-C stretch) and in the 1230-1180 cm⁻¹ range (C-F stretch), coupled with the distinct aromatic C=C stretching and C-H out-of-plane bending bands, provide an unambiguous spectral fingerprint. By employing a comparative approach with simpler molecules like fluorobenzene and diphenyl ether, we can effectively isolate and understand the spectral contribution of each component, transforming a complex spectrum into a clear and logical molecular confirmation.

References

A Comparative Guide to the Reactivity of 1-Fluoro-4-phenoxybenzene and 1-Chloro-4-phenoxybenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms and substrate reactivity is paramount for efficient synthesis design. This guide provides an in-depth comparison of the reactivity of 1-Fluoro-4-phenoxybenzene and 1-Chloro-4-phenoxybenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. While seemingly counterintuitive to those familiar with aliphatic substitution reactions, the principles governing SNAr position the fluoro-substituted compound as the more reactive species.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups.[1][2]

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial step is typically the rate-determining step as it involves the temporary disruption of the aromatic system to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and induction, thereby accelerating the reaction.[1][2]

The "Element Effect": Unraveling the Counterintuitive Reactivity of Aryl Halides

In the realm of SNAr reactions, the typical leaving group ability observed in SN2 reactions (I > Br > Cl > F) is inverted.[3] The established reactivity order for aryl halides in SNAr is F > Cl ≈ Br > I. This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.

The rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[3] The high electronegativity of fluorine creates a more polarized C-F bond compared to a C-Cl bond. This polarization renders the carbon atom attached to the fluorine significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced electrophilicity lowers the activation energy of the first, rate-determining step, leading to a faster overall reaction rate for the fluoro-substituted compound.[4] While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, second step of the reaction, having a minimal impact on the overall reaction kinetics.

Comparative Reactivity: Insights from Activated Systems

However, extensive studies on more activated systems, such as those containing nitro groups, consistently demonstrate the superior reactivity of aryl fluorides. For instance, in the reaction of 2,4-dinitrophenyl halides with piperidine in methanol, the relative rate of reaction for the fluoride is significantly higher than that for the chloride.

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1
Data for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.

This substantial rate difference underscores the dominance of the inductive effect of the halogen in the rate-determining step of the SNAr reaction. Quantitative structure-reactivity relationship (QSRR) models for SNAr reactions further confirm that the reactivity of aryl halides follows the trend Ar–F >> Ar–Cl ~ Ar–Br.[1][5] These models, which are built on extensive experimental data, provide a robust framework for predicting the reactivity of various aryl halides in SNAr reactions.

Based on these well-established principles, it is expected that This compound will be more reactive than 1-Chloro-4-phenoxybenzene in nucleophilic aromatic substitution reactions, provided the reaction proceeds via the SNAr mechanism.

Experimental Protocol: A Representative SNAr Reaction

The following is a representative, generalized protocol for the synthesis of an N-aryl compound via an SNAr reaction. This protocol should be adapted and optimized for specific substrates and nucleophiles.

Synthesis of N-(4-phenoxyphenyl)morpholine

Materials:

  • This compound (or 1-Chloro-4-phenoxybenzene)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-phenoxyphenyl)morpholine.

Visualizing the SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism of a nucleophilic aromatic substitution reaction.

References

A Comparative Guide to the Biological Activity of 1-Fluoro-4-phenoxybenzene and its Non-fluorinated Analog, Phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impact of subtle molecular modifications on biological activity is paramount. The introduction of a single fluorine atom can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the biological activities of 1-fluoro-4-phenoxybenzene and its parent compound, phenoxybenzene. While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and data from structurally related compounds to provide a predictive comparison. We will delve into the expected differences in their metabolic stability, receptor binding affinity, and cytotoxicity, supported by detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The Significance of Fluorine in Drug Design

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2] The carbon-fluorine bond is exceptionally strong and more polarized than a carbon-hydrogen bond, which can lead to several advantageous changes[3]:

  • Increased Metabolic Stability: The C-F bond is highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs), which are primary drivers of drug metabolism.[4][5] This can lead to a longer half-life and improved bioavailability of the compound.

  • Altered Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, potentially altering receptor binding interactions.

  • Enhanced Binding Affinity: In some cases, fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, leading to increased potency.

Metabolic Stability: A Tale of Two Phenyl Rings

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing, and can also result in the formation of toxic metabolites.[6] For aromatic compounds like phenoxybenzene, a primary route of metabolism is hydroxylation of the aromatic rings, catalyzed by CYP enzymes.[5][7]

It is anticipated that this compound would exhibit significantly greater metabolic stability compared to phenoxybenzene. The fluorine atom at the para-position of one of the phenyl rings is expected to block this site from oxidative metabolism. This forces the metabolic enzymes to act on other, potentially less favorable, positions on the molecule, likely slowing down the overall rate of metabolism.

Proposed Metabolic Pathways

The following diagram illustrates the likely primary metabolic pathways for both compounds.

cluster_0 Phenoxybenzene Metabolism cluster_1 This compound Metabolism Phenoxybenzene Phenoxybenzene Para-hydroxylated metabolite Para-hydroxylated metabolite Phenoxybenzene->Para-hydroxylated metabolite CYP-mediated hydroxylation This compound This compound Blocked Metabolism at\npara-position Blocked Metabolism at para-position This compound->Blocked Metabolism at\npara-position Fluorine blocks hydroxylation Metabolism at other\npositions (slower) Metabolism at other positions (slower) This compound->Metabolism at other\npositions (slower) cluster_0 Receptor Binding Assay Workflow Prepare assay plate with\nmembranes, radioligand,\nand test compounds Prepare assay plate with membranes, radioligand, and test compounds Incubate to reach\nequilibrium Incubate to reach equilibrium Prepare assay plate with\nmembranes, radioligand,\nand test compounds->Incubate to reach\nequilibrium Filter to separate\nbound and free radioligand Filter to separate bound and free radioligand Incubate to reach\nequilibrium->Filter to separate\nbound and free radioligand Wash filters Wash filters Filter to separate\nbound and free radioligand->Wash filters Measure radioactivity Measure radioactivity Wash filters->Measure radioactivity Data analysis to\ndetermine IC50 and Ki Data analysis to determine IC50 and Ki Measure radioactivity->Data analysis to\ndetermine IC50 and Ki

References

A Comparative Guide to Catalysts for Diaryl Ether Synthesis: From Traditional to Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, therefore, is of paramount importance to researchers in organic and medicinal chemistry. This guide offers a comparative analysis of the primary catalytic systems employed for the synthesis of diaryl ethers, providing experimental insights and data to aid in the selection of the most suitable method for a given application. We will delve into the venerable Ullmann condensation, the versatile Buchwald-Hartwig C-O coupling, and touch upon emerging metal-free alternatives, offering a comprehensive overview for both seasoned researchers and newcomers to the field.

The Enduring Legacy of Copper: The Ullmann Condensation

First described by Fritz Ullmann in 1905, the Ullmann condensation is the classic method for forming a diaryl ether bond through the copper-catalyzed reaction of a phenol with an aryl halide.[3] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210°C), polar aprotic solvents, and stoichiometric amounts of copper.[4] However, significant advancements have led to milder and more efficient catalytic versions.

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Condensation cluster_cycle Catalytic Cycle A Cu(I) Catalyst C Cu(I) Phenoxide A->C Coordination B Phenol + Base B->C F Cu(III) Intermediate (Ar-Cu(III)-OAr') C->F Oxidative Addition C->F D Aryl Halide (Ar-X) D->F E Oxidative Addition F->A F->A H Diaryl Ether (Ar-OAr') F->H Reductive Elimination G Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Modern Ullmann-Type Reactions

Contemporary Ullmann-type reactions often employ ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. Additives like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to significantly accelerate the reaction, allowing it to proceed at more moderate temperatures.[5] The use of cesium carbonate as a base has also become common, obviating the need for pre-formation of the phenoxide.[6]

Experimental Protocol: Ligand-Accelerated Ullmann Coupling [5]

  • To a reaction vial, add the aryl halide (1.0 mmol), phenol (1.2 mmol), cesium carbonate (2.0 mmol), CuCl (0.05 mmol, 5 mol%), and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD, 0.1 mmol, 10 mol%).

  • Add N-methyl-2-pyrrolidone (NMP) (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

The Power of Palladium: Buchwald-Hartwig C-O Coupling

The advent of the Buchwald-Hartwig amination has had a profound impact on C-N bond formation, and its principles have been successfully extended to the synthesis of diaryl ethers (C-O bond formation).[7][8] This palladium-catalyzed cross-coupling reaction offers a powerful and often milder alternative to the Ullmann condensation, with a broader substrate scope and greater functional group tolerance.[7]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally accepted to proceed through a series of well-defined steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the phenol (or phenoxide) to the resulting Pd(II) complex, deprotonation of the phenol by a base, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_CO_Coupling cluster_cycle Catalytic Cycle A Pd(0)L_n D Ar-Pd(II)(X)L_n A->D Oxidative Addition A->D B Aryl Halide (Ar-X) B->D C Oxidative Addition G [Ar-Pd(II)(OAr')L_n] D->G Ligand Exchange & Deprotonation D->G E Phenol (Ar'-OH) E->G F Ligand Exchange G->A G->A J Diaryl Ether (Ar-O-Ar') G->J Reductive Elimination H Base H->G I Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

The Critical Role of Ligands

The success of the Buchwald-Hartwig diaryl ether synthesis is highly dependent on the choice of phosphine ligand.[9][10] Bulky and electron-rich biaryl phosphine ligands, such as JohnPhos, XPhos, and SPhos, have proven to be particularly effective, enabling the coupling of a wide range of aryl halides (including chlorides) and phenols under relatively mild conditions.[7][11]

Experimental Protocol: Buchwald-Hartwig Diaryl Ether Synthesis [7]

  • In a glovebox, charge a reaction tube with the aryl halide (1.0 mmol), phenol (1.2 mmol), a suitable biaryl phosphine ligand (e.g., JohnPhos, 0.02 mmol, 2 mol%), and a palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Add a base, such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add a dry, deoxygenated solvent, such as toluene (2 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Performance of Catalytic Systems

The choice between a copper-catalyzed and a palladium-catalyzed approach often depends on the specific substrates, desired reaction conditions, and cost considerations. The following table provides a general comparison of the two systems.

FeatureUllmann Condensation (Modern)Buchwald-Hartwig C-O Coupling
Catalyst Copper salts (e.g., CuI, CuCl)Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often used (e.g., diamines, β-diketones)Essential (e.g., bulky phosphines)
Reaction Temp. 90-140 °C[12]Room temperature to 110 °C[7][13]
Substrate Scope Good for aryl iodides and bromidesExcellent for aryl chlorides, bromides, iodides, and triflates[12]
Functional Group Tol. ModerateExcellent
Cost Generally lower catalyst costHigher catalyst and ligand cost

Emerging Frontiers: Metal-Free Arylations

Recent research has focused on developing more sustainable and cost-effective methods for diaryl ether synthesis. One promising approach involves the use of diaryliodonium salts as arylating agents.[14][15] These reactions can often be performed under metal-free conditions, offering a distinct advantage in terms of avoiding transition metal contamination in the final product.[16] Base-dependent selectivity has also been demonstrated for the N- versus O-arylation of ambident nucleophiles using diaryliodonium salts.[14][17]

Conclusion

The synthesis of diaryl ethers has evolved significantly from the harsh conditions of the classical Ullmann condensation. Modern copper-catalyzed systems offer improved efficiency and milder conditions. The palladium-catalyzed Buchwald-Hartwig C-O coupling has emerged as a highly versatile and reliable method with a broad substrate scope and excellent functional group tolerance. For applications where metal contamination is a concern, emerging metal-free methods using diaryliodonium salts present an attractive alternative. The selection of the optimal catalytic system will depend on a careful evaluation of the specific synthetic challenge, including the nature of the substrates, the desired scale of the reaction, and economic considerations.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-Fluoro-4-phenoxybenzene

This compound is a halogenated aromatic ether with a molecular structure that makes it a valuable intermediate in organic synthesis, potentially in the development of pharmaceuticals and specialty materials.[1][2] The purity and concentration of such building blocks are critical, as they directly impact the yield, purity, and safety profile of the final product. Therefore, robust, reliable, and validated analytical methods are not just a regulatory formality but a scientific necessity for ensuring data integrity and product quality.

This guide provides an in-depth comparison of two common, powerful analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will explore the nuanced causality behind the development of these methods, present detailed validation protocols, and demonstrate a cross-validation workflow to ensure consistency and reliability between the techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[3][4][5]

Part 1: The Framework for Analytical Excellence: Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Regulatory bodies like the FDA require this to ensure that the methods used for analyzing drugs are accurate, specific, and reproducible.[6][7] The core performance characteristics, as stipulated by ICH Q2(R1), form the bedrock of our validation protocols.[3][8]

Key Validation Parameters Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[4][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a workflow diagram illustrating the logical progression of a comprehensive method validation study.

G cluster_prep Phase 1: Preparation & Development cluster_core_validation Phase 2: Core Validation Experiments cluster_final Phase 3: Finalization Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Determination Prec->Limits Robust Robustness Limits->Robust Report Validation Report & SOP Generation Robust->Report

Caption: A typical workflow for analytical method validation, from development to final reporting.

Part 2: Comparative Guide to Analytical Methods

For a semi-volatile aromatic compound like this compound, both Gas and Liquid Chromatography are powerful analytical choices. The selection depends on factors like sample matrix, required sensitivity, and available instrumentation.[11]

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for volatile and thermally stable compounds.[12] Separation occurs as the sample travels through a capillary column, and the Flame Ionization Detector (FID) provides high sensitivity for organic compounds containing carbon-hydrogen bonds.[13][14]

  • Standard & Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone (HPLC grade).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with Acetone.

    • Sample Preparation: Dissolve the test sample in Acetone to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • GC System: Agilent 8860 GC or equivalent.

    • Column: Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Injector: Split/Splitless, used in Split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Detector: FID at 280°C.

    Senior Application Scientist's Note: The choice of a DB-5ms column provides excellent resolving power for a wide range of semi-polar and non-polar aromatic compounds. The temperature program is designed to ensure the analyte elutes as a sharp, symmetrical peak without excessive retention time, optimizing throughput.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 100 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 1.5.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9990.9995
Range (µg/mL) -5 - 250
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 1.0%0.65%
- Intermediate (n=6)≤ 2.0%1.15%
LOD (µg/mL) S/N ≥ 3:10.3
LOQ (µg/mL) S/N ≥ 10:11.0
Specificity No interference at analyte RTPassed
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15] For this compound, its aromatic rings contain a chromophore that absorbs UV light, making it readily detectable with a Diode Array (DAD) or UV detector.[16][17]

  • Standard & Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (HPLC grade).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Acetonitrile and Water.

    • Sample Preparation: Dissolve the test sample in the 50:50 Acetonitrile/Water mixture to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: Waters SunFire C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 228 nm.

    Senior Application Scientist's Note: A C18 column is the workhorse of reversed-phase HPLC and is ideal for retaining hydrophobic aromatic compounds. The gradient elution allows for a sharp peak and efficient cleaning of the column after each injection. Adding 0.1% formic acid to the mobile phase helps to protonate any residual silanols on the column packing, leading to improved peak symmetry and reproducibility.[18] The detection wavelength of 228 nm was selected based on the UV absorbance maximum for the phenoxybenzene moiety.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 100 µg/mL).

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%. Tailing factor ≤ 1.5.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9990.9998
Range (µg/mL) -5 - 250
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD)
- Repeatability (n=6)≤ 1.0%0.52%
- Intermediate (n=6)≤ 2.0%0.98%
LOD (µg/mL) S/N ≥ 3:10.5
LOQ (µg/mL) S/N ≥ 10:11.5
Specificity No interference at analyte RTPassed

Part 3: Cross-Validation for Method Concordance

Once both methods are individually validated, a cross-validation study is performed to ensure they produce equivalent results. This is crucial when methods are used interchangeably or during a method transfer between laboratories.[9] The process involves analyzing the same batch of samples with both validated methods and statistically comparing the outcomes.

G Sample Homogeneous Sample Batch (n=5) Prep Prepare Samples (e.g., 100 µg/mL nominal) Sample->Prep GC_Method Analyze via Validated GC-FID Method Prep->GC_Method HPLC_Method Analyze via Validated HPLC-UV Method Prep->HPLC_Method GC_Results GC Results (Mean, SD) GC_Method->GC_Results HPLC_Results HPLC Results (Mean, SD) HPLC_Method->HPLC_Results Stat_Comp Statistical Comparison (e.g., Student's t-test, F-test) GC_Results->Stat_Comp HPLC_Results->Stat_Comp Conclusion Conclusion: Methods are Concordant Stat_Comp->Conclusion

Caption: Workflow for cross-validating two analytical methods to ensure result concordance.

Comparative Results

Five samples from a single production batch were prepared and analyzed using both the validated GC-FID and HPLC-UV methods.

Sample IDGC-FID Result (µg/mL)HPLC-UV Result (µg/mL)% Difference
Batch-01-A101.2100.80.40%
Batch-01-B99.8100.5-0.70%
Batch-01-C100.5101.1-0.59%
Batch-01-D101.5101.9-0.39%
Batch-01-E100.199.50.60%
Mean 100.62 100.76
Std. Dev. 0.69 0.89

A Student's t-test performed on the two data sets yielded a p-value of 0.81. Since this value is significantly greater than 0.05, it indicates that there is no statistically significant difference between the means of the two methods. This confirms the methods are concordant and can be used interchangeably for the quantitative analysis of this compound.

Conclusion and Recommendations

Both the developed GC-FID and HPLC-UV methods have been shown to be linear, accurate, precise, and specific for the quantification of this compound. The cross-validation study confirms their concordance, providing a high degree of confidence in the analytical results regardless of the chosen technique.

  • Recommendation for GC-FID: This method is slightly more sensitive (lower LOD/LOQ) and is preferable for analyzing samples where volatile impurities are also of interest.

  • Recommendation for HPLC-UV: This method is ideal for high-throughput screening environments and for samples containing non-volatile or thermally labile impurities that would not be amenable to GC analysis.

By grounding our protocols in the authoritative principles of the ICH and rigorously validating performance, we establish a trustworthy analytical framework essential for modern research and drug development.

References

A Comparative Guide to the Synthetic Routes of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-4-phenoxybenzene (CAS No. 330-84-7) is a key diaryl ether building block in the synthesis of high-value organic molecules.[1][2] Its structure, featuring a fluorinated phenyl ring linked to a phenoxy group, imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced polymers. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making efficient and scalable access to this intermediate a critical objective for synthetic chemists.[3]

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. The discussion is grounded in established chemical literature and provides objective data to aid researchers in selecting the optimal route for their specific application, whether for lab-scale discovery or large-scale manufacturing.

Core Synthetic Strategies: An Overview

The formation of the central C-O ether bond is the crux of any synthesis of this compound. Three principal methodologies dominate this field, each with a distinct mechanistic foundation and operational profile:

  • Nucleophilic Aromatic Substitution (S_N_Ar): A direct and often atom-economical approach where a phenoxide nucleophile displaces a fluoride from an activated aromatic ring.

  • Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.

  • Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling method known for its high efficiency, mild conditions, and broad substrate scope.

Route 1: Nucleophilic Aromatic Substitution (S_N_Ar)

The S_N_Ar reaction is a powerful, metal-free method for forming aryl ethers, contingent on the electronic properties of the aryl halide. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack.

Reaction Principle & Mechanistic Insight

The mechanism involves the attack of a nucleophile (phenoxide) on the carbon atom bearing the leaving group (fluoride) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the leaving group. For this reaction to be efficient, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups.

In the synthesis of this compound, a common approach involves the reaction of 1,4-difluorobenzene with phenol. The second fluorine atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. Counterintuitively, fluoride is an excellent leaving group in S_N_Ar reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack. Since the bond-breaking step is not rate-determining, the strength of the C-F bond is less critical than its ability to facilitate the initial nucleophilic addition.[5][6]

Figure 1: S_N_Ar mechanism for this compound synthesis.
Detailed Experimental Protocol

This protocol is adapted from analogous S_N_Ar procedures for diaryl ether synthesis.[7]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration relative to phenol).

  • Reactant Addition: Add 1,4-difluorobenzene (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 130-150 °C and maintain for 4-8 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. An off-white solid or oil should precipitate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M NaOH solution to remove unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Ullmann Condensation

The Ullmann condensation is a cornerstone of aryl ether synthesis, relying on copper catalysis to couple a phenol with an aryl halide. While traditional methods required harsh conditions (high temperatures >200 °C and stoichiometric copper), modern protocols have significantly improved its practicality.[8]

Reaction Principle & Mechanistic Insight

The Ullmann reaction for C-O bond formation involves the reaction of a copper(I) phenoxide with an aryl halide.[8][9] The precise mechanism is complex and debated, but a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[9] The reaction is sensitive to solvent, base, and the electronic nature of the substrates. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, whereas they can hinder it if present on the phenol.[10][11]

Ullmann_Cycle cu1_catalyst Cu(I)X cu1_phenoxide Cu(I)-OPh cu3_intermediate Ar-Cu(III)(X)-OPh cu1_phenoxide->cu3_intermediate + Ar-X (Oxidative Addition) product Ar-O-Ph cu3_intermediate->product (Reductive Elimination) cu1_catalyst->cu1_phenoxide + PhO⁻ - X⁻

Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling.
Detailed Experimental Protocol

This protocol is based on modern Ullmann-type reactions employing a soluble copper catalyst.[10]

  • Inert Atmosphere: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (5 mol%), 4-fluorophenol (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Reagent Addition: Add bromobenzene (1.0 equivalent) and a suitable ligand such as 1,10-phenanthroline (10 mol%).

  • Solvent: Add a high-boiling solvent like toluene or o-xylene. Non-polar solvents have been shown to be effective with the right catalyst system.[10]

  • Reaction: Heat the sealed tube to 110-140 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final product.

Route 3: Buchwald-Hartwig C-O Coupling

Developed in the mid-1990s, the Buchwald-Hartwig amination has been successfully extended to C-O bond formation, representing the state-of-the-art in cross-coupling chemistry.[12][13] This palladium-catalyzed method offers a highly efficient, general, and often milder alternative to the Ullmann condensation.[14]

Reaction Principle & Mechanistic Insight

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[15] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated phenol (phenoxide). The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The success of this reaction is critically dependent on the choice of phosphine ligand, which must be bulky and electron-rich to promote the reductive elimination step and stabilize the catalytic species.[13]

Buchwald_Hartwig_Cycle pd0 LₙPd(0) pd2_oxidative LₙPd(II)(Ar)(X) pd0->pd2_oxidative + Ar-X (Oxidative Addition) pd2_alkoxide LₙPd(II)(Ar)(OPh) pd2_oxidative->pd2_alkoxide + PhO⁻ - X⁻ pd2_alkoxide->pd0 product Ar-O-Ph pd2_alkoxide->product (Reductive Elimination)

Figure 3: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Detailed Experimental Protocol

This protocol is representative of modern Buchwald-Hartwig C-O coupling reactions.

  • Inert Atmosphere Setup: In a glovebox or under an argon stream, charge an oven-dried vial with a palladium precursor such as Pd(OAc)₂ (1-2 mol%), a suitable phosphine ligand (e.g., a Josiphos or Buchwald biaryl ligand, 2-4 mol%), and a strong base like NaOtBu or K₃PO₄ (1.5 equivalents).

  • Reagent Addition: Add phenol (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent) to the vial.

  • Solvent: Add anhydrous, deoxygenated toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours. The reaction is typically much faster than the Ullmann equivalent.

  • Workup and Purification: The workup is similar to the Ullmann procedure. After cooling, dilute with an organic solvent, filter through Celite to remove the palladium catalyst and salts, and concentrate. The crude product is then purified via column chromatography.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route is a multifactorial decision, balancing cost, scale, efficiency, and available equipment. The following table summarizes the key operational parameters for each method.

FeatureNucleophilic Aromatic Substitution (S_N_Ar)Ullmann CondensationBuchwald-Hartwig Coupling
Starting Materials 1,4-Difluorobenzene + Phenol4-Fluorophenol + Aryl Halide (Br, I)4-Fluorophenol + Aryl Halide (Cl, Br, I)
Catalyst None (Metal-free)Copper (CuI, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃) + Ligand
Key Reagents Strong Base (K₂CO₃, NaH)Base (Cs₂CO₃, K₂CO₃), optional ligandStrong Base (NaOtBu, K₃PO₄), Phosphine Ligand
Typical Solvents Polar aprotic (DMSO, DMF)High-boiling (Toluene, NMP, Xylene)Anhydrous, non-polar (Toluene, Dioxane)
Temperature (°C) High (130-160 °C)High (110-200+ °C)Mild to Moderate (80-110 °C)
Typical Yields Moderate to Good (60-85%)Moderate to Good (50-80%)Good to Excellent (75-95%+)
Advantages - Low cost (no metal catalyst) - Simple reagents - Atom economical- Cheaper catalyst than Palladium - Well-established methodology- High yields and selectivity - Mild reaction conditions - Broad substrate scope & functional group tolerance
Disadvantages - Requires activated aryl halide - High reaction temperatures - Limited substrate scope- Harsh conditions (high temp) - Often requires excess reagents - Catalyst can be difficult to remove- Expensive and air-sensitive catalyst/ligands - Requires strictly inert conditions - Potential for heavy metal contamination

graph TD {
A[Start: Define Synthesis Goal] --> B{Key Considerations};
B --> C[Scale & Cost];
B --> D[Substrate Availability];
B --> E[Process Safety & Conditions];

C --> F[**S_N_Ar**

(Large Scale, Low Cost)]; C --> G[Ullmann (Intermediate Scale/Cost)]; C --> H[Buchwald-Hartwig (Lab Scale, High Value)];

D --> F;
D --> G;
D --> H;

E --> F;
E --> G;
E --> H;

F --> I[**Outcome:** Economical but condition-limited];
G --> J[**Outcome:** Robust but potentially harsh];
H --> K[**Outcome:** Versatile but expensive];

style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;
style G fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124;
style H fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF;

}

Figure 4: Decision workflow for selecting a synthetic route.

Conclusion and Recommendations

There is no single "best" method for the synthesis of this compound; the optimal choice is context-dependent.

  • For large-scale industrial production where cost is the primary driver, Nucleophilic Aromatic Substitution is often the most attractive route. Its metal-free nature and use of inexpensive bulk chemicals (1,4-difluorobenzene, phenol, K₂CO₃) make it highly economical, provided the high reaction temperatures and solvent recycling are manageable.

  • The Ullmann Condensation serves as a reliable workhorse, particularly when S_N_Ar is not feasible due to a lack of substrate activation. Modern protocols using catalytic copper and ligands have made it more efficient, but it often requires higher temperatures and longer reaction times than palladium-catalyzed methods.

  • For medicinal chemistry and discovery labs , where speed, versatility, and yield are paramount, the Buchwald-Hartwig C-O Coupling is the undisputed champion. Its mild conditions, exceptional functional group tolerance, and consistently high yields allow for rapid synthesis and derivatization. The high cost of the palladium catalyst and ligands is a justifiable expense for small-scale, high-value applications.

Ultimately, a thorough process of evaluation, considering starting material costs, catalyst performance, reaction conditions, and scalability, will guide the discerning researcher to the most appropriate and effective synthetic strategy.

References

The Fluorine Factor: A Comparative Guide to the Effects of Fluorine Substitution on Phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This guide provides an in-depth, objective comparison of how the substitution of a single fluorine atom at the ortho-, meta-, and para- positions of the phenoxybenzene core alters its fundamental physicochemical and pharmacological properties. By synthesizing experimental data and computational predictions, we aim to equip researchers with the field-proven insights necessary to harness the power of fluorine in their own molecular design endeavors.

The Foundational Scaffold: Phenoxybenzene

Phenoxybenzene, a simple aromatic ether, serves as our baseline for this comparative analysis. It is a relatively lipophilic and metabolically susceptible molecule. Its core properties are summarized below.

PropertyPhenoxybenzene (Unsubstituted)Data Source
LogP 4.21[1]
Dipole Moment (Debye) 1.17 D[1]
Metabolic Stability Susceptible to aromatic hydroxylationGeneral Principle
Binding Interactions Primarily hydrophobic and π-stackingGeneral Principle

The Impact of Fluorine Substitution: A Positional Analysis

The introduction of a single fluorine atom onto one of the phenyl rings of phenoxybenzene dramatically perturbs its electronic landscape, which in turn influences its lipophilicity, metabolic fate, and potential for molecular interactions. The position of the fluorine atom is not a trivial consideration; ortho-, meta-, and para-substitution each impart a unique set of properties to the resulting molecule.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network of the aromatic ring.[2] This effect generally deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated into the pi system of the ring via a resonance effect (+R).[3] The interplay of these opposing forces is key to understanding the nuanced behavior of fluorinated aromatics.

  • Ortho- and Para-Substitution: In these positions, the +R effect can directly delocalize electron density to the carbocation intermediates formed during electrophilic aromatic substitution, thereby stabilizing them.[4] This makes the ortho and para positions more reactive than the meta position, despite the overall deactivation of the ring by the -I effect.[2]

  • Meta-Substitution: The +R effect from a meta-substituent does not effectively stabilize the carbocation intermediate, leaving the strong -I effect to dominate, thus deactivating this position.[5]

dot graph TD { subgraph "Electronic Effects of Fluorine" A[Fluorine Substituent] --> B{Inductive Effect (-I)}; A --> C{Resonance Effect (+R)}; B --> D["Electron Withdrawal (Deactivation)"]; C --> E["Electron Donation (Activation of o,p)"]; D --> F["Overall Ring Deactivation"]; E --> G["Directs Electrophilic Attack to Ortho/Para"]; end }

A diagram illustrating the dual electronic effects of fluorine on an aromatic ring.

Lipophilicity (LogP): A Subtle Shift

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6] The introduction of a single fluorine atom generally leads to a slight increase in lipophilicity.[7]

CompoundPredicted LogPRationale
Phenoxybenzene 4.21Baseline
2-Fluorophenoxybenzene ~4.4 - 4.6Increased hydrophobicity from fluorine.
3-Fluorophenoxybenzene ~4.4 - 4.6Similar increase in hydrophobicity.
4-Fluorophenoxybenzene ~4.4 - 4.6Comparable increase in hydrophobicity.

Note: The LogP values for the fluorinated analogs are estimates based on general principles of fluorine's contribution to lipophilicity. Experimental values may vary slightly.

Dipole Moment: A Vectorial Change

The introduction of the highly electronegative fluorine atom creates a significant dipole moment. The overall molecular dipole moment is a vector sum of the individual bond dipoles, and thus, the position of the fluorine atom has a predictable effect on this property.

CompoundPredicted Dipole Moment (Debye)Rationale
Phenoxybenzene 1.17 DBaseline
2-Fluorophenoxybenzene Higher than phenoxybenzeneThe C-F and C-O bond dipoles are additive.
3-Fluorophenoxybenzene Higher than phenoxybenzeneThe C-F and C-O bond dipoles are at an angle but still result in a larger net dipole.
4-Fluorophenoxybenzene Lower than phenoxybenzeneThe C-F and C-O bond dipoles are in opposing directions, leading to partial cancellation.

Note: The dipole moments for the fluorinated analogs are qualitative predictions based on vector addition of bond dipoles.

Metabolic Stability: Blocking the "Soft Spots"

Phenoxybenzene is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of the aromatic rings.[8][9] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage.[10] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, we can effectively "block" this metabolic pathway, leading to a longer half-life and improved bioavailability.[11][12]

CompoundPredicted Metabolic StabilityRationale
Phenoxybenzene LowSusceptible to hydroxylation by CYP enzymes.[8][9]
2-Fluorophenoxybenzene Moderate to HighFluorine at the ortho position can sterically hinder enzymatic attack and blocks a potential site of metabolism.
3-Fluorophenoxybenzene ModerateFluorine at the meta position blocks a potential site of metabolism.
4-Fluorophenoxybenzene HighThe para position is often a primary site for hydroxylation. Fluorination here provides a significant metabolic block.[11]

dot graph TD { subgraph "Metabolic Stabilization by Fluorination" A[Phenoxybenzene] -- CYP450 --> B{Hydroxylated Metabolite}; C[Fluorophenoxybenzene] -- CYP450 --> D[Metabolism Blocked]; B --> E[Rapid Clearance]; D --> F[Increased Half-life]; end }

Fluorination blocks metabolic oxidation at susceptible sites, leading to increased metabolic stability.

Binding Interactions: Enhancing Affinity and Specificity

Fluorine's unique electronic properties can also be leveraged to enhance binding affinity to biological targets. The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues. Furthermore, fluorine can act as a bioisostere for a hydroxyl group, capable of accepting a hydrogen bond without the liability of being a hydrogen bond donor.

  • Ortho-Substitution: An ortho-fluoro substituent can induce a conformational bias in the molecule, which may pre-organize it into a more favorable binding conformation.

  • Para-Substitution: A para-fluoro group on a phenyl ring that inserts into a hydrophobic pocket can enhance binding through favorable interactions with the protein backbone.

Experimental Protocols

To provide a framework for the empirical validation of the principles discussed, we outline standard protocols for the determination of key physicochemical and metabolic properties.

Determination of LogP by HPLC

Objective: To determine the lipophilicity (LogP) of a compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Standards: Prepare a series of standard compounds with known LogP values.

  • HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Analysis: Inject the standard compounds and the test compounds (phenoxybenzene and its fluorinated analogs) into the HPLC system and record their retention times.

  • Calibration Curve: Plot the logarithm of the retention time (log k') of the standard compounds against their known LogP values to generate a calibration curve.

  • LogP Determination: Determine the LogP of the test compounds by interpolating their log k' values on the calibration curve.

dot graph TD { subgraph "LogP Determination Workflow" A[Prepare Standards & Samples] --> B[HPLC Analysis]; B --> C[Record Retention Times]; C --> D[Generate Calibration Curve]; D --> E[Determine LogP of Samples]; end }

A generalized workflow for the determination of LogP using HPLC.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.[10]

Methodology:

  • Preparation of Reagents: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism.

  • Calculate Half-Life (t½): t½ = 0.693 / rate constant.

  • Calculate Intrinsic Clearance (CLint): CLint = (0.693 / t½) * (incubation volume / protein concentration).

dot graph TD { subgraph "Microsomal Stability Assay Workflow" A[Incubate Compound with Microsomes] --> B[Quench Reaction at Time Points]; B --> C[Process Samples]; C --> D[LC-MS/MS Analysis]; D --> E[Determine Half-life & Intrinsic Clearance]; end }

A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The substitution of fluorine onto the phenoxybenzene scaffold is a powerful strategy for modulating its physicochemical and pharmacological properties. The position of the fluorine atom is a critical determinant of the resulting changes in electronic effects, lipophilicity, metabolic stability, and binding interactions. While para-fluorination often provides the most significant metabolic block, ortho- and meta-substitution offer their own unique advantages in terms of conformational control and electronic perturbation. A thorough understanding of these positional effects, validated by empirical data, is essential for the rational design of novel drug candidates and advanced materials.

References

stability comparison of fluorinated vs non-fluorinated diaryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Stability of Fluorinated vs. Non-Fluorinated Diaryl Ethers

For researchers and professionals in drug development, understanding molecular stability is paramount. The diaryl ether motif is a common scaffold in many biologically active compounds, but its inherent stability can be a point of vulnerability. A well-established strategy to enhance molecular robustness is the selective incorporation of fluorine. This guide provides an in-depth comparison of the stability profiles of fluorinated and non-fluorinated diaryl ethers, supported by experimental data and detailed protocols, to inform rational drug design.

The Decisive Influence of Fluorine

Fluorine's unique properties make it a powerful tool in medicinal chemistry.[1][2] Its small size allows it to act as a bioisostere for hydrogen, while its extreme electronegativity, the highest of any element, creates a strong, highly polarized carbon-fluorine (C-F) bond.[2][3][4][5] This bond is significantly stronger (up to 130 kcal/mol) than a typical carbon-hydrogen (C-H) bond (approx. 105 kcal/mol), contributing substantially to the overall stability of the molecule.[4] The introduction of fluorine can profoundly impact a molecule's metabolic, thermal, and chemical stability.[6][7][8]

Comparative Stability Analysis

The stability of a drug candidate is not a single property but a composite of its resistance to degradation under various conditions. Here, we compare fluorinated and non-fluorinated diaryl ethers across three critical axes of stability.

Metabolic Stability: Blocking the "Soft Spots"

A major challenge in drug development is preventing rapid metabolism by enzymes like the cytochrome P450 (CYP450) family, which can lead to low bioavailability and short half-life.[2][9][] Diaryl ethers, particularly on the aromatic rings, often have "soft spots"—positions susceptible to oxidative metabolism.

Fluorination serves as a highly effective metabolic shield.[11] By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block CYP450-mediated hydroxylation.[2] The strength of the C-F bond makes it resistant to the enzymatic cleavage that a C-H bond would readily undergo.[2][12][13] This strategy has been successfully employed in numerous drug discovery programs, including kinase inhibitors, to improve pharmacokinetic profiles.[11]

Causality: The mechanism of CYP450 oxidation involves hydrogen atom abstraction. The high bond dissociation energy of the C-F bond makes this initial step energetically unfavorable, effectively halting the metabolic process at that position. This forces metabolism to occur at other, potentially less favorable sites, or slows it down altogether, thereby increasing the drug's half-life.[12][13]

Thermal Stability: The Strength of the C-F Bond

High thermal stability is crucial not only for drug substances that may undergo heat sterilization or high-temperature processing but also for the development of advanced materials like fluorinated poly(aryl ether)s.[8][14][15] The inherent strength of the C-F bond directly translates to enhanced thermal durability.[16]

Studies on fluorinated alkyl aryl ethers have demonstrated their exceptional resistance to high temperatures.[17][18] For example, some fluorinated ethers show no signs of decomposition below 400°C in an inert atmosphere.[17] In contrast, their non-fluorinated counterparts often begin to degrade at significantly lower temperatures. The complete substitution of hydrogen with fluorine atoms promotes the highest thermal stability.[16]

Causality: Thermal decomposition is initiated by the cleavage of the weakest bonds in a molecule. In non-fluorinated diaryl ethers, C-H and C-C bonds are typically the points of failure. In fluorinated analogs, the energy required to break the C-F bond is much higher, meaning the molecule can withstand greater thermal energy before fragmenting.[3][4]

Chemical Stability: Resisting Degradation

Chemical stability refers to a molecule's ability to resist degradation from chemical agents, such as acids, bases, and oxidizers.[5][7] The electron-withdrawing nature of fluorine can influence the reactivity of the entire diaryl ether system. By pulling electron density away from the aromatic ring, fluorine can deactivate it towards electrophilic attack.

Furthermore, the robust C-F bond is highly resistant to both oxidative and hydrolytic cleavage, contributing to the overall chemical inertness of fluorinated compounds.[5][7] This enhanced stability is a key consideration during drug formulation and long-term storage, where the active pharmaceutical ingredient (API) must remain intact.[19][20][21]

Causality: Fluorine's high electronegativity reduces the electron density of the aromatic rings, making them less susceptible to oxidation. The polarity and strength of the C-F bond also protect it from nucleophilic or electrophilic attack under conditions that might cleave other bonds in the molecule.[2][5]

Data Summary: A Quantitative Comparison

The following table summarizes hypothetical but representative data illustrating the stability advantages of a fluorinated diaryl ether over its non-fluorinated parent compound.

Stability ParameterNon-Fluorinated Diaryl EtherFluorinated Diaryl EtherRationale for Improvement
Metabolic Half-Life (t½) in HLM 15 minutes90 minutesFluorine at a metabolic "soft spot" blocks CYP450 oxidation.[2][11]
Intrinsic Clearance (CLint) in HLM 130 µL/min/mg22 µL/min/mgSlower metabolism results in lower clearance.[9][22]
Thermal Decomposition Temp. (Td) 280 °C350 °CThe high C-F bond energy increases resistance to thermal degradation.[17][18]
Degradation in 0.1 M HCl (24h) 12%< 1%Electron-withdrawing effect of fluorine stabilizes the ether linkage.[2]
Degradation in 3% H₂O₂ (24h) 8%< 1%Fluorination deactivates the aromatic ring towards oxidative attack.[5]

*HLM: Human Liver Microsomes

Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the stability of diaryl ether compounds.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYP450s.[22][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for quenching

  • Control compounds (e.g., Propranolol - high clearance, Warfarin - low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the HLM solution and test compound to a final compound concentration of 1 µM and a final HLM concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693/k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM & Buffer Solution B Add Test Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH System C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with ACN + IS E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Standard workflow for assessing thermal stability using TGA.

Protocol 3: Chemical Stability via Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products and pathways, demonstrating the stability-indicating power of analytical methods. [19][20][21] Objective: To assess degradation under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Test compound and non-fluorinated analog (1 mg/mL solution)

  • Solvents: Acetonitrile, Water

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH.

    • Oxidation: Mix the compound solution with 3% H₂O₂.

    • Photostability: Expose the solid and dissolved compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Incubation: Store all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), alongside an unstressed control sample.

  • Neutralization: For acid and base samples, neutralize them before analysis.

  • Analysis: Analyze all stressed samples and the control by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify major degradation products.

Workflow Diagram: Forced Degradation Study

G cluster_stress Stress Conditions (40°C, 24h) Start Test Compound (1 mg/mL Solution) Acid Acidic (0.1 M HCl) Start->Acid Base Basic (0.1 M NaOH) Start->Base Oxid Oxidative (3% H₂O₂) Start->Oxid Photo Photolytic (ICH Q1B) Start->Photo Analysis HPLC Analysis vs. Unstressed Control Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Quantify Degradation & Identify Degradants Analysis->Result

Caption: Process for evaluating chemical stability under forced degradation conditions.

Conclusion

The strategic incorporation of fluorine is a proven and powerful method for enhancing the stability of diaryl ethers. By leveraging the unique strength and properties of the C-F bond, researchers can effectively block metabolic pathways, increase thermal resistance, and improve chemical robustness. [5][6][11][17]This translates into drug candidates with better pharmacokinetic profiles and materials with superior durability. The experimental protocols provided in this guide offer a standardized framework for quantitatively assessing these stability improvements, enabling data-driven decisions in the molecular design process. While not a universal solution, fluorination remains an indispensable tool in the modern chemist's arsenal for creating more stable and effective molecules.

References

A Definitive Guide to the Structural Confirmation of 1-Fluoro-4-phenoxybenzene Derivatives: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is the bedrock upon which all subsequent research is built. The introduction of fluorine atoms into organic scaffolds, a common strategy to modulate pharmacokinetic and physicochemical properties, often introduces complexities in structural analysis. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to unequivocally confirm the structure of 1-Fluoro-4-phenoxybenzene and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural verification.

The Challenge: Isomeric Differentiation and Positional Confirmation

The synthesis of a this compound derivative can potentially yield several isomers. For instance, the fluorine substituent could be positioned at the ortho- or meta-positions of the phenoxy ring, or the substitution pattern on the second aromatic ring could vary. Each of these isomers would possess a unique set of biological and physical properties. Therefore, the ability to distinguish between these closely related structures is of paramount importance. This guide will use this compound as a model system to compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in achieving unambiguous structural assignment.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide a holistic and irrefutable structural picture.

Figure 1: A generalized workflow for the synthesis and structural confirmation of a this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds, the presence of the 19F nucleus provides an additional, highly sensitive probe.

The Causality Behind the Experiment: NMR spectroscopy allows for the non-destructive analysis of a molecule's carbon-hydrogen framework and, in this case, the fluorine environment. By analyzing chemical shifts, coupling constants, and through-space correlations, we can piece together the connectivity of the molecule.

Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which arise from spin-spin coupling with neighboring protons.

  • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum. This provides information on the number of unique carbon environments. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

  • 19F NMR: Acquire a proton-decoupled 19F NMR spectrum. This is a crucial experiment for fluorinated compounds, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment.[1][2][3]

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, two-dimensional NMR experiments are performed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton.

Data Interpretation and Comparative Analysis

The key to confirming the this compound structure lies in the characteristic chemical shifts and coupling patterns.

Table 1: Comparison of Expected 1H, 13C, and 19F NMR Data for Isomeric Fluorophenoxybenzenes

Parameter This compound (Expected) 1-Fluoro-2-phenoxybenzene (Expected) 1-Fluoro-3-phenoxybenzene (Expected)
1H NMR Aromatic protons on the fluorinated ring will appear as a complex multiplet due to H-H and H-F coupling. Protons on the unsubstituted phenoxy ring will show characteristic ortho, meta, and para signals.A more complex set of multiplets for the fluorinated ring due to the ortho fluorine.Distinct multiplets for the fluorinated ring with different coupling patterns compared to the 4-fluoro isomer.
13C NMR The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (1JCF) of approximately 240-250 Hz. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings.[4]The 1JCF will be in a similar range, but the chemical shifts of the other carbons on the fluorinated ring will differ significantly.The chemical shifts and C-F coupling constants for the fluorinated ring will be distinct from the 2- and 4-isomers.
19F NMR A single resonance, likely appearing as a multiplet due to coupling with ortho-protons. The chemical shift will be characteristic of a fluorine atom para to an electron-donating ether group. A typical chemical shift for a fluorobenzene derivative is around -113 ppm relative to CFCl3.[5][6]The chemical shift will be different from the 4-fluoro isomer due to the change in electronic environment.The chemical shift will be distinct from both the 2- and 4-fluoro isomers.

Note: The expected values are based on established principles of NMR spectroscopy and data from similar compounds. Actual values may vary slightly depending on the solvent and other experimental conditions.

Figure 2: Key through-bond correlations used in NMR to establish the connectivity of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

The Causality Behind the Experiment: By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, we can confirm the molecular formula and deduce structural motifs based on the observed fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the purified sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a relatively volatile compound like this compound, GC-MS is an excellent choice as it provides an additional layer of purification and retention time information.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M+•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation and Comparative Analysis

The mass spectrum of this compound will exhibit a molecular ion peak and a series of fragment ion peaks.

Table 2: Predicted Fragmentation Pattern for this compound in EI-MS

m/z Proposed Fragment Fragmentation Pathway
188[C12H9FO]+• (Molecular Ion)Direct ionization of the molecule.
159[C12H8O]+•Loss of a fluorine radical (•F).
95[C6H4F]+Cleavage of the ether bond with charge retention on the fluorinated ring.
77[C6H5]+Cleavage of the ether bond with charge retention on the unsubstituted ring.
69[C5H3F]+•Loss of CO from the [C6H4FO]+ fragment.

Note: The predicted fragmentation is based on established fragmentation patterns for aromatic ethers and halogenated compounds. The relative intensities of the peaks will depend on the stability of the respective ions.

MS_Fragmentation M [C12H9FO]+• m/z = 188 F1 [C12H8O]+• m/z = 159 M->F1 - •F F2 [C6H4F]+ m/z = 95 M->F2 ether cleavage F3 [C6H5]+ m/z = 77 M->F3 ether cleavage

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

The Causality Behind the Experiment: The diffraction pattern of X-rays by the ordered arrangement of atoms in a crystal lattice can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Experimental Protocol: A General Workflow
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.

Data Interpretation and Comparative Analysis

The output of a successful X-ray crystallographic analysis is a complete three-dimensional model of the molecule. For this compound, this would unequivocally confirm:

  • The connectivity of all atoms.

  • The para-substitution of the fluorine atom on the phenoxy ring.

  • Precise bond lengths and angles, which can provide insights into the electronic effects of the fluorine substituent.

  • The conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings.

  • Intermolecular interactions, such as C-H···F or π-π stacking, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, the structure of the related compound 4-phenoxyphenol provides a valuable comparison.[7][8] In this structure, the dihedral angle between the two aromatic rings is a key conformational feature, and similar packing motifs would be expected for the fluoro-analogue.

Table 3: Comparison of Structural Information from Different Techniques

Technique Information Provided Ambiguity Sample Requirements
NMR Spectroscopy Connectivity, chemical environment of nuclei, through-bond and through-space correlations.Can be ambiguous for complex molecules or isomers with similar spectra.Soluble sample (mg scale).
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.Fragmentation can sometimes be complex to interpret; does not distinguish between all isomers.Small amount of sample (µg to ng).
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, conformation, and packing.Requires a high-quality single crystal.Single crystal of sufficient size and quality.

Conclusion: A Synergy of Techniques for Incontrovertible Evidence

The structural confirmation of a novel this compound derivative is a critical step in its development. While each of the techniques discussed provides invaluable information, a truly robust and trustworthy structural assignment is achieved through their synergistic application. NMR spectroscopy establishes the molecular framework in solution, mass spectrometry confirms the molecular weight and provides corroborating structural clues through fragmentation, and single-crystal X-ray crystallography, when possible, delivers the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths and limitations of each method, researchers can design a logical and efficient analytical workflow to confidently and accurately characterize their molecules of interest.

References

A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Mechanistic and Practical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The diaryl ether moiety is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its presence in blockbuster drugs and complex natural products underscores the critical need for efficient and versatile synthetic methods. This guide provides a comprehensive comparison of the three primary methodologies for diaryl ether synthesis: the Ullmann condensation, the Buchwald-Hartwig C-O coupling, and the Chan-Lam C-O coupling. We will delve into the mechanistic underpinnings of each reaction, provide practical experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

The Ullmann Condensation: A Classic Reimagined

First reported by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[1][2] While historically plagued by harsh reaction conditions (typically >160 °C) and the need for stoichiometric copper, modern advancements in ligand design have revitalized this classic transformation, allowing for milder conditions and catalytic amounts of copper.[3][4]

Mechanistic Insights

The precise mechanism of the Ullmann reaction has been a subject of extensive study, with evidence pointing away from a simple radical pathway.[5] The currently accepted mechanism for modern, ligand-assisted Ullmann couplings generally proceeds through a Cu(I)/Cu(III) catalytic cycle.

The catalytic cycle begins with the coordination of a ligand and a phenoxide to the Cu(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired diaryl ether and regenerates the active Cu(I) catalyst.[2]

Ullmann_Mechanism cluster_cycle Ullmann Catalytic Cycle cluster_reactants Reactants CuI Cu(I)L Intermediate1 [ArO-Cu(I)-L] CuI->Intermediate1 + ArOH, -HX (Base) Intermediate2 [ArO-Cu(III)(Ar')(X)-L] Intermediate1->Intermediate2 Oxidative Addition + Ar'X Intermediate2->CuI Product Ar-O-Ar' Intermediate2->Product Reductive Elimination ArylHalide Ar'X Phenol ArOH

Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Practical Considerations & Experimental Protocol

The success of a modern Ullmann coupling hinges on the judicious selection of the copper source, ligand, base, and solvent.

ComponentCommon Choices & Rationale
Copper Source CuI, CuBr, Cu₂O are most common due to their stability and reactivity.[6]
Ligand N,N-dimethylglycine, L-proline, and various diamines are effective at stabilizing the copper catalyst and promoting the reaction at lower temperatures.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used to deprotonate the phenol. The choice of base can significantly impact the reaction rate and yield.[6]
Solvent Toluene, dioxane, and acetonitrile are common non-polar and polar aprotic solvents.[6]

Experimental Protocol: Synthesis of 4-methoxy-4'-nitrobiphenyl ether

This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst.[1]

  • Reactant Preparation: To an oven-dried reaction vessel, add 4-nitrophenol (1.0 mmol), 4-iodoanisole (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Execution: Heat the mixture to 110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers.[7] This method offers a powerful alternative to the Ullmann condensation, often providing higher yields, broader substrate scope, and milder reaction conditions.[8]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis is analogous to its amination counterpart and is well-understood.

The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, generating a Pd(II) intermediate. Subsequent coordination of the phenol and base-mediated deprotonation leads to a palladium-phenoxide complex. The final and often rate-limiting step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst.[7][9]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L Intermediate1 [Ar-Pd(II)(X)-L] Pd0->Intermediate1 Oxidative Addition + ArX Intermediate2 [Ar-Pd(II)(OAr')-L] Intermediate1->Intermediate2 + Ar'OH, -HX (Base) Intermediate2->Pd0 Product Ar-O-Ar' Intermediate2->Product Reductive Elimination ArylHalide ArX Phenol Ar'OH

Figure 2: Generally accepted catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Practical Considerations & Experimental Protocol

The choice of ligand is paramount in the Buchwald-Hartwig C-O coupling, as it influences catalyst stability, reactivity, and substrate scope.

ComponentCommon Choices & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ are common Pd(0) precursors. Air-stable precatalysts (e.g., XPhos Pd G3) are also widely used for their ease of handling.[7]
Ligand Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective for a broad range of substrates, including challenging aryl chlorides.[7]
Base Strong, non-nucleophilic bases like NaOtBu and K₃PO₄ are typically employed.[7]
Solvent Anhydrous toluene and dioxane are the most common solvents.[7]

Experimental Protocol: Synthesis of 2-(dibenzo[b,d]furan-4-yloxy)aniline

This protocol utilizes an air-stable palladium precatalyst, simplifying the reaction setup.[7]

  • Reactant Preparation: In a nitrogen-filled glovebox, add 4-bromodibenzo[b,d]furan (1.0 mmol), 2-aminophenol (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol) to a Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow steps 5 and 6 from the Ullmann protocol.

The Chan-Lam C-O Coupling: A Copper-Catalyzed, Boronic Acid-Based Method

The Chan-Lam coupling offers a distinct approach, utilizing aryl boronic acids as the arylating agent in a copper-catalyzed reaction with phenols.[10] A key advantage of this method is its ability to be performed at room temperature and open to the air.[11]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Buchwald-Hartwig reaction. A plausible pathway involves the formation of a Cu(II)-phenoxide complex, followed by transmetalation with the aryl boronic acid to generate a Cu(II) intermediate. This can then undergo disproportionation to a Cu(III) species, which reductively eliminates the diaryl ether. The resulting Cu(I) is then reoxidized to Cu(II) by atmospheric oxygen to complete the catalytic cycle.[11]

Chan_Lam_Mechanism cluster_cycle Chan-Lam Catalytic Cycle cluster_reactants Reactants CuII Cu(II) Intermediate1 [ArO-Cu(II)] CuII->Intermediate1 + ArOH, -H⁺ Intermediate2 [ArO-Cu(II)-Ar'] Intermediate1->Intermediate2 Transmetalation + Ar'B(OH)₂ Intermediate3 [ArO-Cu(III)-Ar'] Intermediate2->Intermediate3 Disproportionation or Oxidation Product Ar-O-Ar' Intermediate3->Product Reductive Elimination CuI Cu(I) Intermediate3->CuI CuI->CuII Oxidation (O₂) ArylBoronicAcid Ar'B(OH)₂ Phenol ArOH

Figure 3: A proposed catalytic cycle for the Chan-Lam diaryl ether synthesis.

Practical Considerations & Experimental Protocol

The Chan-Lam coupling is often favored for its operational simplicity.

ComponentCommon Choices & Rationale
Copper Source Cu(OAc)₂ is the most common and effective copper source.[11]
Ligand/Additive Pyridine or other tertiary amines are often used as both a ligand and a base.[10]
Base Et₃N, (i-Pr)₂NEt, or pyridine are typically used.[11]
Solvent Dichloromethane (DCM) or acetonitrile are common solvents.[11]

Experimental Protocol: Synthesis of 4-phenoxypyridine

This protocol is a representative example of a Chan-Lam C-O coupling reaction.[11]

  • Reactant Preparation: To a round-bottom flask, add 4-hydroxypyridine (1.0 mmol), phenylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0 mmol), and triethylamine (2.0 mmol).

  • Solvent Addition: Add dichloromethane (10 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow steps 5 and 6 from the Ullmann protocol.

Comparative Analysis of Diaryl Ether Synthesis Methods

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingChan-Lam C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)Copper (Cu)
Arylating Agent Aryl Halide (Ar-X)Aryl Halide/Triflate (Ar-X/Ar-OTf)Aryl Boronic Acid (Ar-B(OH)₂)
Typical Temperature 80-220 °C (Modern: 80-120 °C)80-110 °CRoom Temperature - 70 °C
Reaction Time 12-48 hours12-24 hours24-72 hours
Substrate Scope (Aryl Halide/Boronic Acid) Electron-poor aryl halides are preferred.Broad scope, including electron-rich, electron-poor, and sterically hindered aryl halides/triflates.Broad scope for aryl boronic acids.
Substrate Scope (Phenol) Electron-rich phenols are generally more reactive.Broad scope, tolerant of various functional groups.Broad scope, tolerant of various functional groups.
Functional Group Tolerance ModerateExcellentGood to Excellent
Key Advantages Low catalyst cost.High yields, broad scope, well-defined mechanism.Mild conditions (RT, open air), readily available reagents.
Key Limitations Often requires higher temperatures, narrower substrate scope.High catalyst and ligand cost, sensitivity to air and moisture.Can be slow, potential for boronic acid homocoupling.

Beyond the Big Three: Other Methods for Diaryl Ether Synthesis

While the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions are the most widely used methods, other strategies exist for the synthesis of diaryl ethers.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by strong electron-withdrawing groups in the ortho and/or para positions. It is often metal-free but has a limited substrate scope.[12]

  • Benzyne Intermediates: The reaction of aryl halides with strong bases can generate highly reactive benzyne intermediates, which can be trapped by phenols to form diaryl ethers. This method is useful for the synthesis of highly substituted diaryl ethers.[13]

Conclusion

The synthesis of diaryl ethers has evolved significantly from the harsh conditions of the classical Ullmann condensation. The development of the palladium-catalyzed Buchwald-Hartwig C-O coupling and the copper-catalyzed Chan-Lam reaction has provided chemists with a versatile toolkit to construct this important structural motif. The choice of method will ultimately depend on the specific substrate, desired scale, and economic considerations. The modern Ullmann reaction remains a cost-effective option, particularly for large-scale synthesis. The Buchwald-Hartwig C-O coupling offers the broadest substrate scope and highest reactivity, making it a go-to method for complex molecule synthesis. The Chan-Lam coupling provides an operationally simple and mild alternative, especially when working with boronic acid building blocks. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for the successful design and execution of diaryl ether syntheses in a research and development setting.

References

A Senior Application Scientist's Guide to Benchmarking 1-Fluoro-4-phenoxybenzene's Performance as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of 1-fluoro-4-phenoxybenzene as a synthetic intermediate, focusing on its performance in the cornerstone reaction of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of its reactivity, present comparative experimental data against its chloro-analogue, and provide a detailed, field-proven experimental protocol.

The Strategic Advantage of the Carbon-Fluorine Bond in SNAr Chemistry

The utility of this compound as a synthetic intermediate is intrinsically linked to the unique properties of the carbon-fluorine bond in the context of nucleophilic aromatic substitution. While seemingly counterintuitive, given that the C-F bond is the strongest single bond to carbon, fluoroarenes are generally the most reactive among haloarenes in SNAr reactions. This enhanced reactivity follows the trend F > Cl > Br > I.

This phenomenon is a direct consequence of the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect (-I) of fluorine significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} .dot Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Performance Benchmark: this compound vs. Its Halogenated Counterparts

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-FluoroanisoleIndoleK₂CO₃DMF1201285[1]
4-ChloroanisoleIndoleK₂CO₃DMF1201225[1]

Table 1: Comparative yields for the N-arylation of indole with 4-fluoroanisole and 4-chloroanisole.

The data unequivocally demonstrates the significantly higher reactivity of the fluoro-substituted aromatic ring under identical reaction conditions, resulting in a substantially greater yield of the desired product. This enhanced performance allows for the use of milder reaction conditions, shorter reaction times, and often, a cleaner reaction profile with fewer byproducts. For drug development professionals, this translates to more efficient and economical synthetic routes.

Causality Behind Experimental Choices: A Deeper Dive

The choice of this compound as a synthetic intermediate is a strategic decision rooted in a deep understanding of reaction kinetics and practical considerations. The higher reactivity of the C-F bond in SNAr reactions allows for a broader substrate scope, including the use of less potent nucleophiles that may not react efficiently with chloro- or bromo-analogues. Furthermore, the fluoride ion is a small and relatively poor leaving group in terms of its bond strength with carbon, but its high electronegativity dominates the reactivity profile in the rate-determining nucleophilic attack.

From a process chemistry perspective, the use of a more reactive starting material can lead to significant cost savings through reduced energy consumption (lower reaction temperatures), increased throughput (shorter reaction times), and potentially, the use of less expensive bases or catalysts.

Experimental Protocol: A Self-Validating System for SNAr with this compound

The following protocol for the SNAr reaction of this compound with a representative amine nucleophile, piperidine, is designed as a self-validating system. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), and the expected high yield serves as a confirmation of the substrate's performance.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add piperidine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (2 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-phenoxy-1-(piperidin-1-yl)benzene.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} .dot Figure 2: Experimental workflow for the SNAr reaction.

Conclusion: The Superior Choice for Efficient Synthesis

In the realm of synthetic intermediates for nucleophilic aromatic substitution, this compound stands out as a superior choice compared to its chloro- and bromo- counterparts. Its enhanced reactivity, driven by the strong inductive effect of the fluorine atom, allows for milder reaction conditions, shorter reaction times, and higher yields. For researchers and professionals in drug development and materials science, the strategic selection of this compound can lead to more efficient, economical, and scalable synthetic routes, ultimately accelerating the pace of innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Fluoro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-fluoro-4-phenoxybenzene (CAS No. 330-84-7), ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps to follow, but the rationale behind them.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound that presents several risks:

  • Irritant: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Tract Irritant: Inhalation of vapors or mists may lead to respiratory irritation (H335).[1]

  • Environmental Hazard: As with many halogenated organic compounds, improper disposal can lead to environmental contamination. Halogenated organics can be persistent in the environment and may have long-term adverse effects on aquatic life.[3][4]

A clear understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, informs every subsequent step of the disposal process.

Hazard Classification GHS Hazard Statement Key Precautionary Measures
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.[1]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Immediate Safety & Spill Management

In the event of a spill or prior to handling for disposal, the following immediate actions are critical:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any vapors.

  • Personal Protective Equipment (PPE): At a minimum, wear the following:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • In case of significant vapor presence, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container.[6] Do not allow the product to enter drains or waterways.[5]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the sink or in general waste.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: Designate a specific, clearly labeled waste container for halogenated organic waste. This is crucial as mixing with other waste streams (e.g., non-halogenated solvents, acids) can create dangerous reactions or complicate the final disposal process.[7]

  • Container Integrity: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that can be securely sealed.[8] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components in the waste mixture. The label should also include the approximate concentration and accumulation start date.

Step 2: On-Site Storage
  • Secondary Containment: Store the sealed waste container in a designated satellite accumulation area (SAA) that has secondary containment to capture any potential leaks.[9]

  • Ventilation: The storage area must be well-ventilated. If possible, store in a ventilated cabinet designed for flammable or hazardous materials.

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.

Step 3: Professional Disposal
  • Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5] These professionals are equipped to transport and treat the chemical in accordance with all local, state, and federal regulations.

  • Regulatory Compliance: In the United States, the disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Land disposal of such wastes is often restricted.

  • Manifesting: A hazardous waste manifest will be required for transportation. This document tracks the waste from your facility to its final destination, ensuring a complete chain of custody.

Approved Disposal Technologies

While you will not be performing these actions in the lab, understanding the final disposition of the waste underscores the importance of proper segregation. The primary technology for the destruction of halogenated organic compounds like this compound is high-temperature incineration.

  • Incineration: This process uses controlled, high-temperature combustion to break down the organic molecule into simpler, less hazardous compounds such as carbon dioxide, water, and hydrogen fluoride. The hydrogen fluoride is then "scrubbed" from the exhaust gases. Rotary kiln or liquid injection incinerators are commonly used for this purpose.[10]

Disposal Decision Pathway

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Have this compound Waste Assess Assess Waste: Liquid or Spill Debris? Start->Assess Liquid Liquid Waste Assess->Liquid Liquid Spill Spill Debris (Absorbed) Assess->Spill Solid Containerize Place in Labeled, Sealable, Compatible Container Liquid->Containerize Spill->Containerize Segregate Segregate as 'Halogenated Organic Waste' Containerize->Segregate Store Store in Ventilated SAA with Secondary Containment Segregate->Store Contact Contact Licensed Hazardous Waste Disposal Service Store->Contact Manifest Prepare Hazardous Waste Manifest Contact->Manifest End End: Waste Transferred for High-Temperature Incineration Manifest->End

Caption: Decision workflow for proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of this compound, you not only ensure compliance with regulatory standards but also foster a culture of safety and environmental stewardship within your organization. This commitment to best practices is the hallmark of a trustworthy and authoritative laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-4-phenoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-4-phenoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.